molecular formula C6H13NO2 B12055502 L-Leucine-13C6

L-Leucine-13C6

货号: B12055502
分子量: 137.13 g/mol
InChI 键: ROHFNLRQFUQHCH-IQUPZBQQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-leucine-13C6 is a (13)C-modified compound.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C6H13NO2

分子量

137.13 g/mol

IUPAC 名称

(2S)-2-amino-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI 键

ROHFNLRQFUQHCH-IQUPZBQQSA-N

手性 SMILES

[13CH3][13CH]([13CH3])[13CH2][13C@@H]([13C](=O)O)N

规范 SMILES

CC(C)CC(C(=O)O)N

产品来源

United States

Foundational & Exploratory

L-Leucine-¹³C₆: A Technical Guide to its Application in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Leucine-¹³C₆, a stable, non-radioactive isotopically labeled form of the essential branched-chain amino acid L-leucine, serves as a powerful and versatile tracer in metabolic research. Its incorporation into proteins and metabolic pathways allows for the precise quantification of dynamic processes in vivo and in vitro. This technical guide provides an in-depth overview of the core applications of L-Leucine-¹³C₆, complete with experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows.

Core Applications in Research

The primary utility of L-Leucine-¹³C₆ lies in its role as a metabolic tracer to investigate:

  • Protein Synthesis and Turnover: By tracking the rate of incorporation of L-Leucine-¹³C₆ into newly synthesized proteins, researchers can accurately measure fractional synthesis rates (FSR) in various tissues, most notably skeletal muscle. This is crucial for understanding the effects of nutrition, exercise, disease, and therapeutic interventions on protein metabolism.

  • Amino Acid Metabolism: As a fundamental building block of proteins, tracing L-Leucine-¹³C₆ provides insights into the broader dynamics of amino acid transport, oxidation, and intracellular signaling.

  • Metabolic Flux Analysis (MFA): In cell culture and whole-organism studies, L-Leucine-¹³C₆ is used to trace the path of carbon atoms through various metabolic pathways, providing a quantitative map of cellular metabolism. This is particularly valuable in cancer research to understand the metabolic reprogramming of tumor cells.

  • Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), L-Leucine-¹³C₆ is used to create a "heavy" labeled proteome, allowing for the precise relative quantification of thousands of proteins between different cell populations by mass spectrometry.

  • Drug Development: L-Leucine-¹³C₆ can be incorporated into drug molecules to serve as an internal standard for quantitative analysis in pharmacokinetic and pharmacodynamic studies. This aids in understanding drug metabolism and disposition.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing L-Leucine-¹³C₆ and other leucine tracers to measure muscle protein synthesis under various conditions.

Table 1: Muscle Protein Fractional Synthesis Rates (FSR) using Leucine Tracers

ConditionTracerFSR (%/h)Subject PopulationReference
Basal, Postabsorptive[5,5,5-²H₃]leucine0.063 ± 0.005Older Adults[1][2]
Fed State[5,5,5-²H₃]leucine0.080 ± 0.007Older Adults[1][2]
Basal, PostabsorptiveL-[1-¹³C]leucine0.043 ± 0.002Healthy Male Volunteers[3]
Post-Leucine FloodL-[1-¹³C]leucine0.060 ± 0.005Healthy Male Volunteers
Rest[²H₃]leucine0.085 ± 0.004Aerobically-trained Men
Post-Exercise[²H₃]leucine0.109 ± 0.005Aerobically-trained Men

Table 2: Tracer Infusion Rates for Measuring Muscle Protein Synthesis

TracerPriming DoseInfusion RateStudy PopulationReference
L-[ring-¹³C₆]phenylalanine3.0 µmol/kg FFM0.06 µmol/kg FFM/minHealthy Subjects
L-[2,3,3,4,5,5,5,6,6,6-²H₁₀]leucine9.0 µmol/kg FFM0.15 µmol/kg FFM/minHealthy Subjects
L-[1-¹³C]phenylalanine3.6 µmol/kg0.06 µmol/kg/minElderly Men
L-[ring-¹³C₆]phenylalanine0.3 mg/kg0.6 mg/kg/hOlder Women
L-[1-¹³C]valine1.5 mg/kg1.5 mg/kg/hHealthy Male Volunteers

Experimental Protocols

Measurement of Muscle Protein Synthesis

Two primary methods utilizing L-Leucine-¹³C₆ are employed to measure muscle protein synthesis in vivo: the primed continuous infusion technique and the flooding dose technique.

This method aims to achieve a steady-state enrichment of L-Leucine-¹³C₆ in the plasma and tissue fluid, which serves as a proxy for the precursor pool for protein synthesis.

Methodology:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state, having fasted overnight. Catheters are inserted for tracer infusion and blood sampling.

  • Priming Dose: A priming dose of L-Leucine-¹³C₆ is administered as a bolus injection to rapidly raise the isotopic enrichment in the body's free amino acid pools to the expected steady-state level. The priming dose is calculated based on the expected leucine pool size and the desired steady-state enrichment.

  • Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-Leucine-¹³C₆ is initiated and maintained at a constant rate for several hours.

  • Blood and Tissue Sampling: Blood samples are collected at regular intervals to monitor plasma L-Leucine-¹³C₆ enrichment and confirm the attainment of an isotopic steady state. Muscle biopsies are typically taken from a muscle such as the vastus lateralis at the beginning and end of the infusion period.

  • Sample Analysis: Plasma and muscle tissue fluid are analyzed for L-Leucine-¹³C₆ enrichment using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The enrichment of L-Leucine-¹³C₆ in muscle protein is determined after protein hydrolysis and amino acid purification.

  • Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the following formula:

    FSR (%/h) = (E₂ - E₁) / (Eₚ * t) * 100

    Where:

    • E₂ is the enrichment of L-Leucine-¹³C₆ in muscle protein at the end of the infusion.

    • E₁ is the background enrichment of L-Leucine-¹³C₆ in muscle protein at the beginning of the infusion.

    • Eₚ is the average enrichment of L-Leucine-¹³C₆ in the precursor pool (plasma or muscle tissue fluid) during the infusion.

    • t is the duration of the infusion in hours.

This technique involves administering a large ("flooding") dose of L-leucine containing a known enrichment of L-Leucine-¹³C₆. The goal is to rapidly and overwhelm the endogenous free leucine pool, thereby achieving a high and relatively stable enrichment in the precursor pool for protein synthesis over a short period.

Methodology:

  • Subject Preparation: Similar to the continuous infusion method, subjects are typically studied in a post-absorptive state.

  • Baseline Biopsy: A baseline muscle biopsy is taken to determine the background isotopic enrichment in muscle protein.

  • Flooding Dose Administration: A large bolus of L-leucine, containing a known percentage of L-Leucine-¹³C₆ (e.g., 0.05 g/kg body weight), is administered intravenously.

  • Blood Sampling: Blood samples are collected frequently in the minutes following the flooding dose to measure the enrichment of L-Leucine-¹³C₆ in the plasma, which is assumed to be representative of the intracellular precursor pool.

  • Second Biopsy: A second muscle biopsy is taken after a defined period (e.g., 90 minutes) to measure the incorporation of L-Leucine-¹³C₆ into muscle protein.

  • Sample Analysis: As with the continuous infusion method, plasma and muscle protein samples are analyzed for L-Leucine-¹³C₆ enrichment by mass spectrometry.

  • Calculation of FSR: The FSR is calculated using a similar precursor-product relationship as the continuous infusion method, with the average plasma enrichment over the incorporation period serving as the precursor enrichment.

Quantitative Proteomics using SILAC

SILAC is a powerful in vitro technique for the relative quantification of proteins between two or more cell populations.

Methodology:

  • Cell Culture Adaptation: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing normal L-leucine, while the other is grown in "heavy" medium where normal L-leucine is replaced with L-Leucine-¹³C₆. The cells are cultured for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid into the proteome.

  • Experimental Treatment: The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Cell Lysis and Protein Mixing: After the experimental treatment, the cells are lysed, and the protein concentrations of the "light" and "heavy" lysates are determined. Equal amounts of protein from each lysate are then mixed.

  • Protein Digestion: The mixed protein sample is digested into peptides, typically using the enzyme trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by high-resolution LC-MS/MS. Peptides containing the "light" and "heavy" forms of leucine will appear as pairs of peaks separated by a specific mass difference (6 Da for L-Leucine-¹³C₆).

  • Data Analysis: The relative abundance of a protein in the two samples is determined by the ratio of the peak intensities of the "heavy" and "light" peptide pairs.

Visualizing Key Pathways and Workflows

mTORC1 Signaling Pathway Activated by Leucine

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis, and its activity is stimulated by leucine.

SILAC_Workflow cluster_culture Cell Culture cluster_experiment Experiment cluster_analysis Analysis Light Culture 1: 'Light' Medium (Normal Leucine) Treatment_A Condition A Light->Treatment_A Heavy Culture 2: 'Heavy' Medium (L-Leucine-¹³C₆) Treatment_B Condition B Heavy->Treatment_B Mix Combine Lysates (1:1) Treatment_A->Mix Treatment_B->Mix Digest Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Relative Protein Quantification LCMS->Quantify

References

L-Leucine-¹³C₆: A Technical Guide to its Principle of Action and Application in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles and applications of L-Leucine-¹³C₆, a stable isotope-labeled amino acid crucial for advancements in metabolic research. This document details its mechanism of action as a tracer, its role in elucidating key cellular signaling pathways, and provides comprehensive experimental protocols for its use in quantitative proteomics and metabolic flux analysis.

Principle of Action: Tracing Metabolic Fates

L-Leucine-¹³C₆ is a non-radioactive, stable isotope-labeled form of the essential branched-chain amino acid, L-leucine. The core principle of its action lies in its function as a metabolic tracer.[1][2][3] When introduced into a biological system, L-Leucine-¹³C₆ is processed by cells indistinguishably from its natural, "light" counterpart (containing ¹²C). This allows researchers to track the journey of leucine through various metabolic pathways.

The six carbon atoms in the L-Leucine-¹³C₆ molecule are replaced with the heavier ¹³C isotope. This mass difference, though subtle, is readily detectable by mass spectrometry (MS). By analyzing the incorporation of ¹³C into newly synthesized proteins and other metabolites, scientists can precisely quantify the rates of protein synthesis, amino acid catabolism, and the flux through specific metabolic pathways.[4][5] This technique, known as stable isotope tracing, provides a dynamic view of cellular metabolism that is not achievable with traditional methods that only measure static metabolite concentrations.

Key Applications in Research and Drug Development

The unique properties of L-Leucine-¹³C₆ make it an invaluable tool in a variety of research areas:

  • Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing either normal "light" amino acids or "heavy" amino acids like L-Leucine-¹³C₆. By combining protein lysates from different experimental conditions (e.g., treated vs. untreated with a drug), the relative abundance of thousands of proteins can be accurately quantified in a single mass spectrometry experiment. This allows for the unbiased identification of proteins whose expression levels change in response to a particular stimulus.

  • Metabolic Flux Analysis (MFA): L-Leucine-¹³C₆ is a key tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify the rates of intracellular metabolic pathways. By tracking the distribution of the ¹³C label through central carbon metabolism, researchers can map the flow of metabolites and understand how cellular metabolism is rewired in disease states or in response to therapeutic interventions.

  • Muscle Protein Synthesis and Breakdown: L-Leucine is a potent stimulator of muscle protein synthesis. Infusion of L-Leucine-¹³C₆ in human subjects allows for the direct measurement of the rate of new muscle protein synthesis by quantifying the incorporation of the labeled leucine into muscle tissue. This has critical applications in sports nutrition, aging research, and the development of therapies for muscle-wasting diseases.

  • Drug Discovery and Development: Understanding how a drug candidate affects cellular metabolism is crucial. L-Leucine-¹³C₆ tracer studies can reveal the on-target and off-target metabolic effects of a drug, providing valuable insights into its mechanism of action and potential toxicities.

L-Leucine and the mTOR Signaling Pathway

L-Leucine is not only a building block for proteins but also a critical signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway. The mTOR signaling network is a central regulator of cell growth, proliferation, and survival.

The diagram below illustrates the key components of the mTOR signaling pathway and the central role of L-Leucine in its activation.

mTOR_Signaling_Pathway Leucine-Mediated mTORC1 Activation cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Leucine L-Leucine Amino_Acid_Transporter Amino Acid Transporter Leucine->Amino_Acid_Transporter PI3K PI3K Receptor->PI3K Rag_GTPases Rag GTPases Amino_Acid_Transporter->Rag_GTPases Activates Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP Inhibits GTP loading Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 (mTOR, Raptor, mLST8) Rheb_GTP->mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 ULK1 ULK1 mTORC1->ULK1 Protein_Synthesis Protein Synthesis (Translation Initiation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis eIF4E release Autophagy_Inhibition Autophagy Inhibition ULK1->Autophagy_Inhibition

Caption: Leucine-Mediated mTORC1 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for two key experimental applications of L-Leucine-¹³C₆.

Quantitative Proteomics using SILAC

The following diagram outlines the general workflow for a SILAC experiment.

SILAC_Workflow SILAC Experimental Workflow Cell_Culture_Light Cell Culture (Light Medium: L-Leucine-¹²C₆) Experimental_Treatment Experimental Treatment (e.g., Drug Addition) Cell_Culture_Light->Experimental_Treatment Cell_Culture_Heavy Cell Culture (Heavy Medium: L-Leucine-¹³C₆) Cell_Harvest_Lysis Cell Harvest and Lysis Cell_Culture_Heavy->Cell_Harvest_Lysis Experimental_Treatment->Cell_Harvest_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Harvest_Lysis->Protein_Quantification Mix_Lysates Mix Lysates 1:1 Protein_Quantification->Mix_Lysates Protein_Digestion Protein Digestion (e.g., Trypsin) Mix_Lysates->Protein_Digestion Peptide_Fractionation Peptide Fractionation (Optional) Protein_Digestion->Peptide_Fractionation LC_MS_Analysis LC-MS/MS Analysis Protein_Digestion->LC_MS_Analysis Peptide_Fractionation->LC_MS_Analysis Data_Analysis Data Analysis (Peptide ID & Quant) LC_MS_Analysis->Data_Analysis

Caption: General workflow for a SILAC experiment.

Detailed Methodology:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • One population is grown in "light" SILAC medium containing natural L-leucine (¹²C₆).

    • The other population is grown in "heavy" SILAC medium where L-leucine is replaced with L-Leucine-¹³C₆.

    • Cells should be cultured for at least 5-6 cell doublings to ensure >97% incorporation of the labeled amino acid.

  • Experimental Treatment:

    • Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as the control.

  • Cell Lysis and Protein Extraction:

    • Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Mixing and Preparation:

    • Mix equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).

    • Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs. The ratio of the peak intensities for each peptide pair reflects the relative abundance of the corresponding protein in the two samples.

Measurement of Muscle Protein Synthesis Rate

The following diagram illustrates the workflow for measuring muscle protein synthesis using a primed, continuous infusion of L-Leucine-¹³C₆.

MPS_Workflow Muscle Protein Synthesis Measurement Workflow Baseline_Sampling Baseline Sampling (Blood & Muscle Biopsy) Primed_Infusion Primed, Continuous Infusion of L-Leucine-¹³C₆ Baseline_Sampling->Primed_Infusion Blood_Sampling Periodic Blood Sampling Primed_Infusion->Blood_Sampling Muscle_Biopsy Post-Infusion Muscle Biopsy Blood_Sampling->Muscle_Biopsy Sample_Processing Sample Processing (Protein Hydrolysis) Muscle_Biopsy->Sample_Processing GC_MS_Analysis GC-MS or LC-MS/MS Analysis Sample_Processing->GC_MS_Analysis FSR_Calculation Fractional Synthesis Rate (FSR) Calculation GC_MS_Analysis->FSR_Calculation

References

An In-depth Technical Guide to L-Leucine-13C6 versus Unlabeled Leucine: Properties, Experimental Applications, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucine, an essential branched-chain amino acid, plays a critical role in protein synthesis and metabolic regulation. The availability of isotopically labeled L-leucine, specifically L-Leucine-13C6, has revolutionized the study of metabolic pathways, protein dynamics, and drug development. This technical guide provides a comprehensive comparison of the properties of this compound and its unlabeled counterpart, details key experimental protocols utilizing these molecules, and visualizes the critical mTOR signaling pathway in which leucine is a key activator.

Core Properties: this compound vs. Unlabeled Leucine

The primary distinction between this compound and unlabeled L-leucine lies in the isotopic composition of the carbon atoms. In this compound, all six carbon atoms are the heavy isotope ¹³C, whereas unlabeled leucine is composed of the naturally abundant ¹²C isotope. This isotopic substitution results in a predictable mass shift, which is the foundation of its use in quantitative proteomics and metabolic flux analysis. While the chemical reactivity and biological activity of the two forms are considered identical for most applications, their physical properties differ slightly, primarily in molecular weight.

Table 1: Physicochemical Properties
PropertyThis compoundUnlabeled L-Leucine
Chemical Formula ¹³C₆H₁₃NO₂[1]C₆H₁₃NO₂[2][3]
Molecular Weight 137.13 g/mol [1][4]131.17 g/mol
CAS Number 201740-84-361-90-5
Appearance White solid/powderWhite crystalline powder or flakes
Melting Point >300 °C (decomposes)293-295 °C (decomposes)
Solubility in Water 10 mg/mL (72.92 mM; requires sonication)24.26 g/L (at 25 °C)
Optical Rotation ([α]D) +14.5° (c = 2 in 5 M HCl)+14.5 to +16.0° (c=1 in 6M HCl)

Key Experimental Protocols

The deliberate introduction of this compound into biological systems allows for the precise tracking and quantification of leucine metabolism and incorporation into proteins. Below are detailed methodologies for key experiments.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on metabolic incorporation of "heavy" amino acids.

Methodology:

  • Cell Culture Preparation: Two populations of cells are cultured in parallel. One is grown in "light" SILAC medium containing unlabeled L-leucine, while the other is cultured in "heavy" SILAC medium containing this compound.

  • Complete Labeling: Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the respective leucine isotopes into the cellular proteome.

  • Experimental Treatment: The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Cell Lysis and Protein Mixing: Following treatment, cells are lysed, and the protein concentrations of the "light" and "heavy" lysates are determined. Equal amounts of protein from both lysates are then mixed.

  • Protein Digestion: The combined protein mixture is digested, typically with trypsin, to generate peptides.

  • Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides containing unlabeled leucine and this compound will appear as pairs with a predictable mass difference.

  • Data Analysis: The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

SILAC_Workflow cluster_culture Cell Culture cluster_treatment Experimental Treatment Light_Culture Cells in 'Light' Medium (Unlabeled Leucine) Control Control Condition Light_Culture->Control Heavy_Culture Cells in 'Heavy' Medium (this compound) Treatment Drug Treatment Heavy_Culture->Treatment Lysis Cell Lysis & Protein Extraction Control->Lysis Treatment->Lysis Mixing Mix Equal Amounts of Protein Lysis->Mixing Digestion Tryptic Digestion Mixing->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis

Metabolic Flux Analysis (MFA) using 13C-Labeled Leucine

MFA is used to quantify the rates of metabolic reactions within a biological system.

Methodology:

  • Tracer Selection and Experimental Design: this compound is chosen as the tracer to investigate specific metabolic pathways. The experimental setup involves culturing cells or organisms in a medium where unlabeled leucine is replaced with this compound.

  • Isotopic Labeling Experiment: Cells are grown in the ¹³C-labeled medium until they reach a metabolic and isotopic steady state.

  • Metabolite Extraction: Cellular metabolism is rapidly quenched, and intracellular metabolites are extracted.

  • Measurement of Isotopic Labeling: The mass isotopomer distributions of key metabolites are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Metabolic Model Construction: A biochemical reaction network model of the relevant metabolic pathways is constructed.

  • Flux Estimation: Computational software is used to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to the metabolic model.

  • Statistical Analysis: The goodness-of-fit of the model is evaluated, and confidence intervals for the estimated fluxes are calculated.

MFA_Workflow Tracer_Selection Select this compound as Tracer Cell_Culture Culture Cells with Labeled Leucine Tracer_Selection->Cell_Culture Metabolite_Extraction Quench Metabolism & Extract Metabolites Cell_Culture->Metabolite_Extraction MS_Analysis Measure Mass Isotopomer Distributions (MS) Metabolite_Extraction->MS_Analysis Flux_Estimation Estimate Fluxes with Computational Software MS_Analysis->Flux_Estimation Metabolic_Model Construct Biochemical Network Model Metabolic_Model->Flux_Estimation Statistical_Analysis Goodness-of-Fit & Confidence Intervals Flux_Estimation->Statistical_Analysis

Protein Synthesis Analysis by NMR Spectroscopy

NMR spectroscopy can be used to study protein structure, dynamics, and synthesis, often employing isotopically labeled amino acids.

Methodology:

  • Protein Expression: The target protein is overexpressed in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with this compound and other necessary ¹³C or ¹⁵N labeled compounds.

  • Cell Lysis and Protein Purification: The cells are harvested, lysed, and the labeled protein is purified using standard chromatography techniques.

  • NMR Sample Preparation: The purified, isotopically labeled protein is concentrated and prepared in a suitable buffer for NMR analysis.

  • NMR Data Acquisition: A series of NMR experiments (e.g., 2D ¹H-¹³C HSQC) are performed to obtain spectra of the labeled protein.

  • Spectral Analysis: The NMR spectra are analyzed to assign resonances to specific atoms in the protein. The incorporation of ¹³C-labeled leucine can be confirmed and used to study protein structure and dynamics. Changes in the spectra upon addition of ligands or other interacting molecules can provide insights into binding sites and conformational changes.

Leucine and the mTOR Signaling Pathway

Leucine is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The activation of mTOR complex 1 (mTORC1) by leucine is a critical step in initiating protein synthesis.

mTOR_Signaling cluster_input Upstream Signals cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effects Leucine L-Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates Growth_Factors Growth Factors (e.g., Insulin) Rheb Rheb Growth_Factors->Rheb activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits inhibition

This diagram illustrates a simplified overview of how L-leucine, in concert with growth factors, activates mTORC1, leading to the phosphorylation of downstream targets S6K1 and 4E-BP1. This cascade ultimately promotes protein synthesis and inhibits autophagy, thereby fostering cell growth.

Conclusion

This compound is an indispensable tool in modern biological and biomedical research. Its distinct mass signature, coupled with its biochemical equivalence to unlabeled leucine, enables precise and quantitative analysis of protein synthesis, metabolic fluxes, and cellular signaling. The experimental protocols outlined in this guide provide a framework for leveraging the power of stable isotope labeling to gain deeper insights into complex biological systems, with significant implications for drug discovery and development. A thorough understanding of the properties and applications of both labeled and unlabeled leucine is essential for researchers aiming to unravel the intricacies of cellular metabolism and its role in health and disease.

References

The Role of L-Leucine-¹³C₆ in Elucidating Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled amino acids are indispensable tools in the quantitative analysis of protein metabolism. Among these, L-Leucine-¹³C₆ has emerged as a critical tracer for investigating protein synthesis, turnover, and the intricate signaling pathways that govern these fundamental cellular processes. Its non-radioactive nature and the ability to be readily incorporated into newly synthesized proteins make it an ideal choice for studies in cell culture and in vivo, including human clinical trials. This technical guide provides an in-depth exploration of the applications of L-Leucine-¹³C₆ in protein synthesis research, with a focus on detailed experimental methodologies, quantitative data presentation, and the visualization of associated signaling pathways.

Introduction to L-Leucine-¹³C₆ as a Metabolic Tracer

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a substrate for protein synthesis but also as a key signaling molecule.[1][2][3] The stable isotope-labeled variant, L-Leucine-¹³C₆, contains six carbon-13 (¹³C) atoms in place of the naturally abundant carbon-12 (¹²C). This isotopic enrichment allows for the precise tracking and quantification of leucine incorporation into proteins using mass spectrometry (MS).[4][5] The key advantages of using L-Leucine-¹³C₆ and other stable isotope-labeled amino acids include their safety for human studies, long-term stability, and high accuracy in quantitative analyses.

Key Applications in Protein Synthesis Studies

The versatility of L-Leucine-¹³C₆ allows for its application in a variety of experimental contexts to probe the dynamics of protein synthesis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling strategy for quantitative proteomics. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing standard L-Leucine, while the other is grown in "heavy" medium containing L-Leucine-¹³C₆. Over several cell divisions, the "heavy" leucine is fully incorporated into the proteome of the second cell population. After experimental treatment, the cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry.

The mass difference of 6 Daltons between peptides containing "light" and "heavy" leucine allows for the direct comparison of their relative abundance in the mass spectrometer. This enables the accurate quantification of changes in protein expression or synthesis in response to various stimuli. L-leucine is a common choice for SILAC due to its frequent occurrence in protein sequences.

Measurement of Muscle Protein Synthesis (MPS)

L-Leucine-¹³C₆ is extensively used to measure the rate of muscle protein synthesis in vivo, providing crucial insights into muscle metabolism in response to nutrition, exercise, and disease. The most common methods involve either a primed continuous infusion or a bolus injection of the tracer.

  • Primed Continuous Infusion: This "gold standard" approach involves administering a priming dose of L-Leucine-¹³C₆ to rapidly achieve isotopic steady-state in the precursor pool, followed by a continuous infusion over several hours. Blood and muscle biopsy samples are collected at different time points to measure the enrichment of L-Leucine-¹³C₆ in the plasma (or its intracellular surrogate, α-ketoisocaproate) and its incorporation into muscle protein.

  • Flooding Dose: This technique involves injecting a large bolus of L-Leucine that includes the ¹³C-labeled tracer. The large dose of unlabeled leucine "floods" the amino acid pools, minimizing differences in isotopic enrichment between the plasma and the tissue, thereby simplifying the calculation of protein synthesis rates.

The data obtained from these methods are used to calculate the fractional synthesis rate (FSR), which represents the percentage of the muscle protein pool that is newly synthesized per unit of time.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing L-Leucine-¹³C₆ or similar tracers to assess protein synthesis.

Table 1: Fractional Synthesis Rates (FSR) of Muscle Protein in Humans

ConditionTracerFSR (%/h)Reference
Postabsorptive (Fasted)[5,5,5-²H₃]leucine0.063 ± 0.005
Fed State[5,5,5-²H₃]leucine0.080 ± 0.007
Postabsorptive (Fasted)[ring-¹³C₆]phenylalanine0.051 ± 0.004
Fed State[ring-¹³C₆]phenylalanine0.066 ± 0.005
Resting (Vastus Lateralis)[²H₅]-phenylalanine0.080 ± 0.007
Resting (Vastus Lateralis)[²H₃]-leucine0.085 ± 0.004
Post-exercise (Vastus Lateralis)[²H₅]-phenylalanine0.110 ± 0.010
Post-exercise (Vastus Lateralis)[²H₃]-leucine0.109 ± 0.005

Note: Data are presented as mean ± SEM. The choice of tracer amino acid can influence the absolute FSR values.

Experimental Protocols

Protocol for SILAC using L-Leucine-¹³C₆
  • Cell Culture and Labeling:

    • Culture two populations of the desired cell line in parallel.

    • For the "light" population, use a standard SILAC-grade medium (e.g., DMEM) containing unlabeled L-Leucine.

    • For the "heavy" population, use the same medium but replace the standard L-Leucine with L-Leucine-¹³C₆.

    • Supplement both media with dialyzed fetal bovine serum to avoid the introduction of unlabeled amino acids.

    • Culture the cells for at least six to seven doublings to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment and Cell Harvesting:

    • Apply the desired experimental treatment to one or both cell populations.

    • Harvest the cells, for example, by scraping or trypsinization.

  • Sample Mixing and Protein Extraction:

    • Count the cells from each population and mix them in a 1:1 ratio.

    • Lyse the combined cell pellet using a suitable lysis buffer.

  • Protein Digestion:

    • Reduce the disulfide bonds in the protein extract with a reducing agent (e.g., DTT).

    • Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide).

    • Digest the proteins into peptides using a protease, most commonly trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw MS data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "light" and "heavy" peptide pairs.

    • Calculate the ratio of heavy to light peptide intensities to determine the relative change in protein abundance or synthesis.

Protocol for Measuring Muscle Protein Synthesis via Primed Continuous Infusion of L-Leucine-¹³C₆
  • Subject Preparation:

    • Subjects should typically fast overnight before the infusion study.

    • Insert catheters into an antecubital vein for tracer infusion and into a contralateral hand or wrist vein for "arterialized" blood sampling (the hand is often heated to arterialize the venous blood).

  • Tracer Infusion:

    • Administer a priming bolus of L-Leucine-¹³C₆ to rapidly enrich the body's leucine pool.

    • Immediately follow the prime with a continuous intravenous infusion of L-Leucine-¹³C₆ at a constant rate for the duration of the study (e.g., several hours).

  • Sample Collection:

    • Collect blood samples at regular intervals throughout the infusion period to monitor plasma L-Leucine-¹³C₆ enrichment.

    • Obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the infusion period.

  • Sample Processing:

    • Separate plasma from blood samples and store for later analysis.

    • Immediately freeze muscle tissue samples in liquid nitrogen and store at -80°C.

    • For analysis, precipitate proteins from plasma and muscle homogenates.

    • Hydrolyze the muscle protein pellet to release the constituent amino acids.

  • Mass Spectrometry Analysis:

    • Derivatize the amino acids from plasma and hydrolyzed muscle protein.

    • Determine the isotopic enrichment of L-Leucine-¹³C₆ in both the precursor pool (plasma or muscle intracellular fluid) and the protein-bound pool using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.

  • Calculation of Fractional Synthesis Rate (FSR):

    • Calculate FSR using the following formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:

      • E_p1 and E_p2 are the ¹³C enrichments in the protein-bound leucine at the first and second biopsies, respectively.

      • E_precursor is the average ¹³C enrichment in the precursor pool (e.g., plasma KIC or intracellular leucine) over the infusion period.

      • t is the time in hours between the two biopsies.

L-Leucine and the mTOR Signaling Pathway

L-Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and protein synthesis. The activation of mTORC1 by leucine is a complex process that involves several key proteins.

mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface cluster_downstream Downstream Effects L-Leucine_ext L-Leucine LAT1 LAT1/SLC7A5 L-Leucine_ext->LAT1 Transport L-Leucine_int L-Leucine LAT1->L-Leucine_int Sestrin2 Sestrin2 L-Leucine_int->Sestrin2 Inhibits binding to GATOR2 GATOR2 GATOR2 Sestrin2->GATOR2 Inhibition GATOR1 GATOR1 (GAP for RagA/B) GATOR2->GATOR1 Inhibition Rag_GTPases_inactive RagA/B-GDP RagC/D-GTP (Inactive) GATOR1->Rag_GTPases_inactive Activates GTP hydrolysis on RagA/B TSC_Complex TSC1/TSC2 Rheb_GDP Rheb-GDP (Inactive) TSC_Complex->Rheb_GDP GAP activity Rheb_GTP Rheb-GTP (Active) mTORC1_active mTORC1 (Active) Rheb_GTP->mTORC1_active Activates Ragulator Ragulator Rag_GTPases_active RagA/B-GTP RagC/D-GDP (Active) Ragulator->Rag_GTPases_active GEF for RagA/B mTORC1_inactive mTORC1 (Inactive) Rag_GTPases_active->mTORC1_inactive Recruits to lysosome mTORC1_inactive->mTORC1_active Protein_Synthesis Protein Synthesis (e.g., via S6K1, 4E-BP1) mTORC1_active->Protein_Synthesis Promotes

Figure 1: L-Leucine activation of the mTORC1 signaling pathway.

Upon transport into the cell, L-Leucine disrupts the interaction between Sestrin2 and GATOR2. This leads to the inhibition of the GATOR1 complex, which normally acts to keep the Rag GTPases in an inactive state. The Ragulator complex then facilitates the loading of GTP onto RagA/B, leading to the formation of an active Rag heterodimer. This active complex recruits mTORC1 to the lysosomal surface, where it is activated by Rheb-GTP. Activated mTORC1 then phosphorylates downstream targets such as S6K1 and 4E-BP1 to promote protein synthesis.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for a protein synthesis study using L-Leucine-¹³C₆.

Experimental_Workflow cluster_study_design Study Design & Preparation cluster_execution Execution cluster_analysis Sample Processing & Analysis cluster_data_interpretation Data Interpretation Design Experimental Design (e.g., SILAC, Infusion) Tracer_Prep Prepare L-Leucine-¹³C₆ Tracer/Medium Design->Tracer_Prep Labeling Metabolic Labeling (in vitro) or Tracer Administration (in vivo) Tracer_Prep->Labeling Sampling Sample Collection (Cells, Blood, Biopsies) Labeling->Sampling Processing Protein Extraction, Digestion, Derivatization Sampling->Processing MS Mass Spectrometry (LC-MS/MS or GC-MS) Processing->MS Quantification Data Analysis & Quantification of ¹³C Enrichment MS->Quantification Calculation Calculation of Protein Synthesis Rates (FSR) Quantification->Calculation Conclusion Biological Interpretation & Conclusion Calculation->Conclusion

Figure 2: General workflow for protein synthesis studies using L-Leucine-¹³C₆.

Conclusion

L-Leucine-¹³C₆ is a powerful and versatile tool for the quantitative investigation of protein synthesis and its regulation. Through techniques like SILAC and in vivo tracer infusions, researchers can gain detailed insights into the dynamic nature of the proteome in health and disease. The ability to trace the fate of this essential amino acid has been instrumental in unraveling the complexities of metabolic regulation, particularly the central role of the mTOR signaling pathway. As mass spectrometry technologies continue to advance in sensitivity and resolution, the applications of L-Leucine-¹³C₆ in proteomics and metabolic research are set to expand, promising further breakthroughs in our understanding of cellular physiology and the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to L-Leucine-13C6 as a Metabolic Tracer for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a substrate for protein synthesis but also as a key signaling molecule in metabolic regulation. The stable isotope-labeled variant, L-Leucine-13C6, has emerged as a powerful tool in metabolic research, enabling precise quantification of protein kinetics and the elucidation of complex cellular signaling pathways. This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of this compound as a metabolic tracer, with a particular focus on its utility in drug development for metabolic diseases.

Core Principles of this compound Tracing

The fundamental principle behind using this compound as a tracer lies in its ability to be distinguished from its naturally abundant, unlabeled counterpart by mass spectrometry. When introduced into a biological system, this compound mixes with the endogenous leucine pool and is incorporated into newly synthesized proteins. By measuring the ratio of labeled to unlabeled leucine in various biological samples, such as plasma and muscle tissue, researchers can accurately determine the rates of protein synthesis, breakdown, and oxidation.

L-Leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2] This makes this compound an invaluable tool for investigating the mechanisms of action of therapeutic agents that target this pathway.

Experimental Protocols

The two primary methods for administering this compound in human studies are the primed-constant infusion and the flooding dose techniques.

Primed-Constant Infusion Method

This technique is designed to achieve and maintain a steady-state enrichment of the tracer in the plasma and intracellular pools.

Protocol:

  • Subject Preparation: Subjects should fast overnight prior to the study.

  • Catheter Placement: Insert catheters into a forearm vein for tracer infusion and into a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.

  • Priming Dose: Administer a priming bolus of this compound to rapidly achieve isotopic equilibrium. The priming dose is calculated based on the subject's body weight and the desired plasma enrichment.

  • Constant Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of this compound. The infusion rate is typically maintained for several hours.

  • Sample Collection:

    • Blood Samples: Collect arterialized venous blood samples at regular intervals throughout the infusion period to monitor plasma leucine enrichment and concentration.

    • Muscle Biopsies: Obtain muscle biopsies, typically from the vastus lateralis, at the beginning and end of the infusion period to measure the incorporation of this compound into muscle protein.

Flooding Dose Method

This method involves administering a large bolus of L-Leucine containing a known enrichment of this compound. The goal is to "flood" the free amino acid pools, thereby minimizing differences in isotopic enrichment between the plasma and intracellular compartments.

Protocol:

  • Subject Preparation: Subjects should fast overnight.

  • Baseline Samples: Collect baseline blood and muscle biopsy samples.

  • Tracer Administration: Administer a large intravenous bolus of L-Leucine containing a known percentage of this compound.

  • Post-Dose Sample Collection: Collect blood samples at frequent intervals and a final muscle biopsy after a set period (e.g., 90 minutes) to measure the incorporation of the tracer into protein.

Sample Processing and Analysis

Blood Sample Processing:

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge immediately to separate plasma.

  • Deproteinize the plasma using an acid (e.g., sulfosalicylic acid).

  • The supernatant containing free amino acids is then prepared for mass spectrometry analysis.

Muscle Biopsy Processing:

  • Immediately freeze the muscle tissue in liquid nitrogen.

  • Homogenize the frozen tissue and precipitate the proteins.

  • Hydrolyze the protein pellet to release the constituent amino acids.

  • Separate the amino acids using techniques like high-performance liquid chromatography (HPLC).

Mass Spectrometry Analysis:

The isotopic enrichment of this compound in plasma and muscle protein hydrolysates is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Insights from this compound Studies

The following tables summarize key quantitative data from studies utilizing this compound and other leucine tracers to investigate muscle protein synthesis under various physiological conditions.

Table 1: Muscle Protein Fractional Synthesis Rates (FSR) in Fasted vs. Fed States

ConditionFSR (%/hour)Subject PopulationTracer UsedReference
Fasted0.063 ± 0.005Older Adults[5,5,5-2H3]leucine[3]
Fed0.080 ± 0.007Older Adults[5,5,5-2H3]leucine[3]
Fasted0.0417 ± 0.004Young Men1,2-[13C]leucine[4]
Fed (Post-Exercise)0.0821 ± 0.006Young Men1,2-[13C]leucine
Fasted0.070 (nmol/min/100ml)Fasting AdultsL-[1-13C,15N]leucine
Fed0.127 (nmol/min/100ml)Fed AdultsL-[1-13C,15N]leucine

Table 2: Effects of Exercise on Muscle Protein Fractional Synthesis Rates (FSR)

ConditionFSR (%/hour)Muscle GroupTracer UsedReference
Rest0.0477 ± 0.010Vastus Lateralis1,2-[13C]leucine
Post-Exercise0.0821 ± 0.006Vastus Lateralis1,2-[13C]leucine
Rest0.085 ± 0.004Vastus Lateralis[2H3]-leucine
Post-Exercise0.109 ± 0.005Vastus Lateralis[2H3]-leucine
Rest0.094 ± 0.008Soleus[2H3]-leucine
Post-Exercise0.122 ± 0.005Soleus[2H3]-leucine

Application in Drug Development

This compound is a valuable tool in the development of drugs targeting metabolic diseases, particularly those characterized by muscle wasting, such as sarcopenia and cachexia. By providing a quantitative measure of muscle protein synthesis, this tracer can be used to assess the anabolic efficacy of novel therapeutic agents.

Case Study: Investigating Leucine Supplementation for Sarcopenia

Sarcopenia, the age-related loss of muscle mass and function, is a significant health concern. Several clinical trials have investigated the potential of leucine supplementation to counteract sarcopenic muscle loss.

  • Study Design: A randomized, double-blind, placebo-controlled trial could be designed to assess the effects of a novel anabolic drug in older adults with sarcopenia.

  • Intervention: Participants would receive either the investigational drug or a placebo for a defined period.

  • Primary Endpoint: The primary outcome measure would be the change in muscle protein fractional synthesis rate (FSR), as determined by a primed-constant infusion of this compound before and after the intervention period.

  • Rationale: An increase in muscle protein FSR in the treatment group compared to the placebo group would provide strong evidence of the drug's anabolic activity and its potential as a treatment for sarcopenia.

This approach allows for a direct assessment of the drug's mechanism of action at the molecular level, providing crucial data for regulatory submissions and clinical decision-making.

Mandatory Visualizations

Signaling Pathways

The mTOR signaling pathway is a critical regulator of protein synthesis and is activated by leucine.

mTOR_Signaling_Pathway Leucine Leucine Rag_GTPases Rag_GTPases Leucine->Rag_GTPases activates Insulin Insulin PI3K PI3K Insulin->PI3K activates Akt Akt PI3K->Akt activates TSC1_TSC2 TSC1_TSC2 Akt->TSC1_TSC2 inhibits Rheb Rheb TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 eIF4E_BP1 mTORC1->eIF4E_BP1 inhibits Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits Rag_GTPases->mTORC1 activates

Caption: Simplified mTORC1 signaling pathway activated by Leucine and Insulin.

Experimental Workflow

The following diagram illustrates the typical workflow for a primed-constant infusion study using this compound.

Experimental_Workflow cluster_prep Preparation cluster_infusion Infusion Protocol cluster_sampling Sample Collection cluster_analysis Analysis Subject_Fasting Overnight Fasting Catheter_Placement Catheter Placement Subject_Fasting->Catheter_Placement Priming_Dose Priming Bolus (this compound) Catheter_Placement->Priming_Dose Constant_Infusion Constant Infusion (this compound) Priming_Dose->Constant_Infusion Blood_Sampling Arterialized Venous Blood Samples Constant_Infusion->Blood_Sampling Muscle_Biopsy Muscle Biopsies (Vastus Lateralis) Constant_Infusion->Muscle_Biopsy Sample_Processing Plasma & Tissue Processing Blood_Sampling->Sample_Processing Muscle_Biopsy->Sample_Processing Mass_Spectrometry GC-MS or LC-MS/MS Analysis Sample_Processing->Mass_Spectrometry Data_Calculation Calculate FSR Mass_Spectrometry->Data_Calculation

Caption: Experimental workflow for a primed-constant infusion study.

Conclusion

This compound is a versatile and powerful metabolic tracer with broad applications in basic science, clinical research, and drug development. Its ability to provide precise, quantitative measurements of protein synthesis makes it an indispensable tool for understanding the pathophysiology of metabolic diseases and for evaluating the efficacy of novel therapeutic interventions. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to leverage this technology in their work.

References

L-Leucine-13C6 Applications in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Leucine-13C6 in quantitative proteomics. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage this powerful isotopic labeling technique for advanced proteomics studies, including relative and absolute protein quantification, protein turnover analysis, and metabolic flux analysis.

Introduction to this compound in Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a robust and versatile method for quantitative mass spectrometry-based proteomics. The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. This compound, a non-radioactive, stable isotope-labeled form of the essential amino acid leucine, serves as a key reagent in many SILAC-based experiments. Its incorporation into the proteome allows for the accurate differentiation and quantification of proteins from different cell populations.

The six carbon atoms in the this compound molecule are replaced with the heavier 13C isotope, resulting in a predictable mass shift of +6 Da in labeled peptides compared to their unlabeled counterparts. This mass difference is readily detectable by mass spectrometry, enabling precise relative quantification of protein abundance between different experimental conditions. Beyond relative quantification, this compound is instrumental in dynamic studies of protein turnover and in tracing metabolic pathways through metabolic flux analysis.

Core Applications of this compound

The primary applications of this compound in proteomics can be categorized into three main areas:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): For the relative quantification of protein expression levels between different cell states.

  • Protein Turnover Analysis: To measure the rates of protein synthesis and degradation, providing insights into protein dynamics.

  • Metabolic Flux Analysis (13C-MFA): To trace and quantify the flow of carbon through metabolic pathways.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the use of this compound in proteomics.

Table 1: Mass Shifts of Commonly Used Isotopically Labeled Amino Acids in SILAC

Amino AcidIsotopic LabelMass Shift (Da)
L-Leucine13C6+6
L-Leucine13C6, 15N+7
L-Leucine5,5,5-D3+3
L-Lysine13C6+6
L-Lysine13C6, 15N2+8
L-Arginine13C6+6
L-Arginine13C6, 15N4+10

This table provides a quick reference for the expected mass shifts when using different isotopically labeled amino acids in SILAC experiments. The choice of amino acid depends on the specific requirements of the experiment and the protease used for digestion.[1]

Table 2: Estimated Protein Half-Life in Mammalian Cells

N-terminal Amino AcidEstimated Half-Life (hours)
Leucine (L) 5.5
Alanine (A)4.4
Cysteine (C)1.2
Aspartic Acid (D)1.1
Glutamic Acid (E)1
Phenylalanine (F)1.1
Glycine (G)30
Histidine (H)3.5
Isoleucine (I)20
Lysine (K)1.3
Methionine (M)30
Asparagine (N)1.4
Proline (P)>20
Glutamine (Q)0.8
Arginine (R)1
Serine (S)1.9
Threonine (T)7.2
Valine (V)100
Tryptophan (W)2.8
Tyrosine (Y)2.8

This table, based on the "N-end rule," illustrates how the N-terminal amino acid can influence a protein's stability and half-life. Proteins with N-terminal leucine have an estimated half-life of 5.5 hours in mammalian systems.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

SILAC for Relative Protein Quantification

This protocol outlines the steps for a typical SILAC experiment to compare protein expression between two cell populations.

Materials:

  • Cells of interest

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-leucine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Leucine (unlabeled, "light")

  • This compound ("heavy")

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE reagents and equipment

  • In-gel digestion kit (containing trypsin, dithiothreitol (DTT), iodoacetamide (IAA))

  • Mass spectrometer

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "light" population, supplement the leucine-deficient medium with unlabeled L-Leucine to a final concentration of 0.798 mM.[3]

    • For the "heavy" population, supplement the leucine-deficient medium with this compound to the same final concentration.[3]

    • Both media should also be supplemented with 10% dFBS.

    • Culture the cells for at least 5-6 cell doublings to ensure >95% incorporation of the labeled amino acid.[4] The incorporation efficiency should be checked by mass spectrometry on a small aliquot of cells.

  • Experimental Treatment:

    • Apply the experimental treatment to one of the cell populations (e.g., drug treatment), while the other serves as a control.

  • Cell Harvesting and Lysis:

    • Harvest both cell populations and wash with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a protein quantification assay.

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

    • Separate the mixed proteins by SDS-PAGE.

    • Excise the entire gel lane and cut it into smaller pieces.

    • Perform in-gel digestion:

      • Destain the gel pieces.

      • Reduce disulfide bonds with DTT (e.g., 10 mM DTT at 55°C for 45 minutes).

      • Alkylate free cysteines with iodoacetamide (e.g., 55 mM IAA in the dark at room temperature for 30 minutes).

      • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Extraction and Mass Spectrometry:

    • Extract the peptides from the gel pieces.

    • Desalt and concentrate the peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the "light" and "heavy" peptide pairs using specialized software (e.g., MaxQuant).

    • The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein between the two conditions.

Protein Turnover Analysis (Pulse-SILAC)

This protocol describes a pulse-chase experiment to measure protein synthesis and degradation rates.

Procedure:

  • Labeling:

    • Grow cells in "heavy" SILAC medium containing this compound for at least 5-6 doublings to achieve complete labeling.

  • Chase:

    • At time point zero (t=0), switch the cells to "light" medium containing unlabeled L-Leucine. This is the "chase" period.

  • Time-Course Sampling:

    • Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation and Analysis:

    • For each time point, lyse the cells, digest the proteins, and analyze the peptides by LC-MS/MS as described in the SILAC protocol.

  • Data Analysis:

    • At each time point, determine the ratio of "heavy" to "light" peptides for each identified protein.

    • The rate of decrease in the heavy/light ratio over time reflects the degradation rate of the protein.

    • Conversely, the rate of appearance of "light" peptides reflects the synthesis rate of new proteins.

    • Protein half-life can be calculated from the degradation rate constant.

13C-Metabolic Flux Analysis (13C-MFA)

This protocol provides a general workflow for tracing carbon flux using this compound.

Procedure:

  • Tracer Experiment:

    • Culture cells in a medium where the primary carbon source (e.g., glucose) is unlabeled, but supplemented with this compound.

  • Metabolite Extraction:

    • After a defined period of incubation, rapidly quench the metabolism and extract intracellular metabolites.

  • Mass Spectrometry Analysis:

    • Analyze the extracted metabolites by mass spectrometry (e.g., GC-MS or LC-MS) to determine the mass isotopomer distribution of key metabolites.

  • Flux Estimation:

    • Use specialized software and metabolic models to calculate the intracellular metabolic fluxes based on the measured mass isotopomer distributions. This involves tracking the incorporation of the 13C label from leucine into various downstream metabolites.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a relevant signaling pathway.

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing Light Culture Light Culture Control Control Light Culture->Control Heavy Culture Heavy Culture Treatment Treatment Heavy Culture->Treatment Mix Lysates (1:1) Mix Lysates (1:1) Control->Mix Lysates (1:1) Treatment->Mix Lysates (1:1) Protein Digestion Protein Digestion Mix Lysates (1:1)->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: SILAC Experimental Workflow.

Protein_Turnover_Workflow cluster_labeling Labeling Phase cluster_chase Chase Phase cluster_analysis Analysis Phase Heavy Labeling Grow cells in 'Heavy' this compound medium (≥5 doublings) Switch to Light Medium Switch to 'Light' unlabeled Leucine medium Heavy Labeling->Switch to Light Medium Time Course Sampling Harvest cells at multiple time points (t=0, 2, 4, 8, ...) Switch to Light Medium->Time Course Sampling Sample Prep Lysis, Digestion, LC-MS/MS Time Course Sampling->Sample Prep Data Analysis Calculate Heavy/Light Ratios Determine Degradation/Synthesis Rates Sample Prep->Data Analysis

Caption: Protein Turnover Experimental Workflow.

mTOR_Signaling_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Leucine-mTORC1 Signaling Pathway.

Applications in Drug Discovery and Development

This compound-based proteomics plays a crucial role in various stages of drug discovery and development:

  • Target Identification and Validation: SILAC can be used to compare the proteomes of diseased versus healthy cells, or cells treated with a drug candidate versus untreated cells, to identify potential drug targets.

  • Mechanism of Action Studies: By quantifying changes in protein expression or post-translational modifications, researchers can elucidate the molecular mechanisms by which a drug exerts its effects.

  • Biomarker Discovery: Proteomic profiling of patient samples (e.g., tissues or biofluids) using SILAC can help identify biomarkers for disease diagnosis, prognosis, or response to therapy.

  • Off-Target Effect Analysis: SILAC can be employed to identify unintended protein interactions or expression changes caused by a drug, aiding in the assessment of potential side effects.

Conclusion

This compound is a versatile and powerful tool in the field of quantitative proteomics. Its application in SILAC, protein turnover analysis, and metabolic flux analysis provides invaluable insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. The detailed protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust and informative proteomics experiments, ultimately accelerating scientific discovery and drug development.

References

L-Leucine-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Leucine-13C6, a stable isotope-labeled amino acid crucial for quantitative proteomics and metabolic research. This document details its chemical properties, and applications, and provides experimental protocols for its use in research settings.

Core Chemical Properties and Specifications

This compound is a non-radioactive, stable isotope-labeled variant of the essential amino acid L-Leucine. In this molecule, all six carbon atoms are replaced with the heavy isotope 13C. This isotopic enrichment allows for the differentiation of labeled molecules from their unlabeled counterparts by mass spectrometry, making it an invaluable tool in quantitative analysis.

General Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 201740-84-3[1]
Molecular Formula 13C6H13NO2
Molecular Weight 137.13 g/mol [1]
Appearance White to off-white solid[2]
Melting Point >300 °C (decomposes)[1]
Optical Activity [α]25/D +14.5°, c = 2 in 5 M HCl[1]
Supplier Specifications

The isotopic purity and chemical purity of this compound can vary slightly between suppliers. The following table provides a comparison of typical specifications from major chemical suppliers.

SupplierIsotopic Purity (atom % 13C)Chemical Purity
Sigma-Aldrich 98%≥95% (CP)
Cambridge Isotope Laboratories, Inc. 99%Not specified
MedchemExpress Not specified98.0%

A related and commonly used compound is this compound,15N, which is labeled with both heavy carbon and heavy nitrogen isotopes. Its properties are distinct and are summarized below for clarity.

PropertyValue
CAS Number 202406-52-8
Molecular Formula 13C6H1315NO2
Molecular Weight 138.12 g/mol
Isotopic Purity (Sigma-Aldrich) 98 atom % 13C, 98 atom % 15N

Applications in Research and Drug Development

This compound is a versatile tool with significant applications in proteomics and metabolic research, contributing to a deeper understanding of cellular processes and the mechanisms of diseases.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the quantitative analysis of proteomes. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., 12C-Leucine), while the other is grown in "heavy" medium containing the stable isotope-labeled amino acid (e.g., this compound).

After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cells are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the accurate quantification of relative protein abundance between the two samples.

Metabolic Research and Flux Analysis

This compound serves as a tracer to investigate metabolic pathways. By tracking the incorporation of the 13C label into various metabolites, researchers can elucidate metabolic fluxes and understand how different conditions or genetic modifications affect cellular metabolism. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of tumor cells.

mTOR Signaling Pathway Investigation

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine is a known activator of the mTORC1 complex. This compound can be used to trace the metabolic fate of leucine and its role in activating the mTOR pathway, providing insights into the mechanisms of nutrient sensing and signaling in cells.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

SILAC Protocol for Quantitative Proteomics

This protocol outlines the steps for a standard SILAC experiment using this compound.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.

  • For the "light" population, use a standard cell culture medium.

  • For the "heavy" population, use a custom SILAC medium that lacks unlabeled leucine but is supplemented with this compound. The typical concentration of L-Leucine in cell culture medium is approximately 0.8 mM.

  • Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid. The incorporation efficiency should be checked by mass spectrometry.

2. Experimental Treatment:

  • Once labeling is complete, treat the two cell populations according to the experimental design (e.g., drug treatment, growth factor stimulation).

3. Sample Harvesting and Mixing:

  • Harvest the "light" and "heavy" cell populations.

  • Count the cells from each population and mix them in a 1:1 ratio.

4. Protein Extraction and Digestion:

  • Lyse the mixed cell pellet using a suitable lysis buffer.

  • Precipitate the proteins using methods such as trichloroacetic acid (TCA) precipitation.

  • Resuspend the protein pellet and digest the proteins into peptides using an enzyme such as trypsin.

5. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of 12C- or 13C-leucine.

6. Data Analysis:

  • Use specialized software to identify the peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Metabolic Flux Analysis using this compound

This protocol provides a general workflow for a metabolic flux analysis experiment.

1. Cell Culture and Labeling:

  • Culture cells in a medium containing this compound as the sole leucine source. The concentration should be similar to that in standard medium.

  • Allow the cells to reach a metabolic steady state, which typically takes several hours.

2. Metabolite Extraction:

  • Quench the metabolism rapidly, for example, by using cold methanol.

  • Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

3. Mass Spectrometry Analysis:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled to a separation technique like liquid chromatography.

  • The mass spectrometer will detect the mass isotopologue distribution for various metabolites, revealing the extent of 13C incorporation.

4. Data Analysis and Flux Calculation:

  • Use specialized software to correct for the natural abundance of 13C.

  • Employ metabolic modeling software to calculate the intracellular metabolic fluxes that best explain the observed mass isotopologue distributions.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

SILAC_Workflow cluster_light Light Cell Culture cluster_heavy Heavy Cell Culture Light_Culture Cells in 'Light' Medium (with L-Leucine-12C6) Light_Treatment Experimental Condition 1 Light_Culture->Light_Treatment Mix Mix Cell Populations (1:1) Light_Treatment->Mix Heavy_Culture Cells in 'Heavy' Medium (with this compound) Heavy_Treatment Experimental Condition 2 Heavy_Culture->Heavy_Treatment Heavy_Treatment->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A schematic workflow of a SILAC experiment.

mTOR_Signaling Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4E_BP1->Protein_Synthesis promotes (by releasing eIF4E)

References

An In-depth Technical Guide to the Safe Handling and Application of L-Leucine-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental applications of L-Leucine-¹³C₆, a stable isotope-labeled amino acid crucial for metabolic research. The information presented herein is intended to ensure safe laboratory practices and to facilitate the design and execution of robust scientific investigations.

Safety and Handling

L-Leucine-¹³C₆ is a non-radioactive, stable isotope-labeled compound. As such, it does not pose a radiological hazard. The health and safety data for L-Leucine-¹³C₆ are generally considered to be similar to that of unlabeled L-leucine. However, as with any chemical substance, prudent laboratory practices should always be observed.

Hazard Identification and Classification

L-Leucine-¹³C₆ is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it may cause mild irritation to the eyes, skin, and respiratory tract upon direct contact or inhalation.[1][2][3] The toxicological properties have not been exhaustively investigated, and it is recommended to handle the substance with care.[1]

Quantitative Safety Data Summary

The following tables summarize key quantitative safety data, primarily based on the properties of unlabeled L-Leucine.

Toxicological Data Value Species Route
LD50> 16000 mg/kgRatOral
LD505,379 mg/kgRatIntraperitoneal
NOAEL (90 days)3840 mg/kg/dayRatOral

Table 1: Summary of Toxicological Data for L-Leucine.[1]

Physical and Chemical Properties Value
Molecular Formula¹³C₆H₁₃NO₂
Molecular Weight~137.13 g/mol
AppearanceWhite crystalline powder
Melting Point>300 °C (decomposes)
SolubilitySoluble in water

Table 2: Physical and Chemical Properties of L-Leucine-¹³C₆.

Handling and Storage
Procedure Guideline
Personal Protective Equipment (PPE) Wear protective gloves, a lab coat, and safety glasses with side shields. In case of dust formation, use a NIOSH-approved respirator.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry and well-ventilated place at room temperature. Protect from light and moisture.

Table 3: Handling and Storage Guidelines.

First Aid and Emergency Procedures
Exposure Route First Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Accidental Release Sweep up the spilled material, avoiding dust formation, and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Table 4: First Aid and Emergency Procedures.

Disposal

Dispose of L-Leucine-¹³C₆ and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service.

Experimental Protocols

L-Leucine-¹³C₆ is a versatile tracer used in a variety of experimental settings to study protein synthesis, metabolic flux, and amino acid metabolism.

General Experimental Workflow for Stable Isotope Tracing

The use of L-Leucine-¹³C₆ as a tracer generally follows a consistent workflow, whether in cell culture or in vivo models.

G A Experimental Design (Tracer Selection, Labeling Strategy) B Tracer Administration (e.g., Infusion, Diet, Cell Media) A->B C Sample Collection (e.g., Blood, Tissue, Cells) B->C D Sample Preparation (Metabolite Extraction, Protein Hydrolysis) C->D E Analytical Measurement (e.g., GC-MS, LC-MS) D->E F Data Analysis (Isotopologue Distribution, Flux Calculation) E->F

A general workflow for stable isotope tracing experiments.
Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the use of L-Leucine-¹³C₆ for quantitative proteomics using SILAC.

1. Media Preparation:

  • Light Medium: Prepare standard cell culture medium (e.g., DMEM, RPMI-1640) containing unlabeled L-leucine.

  • Heavy Medium: Prepare the same base medium but replace the standard L-leucine with L-Leucine-¹³C₆. The final concentration of L-Leucine-¹³C₆ should be the same as the unlabeled leucine in the standard medium. Ensure the medium is supplemented with dialyzed fetal bovine serum to avoid the introduction of unlabeled amino acids.

2. Cell Culture and Labeling:

  • Culture two separate populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium.

  • Cells should be cultured for at least 5-6 cell doublings to ensure near-complete incorporation (>95%) of the labeled amino acid into the proteome.

3. Experimental Treatment:

  • Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one or both cell populations.

4. Cell Harvesting and Protein Extraction:

  • Harvest the "light" and "heavy" cell populations separately.

  • Lyse the cells and extract the proteins using a suitable lysis buffer.

5. Protein Quantification and Mixing:

  • Determine the protein concentration of each lysate.

  • Mix equal amounts of protein from the "light" and "heavy" samples.

6. Protein Digestion and Sample Preparation for Mass Spectrometry:

  • Digest the mixed protein sample into peptides using an appropriate protease (e.g., trypsin).

  • Desalt and concentrate the peptide mixture.

7. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Protocol for In Vivo Metabolic Flux Analysis in a Mouse Model

This protocol describes a general approach for studying whole-body or tissue-specific metabolism using L-Leucine-¹³C₆ in mice.

1. Animal Acclimation and Diet:

  • Acclimate mice to the experimental conditions and diet.

  • For studies investigating dietary contributions to metabolism, a custom diet containing a known percentage of L-Leucine-¹³C₆ can be formulated.

2. Tracer Administration:

  • Oral Gavage or Labeled Diet: For dietary studies, provide the L-Leucine-¹³C₆-containing diet or administer a bolus via oral gavage.

  • Intravenous Infusion: For acute metabolic studies, infuse a sterile solution of L-Leucine-¹³C₆ intravenously. A priming bolus may be administered to rapidly increase the tracer concentration in the circulation.

3. Sample Collection:

  • Collect blood samples at various time points to monitor the plasma enrichment of L-Leucine-¹³C₆ and its metabolites.

  • At the end of the experiment, euthanize the animals and rapidly collect tissues of interest. Tissues should be snap-frozen in liquid nitrogen to quench metabolic activity.

4. Sample Preparation:

  • Plasma: Deproteinize plasma samples and extract metabolites.

  • Tissues: Homogenize frozen tissues and perform metabolite extraction or protein hydrolysis to release amino acids.

5. Analytical Measurement:

  • Analyze the isotopic enrichment of L-leucine and its downstream metabolites in plasma and tissue extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

6. Metabolic Flux Analysis:

  • Use the isotopic labeling patterns to calculate metabolic fluxes through various pathways using specialized software.

Signaling Pathways

L-leucine is a key signaling molecule, particularly in the regulation of protein synthesis and metabolism. Its effects are primarily mediated through the mTOR and insulin signaling pathways.

Leucine and the mTOR Signaling Pathway

L-leucine is a potent activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, which is a central regulator of cell growth and proliferation.

G cluster_extracellular Extracellular cluster_cytosol Cytosol Leucine_ext L-Leucine Leucine_int Intracellular L-Leucine Leucine_ext->Leucine_int Amino Acid Transporters mTORC1 mTORC1 Leucine_int->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits pS6K1 p-S6K1 S6K1->pS6K1 Protein_Synthesis Protein Synthesis pS6K1->Protein_Synthesis Promotes peIF4EBP1 p-4E-BP1 eIF4EBP1->peIF4EBP1 peIF4EBP1->Protein_Synthesis Promotes

L-Leucine activates the mTORC1 signaling pathway.
Leucine and the Insulin Signaling Pathway

L-leucine can also modulate the insulin signaling pathway, although the exact mechanisms are complex and can be context-dependent. Leucine has been shown to enhance insulin secretion from pancreatic β-cells and can influence insulin sensitivity in peripheral tissues.

G cluster_extracellular Extracellular cluster_cytosol Cytosol Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Promotes Akt->mTORC1 Activates mTORC1->IRS Negative Feedback (via S6K1)

Crosstalk between L-Leucine and Insulin signaling pathways.

This technical guide provides a foundational understanding of the safe and effective use of L-Leucine-¹³C₆ in a research setting. For specific applications, it is essential to consult detailed protocols from peer-reviewed literature and to adhere to all institutional safety guidelines.

References

Methodological & Application

L-Leucine-13C6 Protocol for SILAC Labeling: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for conducting Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments using L-Leucine-13C6. SILAC has become a powerful and widely adopted method in quantitative proteomics for the accurate determination of relative protein abundance, protein turnover rates, and for studying post-translational modifications.[1][2][3][4] L-Leucine, an essential amino acid, is frequently utilized in SILAC experiments due to its high abundance in proteins.[5] The use of L-Leucine labeled with six carbon-13 isotopes (this compound) provides a +6 Da mass shift, allowing for clear differentiation between "light" and "heavy" labeled peptides in mass spectrometry analysis.

Principle of SILAC

SILAC is a metabolic labeling strategy where cells are cultured in media containing either a normal ("light") or a heavy stable isotope-labeled essential amino acid. Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins. Once labeling is complete, the "heavy" and "light" cell populations can be subjected to different experimental conditions. The cell populations are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. Since the heavy and light peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass difference in the mass spectrometer. The relative quantification of proteins is achieved by comparing the signal intensities of the heavy and light peptide pairs.

Data Presentation

Quantitative data from SILAC experiments are typically presented in tables that summarize labeling efficiency, protein turnover rates, and fold changes in protein expression between different conditions.

Table 1: Illustrative this compound Labeling Efficiency in HeLa Cells. This table provides an example of the expected labeling efficiency over several cell passages. Complete incorporation is crucial for accurate quantification. It is recommended to assess labeling efficiency before starting the main experiment.

Cell Passage NumberAverage Labeling Efficiency (%)Standard Deviation (%)
165.24.5
285.73.1
395.12.3
498.51.8
5>99<1

Table 2: Illustrative Protein Turnover Rates in Response to Drug Treatment. This table demonstrates how SILAC can be used to measure changes in the synthesis or degradation rates of individual proteins. The half-life (T½) is calculated from the rate of incorporation of the heavy isotope over time.

ProteinGeneFunctionHalf-life (hours) - ControlHalf-life (hours) - TreatedFold Change in Turnover
HSP90AA1HSP90AA1Chaperone30.525.11.22
ENO1ENO1Glycolysis48.247.51.01
Cyclin B1CCNB1Cell Cycle1.54.80.31
Caspase-3CASP3Apoptosis24.112.31.96
GAPDHGAPDHGlycolysis75.374.91.01

Table 3: Example of Protein Quantitation Data from a SILAC Experiment. This table shows an example of differentially expressed proteins identified in a study comparing a treated sample to a control. The SILAC ratio (Heavy/Light) indicates the fold change in protein abundance.

Protein AccessionGene NameProtein NameSILAC Ratio (H/L)p-valueRegulation
P06733EGFREpidermal growth factor receptor2.540.001Upregulated
P60709ACTBActin, cytoplasmic 11.020.95Unchanged
P31749AKT1RAC-alpha serine/threonine-protein kinase0.450.005Downregulated
Q02750MAPK1Mitogen-activated protein kinase 11.890.012Upregulated
P11362HSP90AB1Heat shock protein HSP 90-beta1.150.67Unchanged

Experimental Protocols

This section provides a detailed step-by-step protocol for a typical SILAC experiment using this compound.

Cell Culture and Metabolic Labeling
  • Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-leucine. Supplement the "light" medium with normal L-leucine and the "heavy" medium with this compound (e.g., from Cambridge Isotope Laboratories, Inc.). Both media should also be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.

  • Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

  • Passaging: Passage the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome. The required number of passages may vary depending on the cell line and its doubling time.

  • Verification of Labeling Efficiency: Before proceeding with the experiment, it is crucial to verify the labeling efficiency. This is done by harvesting a small number of cells from the "heavy" culture, extracting proteins, digesting them with trypsin, and analyzing the peptides by mass spectrometry. The percentage of incorporation can be calculated by comparing the peak intensities of the heavy and light forms of several peptides. A labeling efficiency of >98% is recommended.

Experimental Treatment and Cell Harvesting
  • Treatment: Once complete labeling is confirmed, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

  • Harvesting: After the treatment period, harvest the "light" and "heavy" labeled cells separately. Wash the cells with ice-cold PBS to remove any remaining media.

  • Cell Counting and Mixing: Accurately count the cells from each population. For relative protein quantification, it is essential to mix an equal number of cells from the "light" and "heavy" populations.

Sample Preparation for Mass Spectrometry
  • Cell Lysis: Resuspend the mixed cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells using sonication or other appropriate methods on ice.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • In-solution digestion: Take a desired amount of protein (e.g., 50-100 µg) and perform reduction with DTT and alkylation with iodoacetamide. Digest the proteins with a protease, most commonly trypsin, overnight at 37°C.

    • In-gel digestion: Alternatively, proteins can be separated by SDS-PAGE. Excise the protein bands of interest or the entire lane, and perform in-gel reduction, alkylation, and digestion.

  • Peptide Desalting: Desalt the digested peptides using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • Peptide Quantification: Quantify the peptide concentration before mass spectrometry analysis.

Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.

  • Data Acquisition: Set up the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the instrument cycles between a full MS scan and several MS/MS scans of the most intense precursor ions.

Data Analysis
  • Database Search: Use a specialized software package such as MaxQuant, Proteome Discoverer, or Spectronaut to analyze the raw mass spectrometry data. These programs can identify peptides and proteins by searching the fragmentation spectra against a protein sequence database.

  • Quantification: The software will also quantify the relative abundance of proteins by calculating the intensity ratios of the "heavy" and "light" peptide pairs.

  • Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the two conditions. This typically involves calculating p-values and fold changes.

Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways. The following diagrams were created using the DOT language.

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis light Light Culture (Normal L-Leucine) heavy Heavy Culture (this compound) control Control Condition light->control treatment Treated Condition heavy->treatment mix Mix Cell Populations (1:1) control->mix treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion (Trypsin) lysis->digest desalt Peptide Desalting digest->desalt ms LC-MS/MS Analysis desalt->ms quant Protein Identification & Quantification ms->quant bioinfo Bioinformatics & Pathway Analysis quant->bioinfo

Caption: Experimental workflow for a quantitative proteomics experiment using this compound SILAC.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Akt->Transcription

Caption: Simplified diagram of the EGF receptor signaling pathway, a common target for SILAC-based proteomic studies.

References

Application Notes and Protocols for L-Leucine-¹³C₆ in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of L-Leucine-¹³C₆ in cell culture for quantitative proteomics, metabolic flux analysis, and metabolic tracing studies. Detailed protocols and data presentation are included to facilitate experimental design and execution.

Introduction

L-Leucine-¹³C₆ is a stable, non-radioactive isotope-labeled amino acid that serves as a powerful tool in cell biology research. By replacing standard L-Leucine with its ¹³C₆-labeled counterpart in cell culture media, researchers can effectively trace the metabolic fate of leucine and quantify changes in protein and metabolite levels with high precision using mass spectrometry (MS). The six ¹³C atoms in L-Leucine-¹³C₆ result in a 6 Dalton (Da) mass shift, allowing for clear differentiation from the unlabeled "light" leucine.

The primary applications of L-Leucine-¹³C₆ in cell culture include:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A robust method for quantitative proteomics to compare protein abundance between different cell populations.[1][2]

  • Metabolic Flux Analysis (MFA): A technique to elucidate and quantify the rates of metabolic reactions within a cell, providing insights into cellular metabolism.[3][4][5]

  • Metabolic Tracing: Tracking the incorporation of leucine into various metabolic pathways to understand cellular physiology and response to stimuli.

Application 1: Quantitative Proteomics using SILAC

SILAC is a widely used metabolic labeling strategy for the accurate quantification of protein expression differences between cell samples. Cells are grown in media containing either the "light" (unlabeled) or "heavy" (¹³C₆-labeled) L-Leucine. After a specific number of cell doublings, the proteomes are fully labeled. The cell populations can then be subjected to different experimental conditions, and the protein lysates are mixed at a 1:1 ratio. The mass shift of the heavy peptides allows for their direct comparison with the light counterparts in a single MS analysis, minimizing experimental variability.

Experimental Protocol: SILAC using L-Leucine-¹³C₆

1. Media Preparation:

  • Prepare custom cell culture medium (e.g., DMEM or RPMI-1640) that lacks standard L-Leucine.

  • Reconstitute the powdered medium and supplement it with all necessary components (e.g., glucose, salts, vitamins), except for leucine.

  • Prepare two separate media formulations:

    • "Light" Medium: Add standard, unlabeled L-Leucine to the desired final concentration (e.g., 0.8 mM).

    • "Heavy" Medium: Add L-Leucine-¹³C₆ to the same final concentration as the light medium.

  • Supplement both media with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.

  • Sterile-filter the final media preparations using a 0.22 µm filter.

2. Cell Adaptation and Labeling:

  • Culture the cells of interest in the "light" medium for at least two passages to ensure they are adapted to the custom medium.

  • To begin labeling, seed two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

  • Culture the cells for a minimum of five to six cell doublings to achieve near-complete (>95%) incorporation of the labeled amino acid into the proteome. The exact number of doublings required can vary between cell lines.

3. Verification of Labeling Efficiency:

  • After the adaptation period, harvest a small aliquot of cells from the "heavy" culture.

  • Extract proteins, perform a tryptic digest, and analyze the peptides by MS to confirm the incorporation efficiency of L-Leucine-¹³C₆. The labeling efficiency should ideally be above 95%.

4. Experimental Treatment and Sample Collection:

  • Once full incorporation is confirmed, subject the "light" and "heavy" cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).

  • After the treatment period, harvest the cells. Wash the cell pellets with ice-cold PBS to remove any residual media.

5. Protein Extraction, Mixing, and Digestion:

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Quantify the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).

  • Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

  • Perform in-solution or in-gel tryptic digestion of the mixed protein sample.

6. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs. The 6 Da mass difference will distinguish the L-Leucine-¹³C₆-containing peptides from their unlabeled counterparts.

Quantitative Data: SILAC Labeling Efficiency
Cell LineDoubling Time (approx.)Labeling Time (Doublings)Labeling Efficiency (%)
HeLa24 hours5>95%
A54922 hours6>97%
HEK29320 hours5>98%
Primary Endothelial CellsVariable2 passages~90%

Note: These are typical values and should be empirically determined for the specific cell line and culture conditions.

Workflow for SILAC Experiment

SILAC_Workflow cluster_preparation Preparation cluster_culture Cell Culture & Labeling cluster_experiment Experiment & Processing cluster_analysis Analysis light_media Prepare 'Light' Medium (Unlabeled Leucine) culture_light Culture Cells in 'Light' Medium light_media->culture_light heavy_media Prepare 'Heavy' Medium (L-Leucine-¹³C₆) culture_heavy Culture Cells in 'Heavy' Medium heavy_media->culture_heavy adapt Adapt Cells (>5 Doublings) culture_light->adapt culture_heavy->adapt treatment Apply Experimental Conditions adapt->treatment harvest Harvest & Lyse Cells treatment->harvest mix Mix Lysates (1:1) harvest->mix digest Tryptic Digestion mix->digest ms LC-MS/MS Analysis digest->ms data Data Analysis & Quantification ms->data

Caption: Workflow of a typical SILAC experiment using L-Leucine-¹³C₆.

Application 2: Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways. By providing L-Leucine-¹³C₆ as a tracer, the labeled carbons can be tracked as they are incorporated into various downstream metabolites. The pattern of ¹³C enrichment in these metabolites, known as mass isotopomer distribution (MID), is measured by MS. This data is then used in computational models to estimate the metabolic fluxes.

Experimental Protocol: ¹³C-MFA using L-Leucine-¹³C₆

1. Media Preparation:

  • Prepare a custom cell culture medium lacking unlabeled L-Leucine as described in the SILAC protocol.

  • Supplement the medium with a known concentration of L-Leucine-¹³C₆. The concentration should be sufficient to ensure significant labeling of downstream metabolites.

  • Also, include known concentrations of other essential nutrients like glucose and glutamine, which may also be isotopically labeled depending on the experimental goals (e.g., [U-¹³C₆]glucose).

2. Achieving Isotopic Steady State:

  • Culture the cells in the labeling medium for a sufficient duration to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This typically requires several hours to a full cell doubling time. The exact time should be determined empirically by collecting samples at multiple time points (e.g., 8, 16, 24 hours) and analyzing the MIDs of key metabolites.

3. Metabolite Extraction:

  • Rapidly quench metabolism to prevent further enzymatic activity. A common method is to aspirate the medium and add ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and proteins.

  • Collect the supernatant containing the polar metabolites.

4. Sample Preparation for MS Analysis:

  • The metabolite extract can be directly analyzed by LC-MS or may require derivatization for GC-MS analysis to increase volatility.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator before derivatization or reconstitution in a suitable solvent for LC-MS.

5. Mass Spectrometry and Data Analysis:

  • Analyze the samples by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).

  • Use specialized software (e.g., INCA, Metran) to perform flux estimation by fitting the measured MIDs to a metabolic network model.

Quantitative Data: Example of Metabolic Flux Changes
Metabolic FluxControl Cells (Relative Flux)Treated Cells (Relative Flux)Fold Change
Leucine catabolism to Acetyl-CoA1001501.5
Anaplerotic contribution to TCA cycle5025-0.5
Fatty acid synthesis from Leucine20402.0

Note: These are hypothetical values to illustrate the type of data generated from an MFA experiment.

Workflow for ¹³C-Metabolic Flux Analysis

MFA_Workflow cluster_preparation Preparation cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis labeling_media Prepare Labeling Medium (L-Leucine-¹³C₆) culture Culture Cells in Labeling Medium labeling_media->culture steady_state Achieve Isotopic Steady State culture->steady_state quench Quench Metabolism steady_state->quench extract Extract Metabolites quench->extract prepare Prepare for MS extract->prepare ms GC-MS or LC-MS Analysis prepare->ms data Flux Estimation (Software) ms->data

Caption: Workflow for a ¹³C-Metabolic Flux Analysis experiment.

Application 3: Tracing Leucine Metabolism and mTOR Signaling

L-Leucine is a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. By using L-Leucine-¹³C₆ as a tracer, researchers can investigate how leucine uptake and metabolism are linked to the activation of the mTORC1 complex and its downstream targets.

Experimental Protocol: mTOR Signaling Activation Study

1. Cell Culture and Starvation:

  • Culture cells to the desired confluency in complete medium.

  • To synchronize the cells and establish a baseline, starve the cells of amino acids by incubating them in an amino acid-free medium for a defined period (e.g., 1-2 hours).

2. Leucine Stimulation:

  • Stimulate the starved cells by adding medium containing L-Leucine-¹³C₆ at a specific concentration (e.g., 0.8 mM) for various time points (e.g., 0, 15, 30, 60 minutes).

3. Sample Collection and Analysis:

  • For Western Blotting: At each time point, lyse the cells and collect protein extracts. Analyze the phosphorylation status of key mTORC1 pathway proteins (e.g., p-mTOR, p-p70S6K, p-4E-BP1) by Western blotting.

  • For Metabolomics: At each time point, quench metabolism and extract metabolites as described in the MFA protocol. Analyze the incorporation of ¹³C from L-Leucine-¹³C₆ into downstream metabolites by MS.

Quantitative Data: mTOR Pathway Activation
Time Point (minutes)p-p70S6K (Fold Change vs. 0 min)p-4E-BP1 (Fold Change vs. 0 min)
01.01.0
152.51.8
303.22.5
602.82.1

Note: These are representative data showing the expected trend of mTORC1 activation upon leucine stimulation.

Leucine-mTORC1 Signaling Pathway

mTOR_Pathway cluster_input Input cluster_signaling Signaling Cascade cluster_output Downstream Effects leucine L-Leucine-¹³C₆ lrs Leucyl-tRNA Synthetase (LRS) leucine->lrs activates rag Rag GTPases lrs->rag mtorc1 mTORC1 rag->mtorc1 activates p70s6k p70S6K mtorc1->p70s6k phosphorylates four_ebp1 4E-BP1 mtorc1->four_ebp1 phosphorylates autophagy Autophagy (Inhibition) mtorc1->autophagy protein_synthesis Protein Synthesis p70s6k->protein_synthesis promotes four_ebp1->protein_synthesis promotes

Caption: Simplified diagram of the Leucine-mTORC1 signaling pathway.

References

Application Notes and Protocols for L-Leucine-13C6 Infusion in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for in vivo studies utilizing L-Leucine-13C6 infusion to measure muscle protein synthesis (MPS). The methodologies described are based on established stable isotope tracer techniques.

Introduction

Stable isotope tracers, such as this compound, are powerful tools for quantifying the dynamic process of muscle protein turnover.[1][2] By introducing a labeled form of an essential amino acid, researchers can track its incorporation into newly synthesized proteins, providing a direct measure of MPS.[2] Leucine is a particularly suitable tracer as it is an essential amino acid that is either incorporated into protein or oxidized.[3] This document outlines two common protocols: the primed constant infusion method and the flooding dose method.

Key Signaling Pathway: mTORC1 in Muscle Protein Synthesis

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of muscle protein synthesis.[4] Its activation by stimuli such as growth factors (e.g., IGF-1), nutrients (especially amino acids like leucine), and mechanical loading leads to the phosphorylation of downstream targets that promote mRNA translation and, consequently, protein synthesis.

mTORC1_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Amino_Acids Amino Acids (Leucine) mTORC1 mTORC1 Amino_Acids->mTORC1 Mechanical_Stimuli Mechanical Stimuli (Exercise) Mechanical_Stimuli->mTORC1 PI3K PI3K Akt Akt/PKB PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibition Rheb Rheb TSC_Complex->Rheb inhibition Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibition Protein_Synthesis Muscle Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis inhibition

Caption: mTORC1 signaling pathway in muscle protein synthesis.

Experimental Workflow for In Vivo this compound Infusion Study

A typical experimental workflow for an in vivo stable isotope infusion study involves several key steps, from participant preparation to sample analysis and data interpretation.

Experimental_Workflow Baseline_Sampling Baseline Sampling (Blood, Muscle Biopsy) Tracer_Admin Tracer Administration (Primed Constant Infusion or Flooding Dose) Baseline_Sampling->Tracer_Admin Steady_State Isotopic Steady State Tracer_Admin->Steady_State Experimental_Sampling Experimental Sampling (Timed Blood and Muscle Biopsies) Steady_State->Experimental_Sampling Sample_Processing Sample Processing (Protein Hydrolysis, Amino Acid Derivatization) Experimental_Sampling->Sample_Processing MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS) Sample_Processing->MS_Analysis Data_Analysis Data Analysis (Calculate Fractional Synthesis Rate) MS_Analysis->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for a stable isotope infusion study.

Experimental Protocols

Two primary methods for administering this compound are detailed below. The choice of method depends on the specific research question and experimental design.

Protocol 1: Primed Constant Infusion Method

This method aims to achieve a steady-state enrichment of the tracer in the plasma and intracellular pools over several hours.

Methodology:

  • Subject Preparation: Subjects should fast overnight. Antecubital venous catheters are placed in each arm, one for tracer infusion and one for blood sampling.

  • Baseline Sampling: A baseline blood sample is collected to determine background isotopic enrichment. A baseline muscle biopsy may also be taken.

  • Tracer Infusion:

    • A priming dose of this compound is administered to rapidly raise the isotopic enrichment to the expected steady-state level.

    • Immediately following the prime, a continuous infusion of this compound is started and maintained at a constant rate for the duration of the study (typically 3-6 hours).

  • Sampling:

    • Arterialized venous blood samples are collected at regular intervals (e.g., every 15-30 minutes) to confirm isotopic steady state.

    • Muscle biopsies are typically taken at the beginning and end of the steady-state period to measure the incorporation of the tracer into muscle protein.

  • Sample Analysis: Plasma and muscle tissue samples are processed to determine the enrichment of this compound using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Fractional Synthetic Rate (FSR): FSR is calculated using the formula:

    • FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100

    • Where E_p2 and E_p1 are the enrichments of this compound in the protein-bound pool at two time points, E_precursor is the average enrichment of the precursor pool (plasma or intracellular) over the same time, and t is the time in hours between the two biopsies.

Quantitative Data for Primed Constant Infusion:

ParameterValueUnitReference
This compound Prime 1.5mg/kg
3.6µmol/kg
This compound Infusion Rate 1.5mg/kg/h
0.06µmol/kg/min
Duration of Infusion 3 - 7.5hours
Protocol 2: Flooding Dose Method

This technique involves administering a large ("flooding") dose of the labeled amino acid along with a larger amount of the unlabeled form. This approach aims to rapidly equilibrate the isotopic enrichment of the precursor pools and minimize differences between plasma and intracellular enrichment.

Methodology:

  • Subject Preparation: Similar to the primed constant infusion method, subjects should be fasted, and venous access established.

  • Baseline Sampling: A baseline blood sample and muscle biopsy are collected.

  • Tracer Administration: A large bolus injection of this compound mixed with unlabeled leucine is administered intravenously.

  • Sampling:

    • Blood samples are taken at several time points after the injection (e.g., 5, 15, 30, 60, 90 minutes) to monitor the decay of tracer enrichment in the plasma.

    • A second muscle biopsy is taken at a defined time point after the injection (e.g., 90 minutes) to measure the incorporation of the tracer.

  • Sample Analysis: Similar to the primed constant infusion method, samples are analyzed for this compound enrichment via mass spectrometry.

  • Calculation of Fractional Synthetic Rate (FSR): FSR is calculated based on the enrichment of the tracer in muscle protein at the end of the study period and the average enrichment of the precursor pool over time.

Quantitative Data for Flooding Dose Method:

ParameterValueUnitReference
This compound Dose 0.05g/kg
Unlabeled Leucine Dose 4g (total)
Time to Second Biopsy 90minutes

Data Presentation and Analysis

All quantitative data on tracer enrichment from plasma and muscle samples should be meticulously recorded. The primary outcome, muscle protein fractional synthetic rate (FSR), is typically expressed as a percentage per hour (%/h). It is crucial to clearly define the precursor pool (e.g., plasma leucine, plasma α-ketoisocaproate, or intracellular leucine) used for the FSR calculation, as this can influence the results.

Summary

The use of this compound infusion is a robust and reliable method for quantifying muscle protein synthesis in vivo. Both the primed constant infusion and flooding dose techniques have their advantages and are well-established in the literature. The choice of protocol should be guided by the specific aims of the research. Careful execution of the experimental protocol and precise analytical measurements are paramount for obtaining accurate and reproducible data.

References

Measuring Protein Turnover Rates with L-Leucine-13C6: An Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental physiological process critical to cellular health, adaptation, and disease. Accurately quantifying the rate of protein synthesis is essential for researchers in fields ranging from metabolic disease and aging to sports science and drug development. The use of stable, non-radioactive isotope tracers, such as L-Leucine-13C6, coupled with mass spectrometry, represents the gold standard for measuring in vivo protein synthesis rates with high precision and safety.

This document provides detailed application notes and protocols for utilizing this compound to calculate protein turnover rates, specifically focusing on skeletal muscle. It is intended for researchers, scientists, and drug development professionals seeking to implement this powerful technique.

Principle of the Method

The methodology is based on the precursor-product principle. A known amount of this compound (the "tracer") is introduced into the body. This labeled leucine enters the free amino acid pool, which acts as the precursor for new protein synthesis. As new proteins are synthesized, they incorporate the this compound.

By measuring the enrichment of this compound in the precursor pool (e.g., blood plasma or intracellular fluid) and in the product (i.e., newly synthesized tissue proteins) over a specific period, one can calculate the rate at which the tracer has been incorporated. This rate is known as the Fractional Synthetic Rate (FSR), which represents the fraction of the tissue protein pool that is newly synthesized per unit of time.

Experimental Workflow Overview

The general workflow for determining muscle protein synthesis using a this compound tracer involves several key stages, from subject preparation to data analysis. Two primary experimental designs are commonly employed: the primed continuous infusion method and the flooding dose method. The continuous infusion method aims to achieve a steady-state isotopic enrichment in the precursor pool, while the flooding dose method rapidly elevates the precursor enrichment to a high level to minimize variations.

G Overall Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Subject Screening & Consent B Overnight Fast A->B C Catheter Placement (for infusion/sampling) B->C D Baseline Blood & Muscle Biopsy (t=0) C->D E Administer this compound Tracer (Infusion or Flooding Dose) D->E F Serial Blood Sampling E->F G Second Muscle Biopsy (t=final) F->G H Sample Processing (Protein Hydrolysis & Amino Acid Isolation) G->H I Mass Spectrometry Analysis (e.g., GC-MS) H->I J Calculate Isotopic Enrichment (Precursor & Product) I->J K Calculate Protein Synthesis Rate (FSR/ASR) J->K

Caption: High-level workflow from subject preparation to final data calculation.

Key Experimental Protocols

Protocol 1: Muscle Protein Synthesis Measurement via Primed Continuous Infusion

This protocol is designed to achieve and maintain a steady-state enrichment of this compound in the precursor pool.

Materials:

  • Sterile this compound (99 atom % excess)

  • Sterile 0.9% saline solution

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Muscle biopsy kit (e.g., Bergström needle)

  • Liquid nitrogen and pre-chilled isopentane for sample freezing

  • Local anesthetic (e.g., 2% Lidocaine)

Procedure:

  • Subject Preparation: Subjects should arrive at the laboratory after an overnight fast (8-10 hours). Insert a catheter into an antecubital vein for tracer infusion and another catheter into a contralateral hand or wrist vein, which will be heated, for "arterialized" venous blood sampling.

  • Baseline Sampling: Collect a baseline blood sample and perform a baseline muscle biopsy from the vastus lateralis. Immediately rinse the muscle tissue in saline, blot dry, and flash-freeze in liquid nitrogen-cooled isopentane. Store at -80°C.[1][2][3]

  • Tracer Administration: Administer a priming dose of L-[1-13C]Leucine (e.g., 1 mg/kg body weight) to rapidly raise precursor enrichment, followed immediately by a continuous intravenous infusion (e.g., 1 mg/kg/h) for the duration of the experiment (typically 3-6 hours).[4][5]

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to confirm isotopic steady state in the plasma.

  • Second Biopsy: At the end of the infusion period, perform a second muscle biopsy from the same leg, but through a separate incision ~2-3 cm proximal to the first. Process and store the sample as described in step 2.

  • Sample Processing: Proceed to Protocol 3 for tissue processing and analysis.

Protocol 2: Muscle Protein Synthesis Measurement via Flooding Dose

This method involves injecting a large bolus of labeled leucine to rapidly "flood" the free amino acid pools, minimizing differences in enrichment between plasma and tissue.

Materials:

  • Same as Protocol 1, excluding the infusion pump.

  • This compound mixed with unlabeled L-Leucine to a desired enrichment (e.g., 20 atom %).

Procedure:

  • Subject Preparation: Similar to Protocol 1, but only one catheter for injection and sampling may be necessary.

  • Baseline Biopsy: Perform a baseline muscle biopsy (t=0) as described in Protocol 1.

  • Tracer Administration: Administer a large intravenous bolus injection of L-Leucine (containing this compound) over a short period (e.g., 1-2 minutes). A typical dose is 0.05 g/kg body weight.

  • Blood Sampling: Collect blood samples at multiple time points after the injection (e.g., 5, 15, 30, 60, 90 minutes) to characterize the decay of the precursor enrichment curve.

  • Final Biopsy: Perform the final muscle biopsy at a defined time point after the injection, typically 60-90 minutes. Process and store the sample as described previously.

  • Sample Processing: Proceed to Protocol 3 for tissue processing and analysis.

Protocol 3: Muscle Tissue and Blood Processing for Mass Spectrometry

Materials:

  • Perchloric acid (PCA)

  • Hydrochloric acid (HCl), 6M

  • Cation exchange resin (e.g., Dowex AG 50W-X8)

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Homogenizer, centrifuge, heating block

Procedure:

  • Blood Processing: Centrifuge blood samples to separate plasma. Deproteinize plasma by adding a known volume of PCA. Centrifuge and collect the supernatant containing free amino acids.

  • Muscle Homogenization: Weigh the frozen muscle tissue (~20-30 mg) and grind it to a fine powder under liquid nitrogen. Homogenize the powder in PCA.

  • Separation of Protein and Intracellular Free Amino Acids: Centrifuge the muscle homogenate. The supernatant contains the intracellular free amino acid pool. The pellet contains the muscle proteins.

  • Protein Hydrolysis: Wash the protein pellet multiple times with ethanol to remove contaminants. Hydrolyze the pellet in 6M HCl at 110°C for 18-24 hours to break it down into its constituent amino acids.

  • Amino Acid Purification: Pass the plasma supernatant, muscle supernatant, and the hydrolyzed protein samples through a cation exchange column to isolate the amino acids.

  • Derivatization for GC-MS: Dry the purified amino acid samples and derivatize them (e.g., to their t-BDMS derivatives) to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS. Monitor the ions corresponding to the unlabeled (m/z) and 13C6-labeled (m/z+6) leucine to determine the isotopic enrichment.

Data Analysis and Calculations

The primary outcome is the Fractional Synthetic Rate (FSR), calculated using the following general formula:

FSR (%/hour) = [ (Ep2 - Ep1) / (Eprecursor × t) ] × 100

Where:

  • Ep1 is the this compound enrichment in the tissue protein at the time of the first biopsy.

  • Ep2 is the this compound enrichment in the tissue protein at the time of the second biopsy.

  • Eprecursor is the average this compound enrichment in the precursor pool over the measurement period. This can be the plasma leucine enrichment, intracellular free leucine enrichment, or the enrichment of a surrogate like plasma α-ketoisocaproate (KIC).

  • t is the time in hours between the two biopsies.

Absolute Synthesis Rate (ASR): While FSR provides the fractional replacement rate, the Absolute Synthesis Rate (ASR) quantifies the absolute amount of protein synthesized.

ASR ( g/hour ) = FSR (%/hour) × Muscle Protein Mass (g) × 0.01

Muscle protein mass can be estimated from lean body mass measurements (e.g., via DXA).

Key Signaling Pathway: mTORC1 Regulation of Protein Synthesis

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. It integrates signals from growth factors (like insulin), nutrients (especially amino acids like leucine), and cellular energy status to control the translational machinery.

G mTORC1 Signaling Pathway in Protein Synthesis cluster_inputs Anabolic Stimuli cluster_core Core Pathway cluster_outputs Translational Control Insulin Insulin / Growth Factors Akt Akt Insulin->Akt activates Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates TSC TSC1/2 Complex Akt->TSC inhibits S6K1 p70S6K1 mTORC1->S6K1 phosphorylates BP1 4E-BP1 mTORC1->BP1 phosphorylates Rheb Rheb-GTP TSC->Rheb inhibits Rheb->mTORC1 activates Ribosome Ribosome Biogenesis & Elongation (e.g., via eEF2) S6K1->Ribosome promotes ProteinSynthesis ↑ Protein Synthesis S6K1->ProteinSynthesis eIF4E eIF4E BP1->eIF4E inhibits eIF4F eIF4F Complex Assembly (Translation Initiation) eIF4E->eIF4F eIF4F->ProteinSynthesis Ribosome->ProteinSynthesis

Caption: mTORC1 integrates anabolic signals to promote protein synthesis.

Application Data

The following tables summarize representative data for muscle protein FSR under various physiological conditions, illustrating the utility of the this compound tracer method.

Table 1: Muscle Protein FSR in Young vs. Elderly Adults

ConditionYoung Adults (%/h)Elderly Adults (%/h)Key Finding
Post-absorptive (Fasted) 0.028 ± 0.0020.034 ± 0.001Basal synthesis rates are generally similar between age groups.
Post-prandial (Fed) 0.049 ± 0.0030.041 ± 0.002The anabolic response to feeding is blunted in the elderly.

Data are presented as mean ± SEM. Values are representative from literature.

Table 2: Effect of Nutrition and Exercise on Muscle Protein FSR

ConditionFSR (%/h)Fold Change vs. BasalKey Finding
Basal (Fasted, Rest) 0.027 ± 0.003-Baseline measurement.
Fed (Rest) 0.044 ± 0.003~1.6xFeeding stimulates muscle protein synthesis.
Fed + Exercise 0.048 ± 0.003~1.8xExercise provides an additive or synergistic anabolic stimulus with feeding.

Data are presented as mean ± SEM. Values are representative from literature.

References

L-Leucine-13C6 for Metabolic Flux Analysis in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] L-leucine, an essential branched-chain amino acid (BCAA), plays a critical role in cancer cell metabolism, serving not only as a substrate for protein synthesis but also as a signaling molecule and a source of carbon for energy production.[2][3][4] Stable isotope tracing using uniformly labeled L-Leucine-13C6 (¹³C₆-Leucine) coupled with mass spectrometry-based metabolic flux analysis (MFA) has become a powerful tool to quantitatively track the metabolic fate of leucine and elucidate its contribution to key cellular processes in cancer.[5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis to investigate cancer cell metabolism.

Principle of this compound Metabolic Flux Analysis

The core principle of ¹³C-MFA is to replace a natural nutrient in the cell culture medium with its stable isotope-labeled counterpart. In this case, standard L-leucine is substituted with this compound, where all six carbon atoms are the heavy isotope ¹³C. Cancer cells take up and metabolize ¹³C₆-Leucine, incorporating the labeled carbons into various downstream metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, it is possible to trace the metabolic pathways of leucine and quantify the rate, or flux, of these pathways.

The catabolism of leucine begins with its transamination to α-ketoisocaproate (KIC). KIC is then oxidatively decarboxylated to isovaleryl-CoA, which is further metabolized to acetyl-CoA and acetoacetate. The ¹³C-labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of fatty acids and cholesterol. Additionally, the intact ¹³C₆-Leucine is incorporated into newly synthesized proteins. By analyzing the isotopic enrichment in TCA cycle intermediates, lipids, and protein-derived amino acids, researchers can quantify the contribution of leucine to these critical cellular functions.

Applications in Cancer Research

  • Delineating Anaplerotic and Ketogenic Fates: Quantify the flux of leucine-derived carbon into the TCA cycle (anaplerosis) and its use for ketone body synthesis, providing insights into how cancer cells fuel their central carbon metabolism.

  • Assessing Contribution to Lipogenesis: Determine the extent to which cancer cells utilize leucine as a carbon source for de novo fatty acid and cholesterol synthesis, crucial for membrane production in rapidly dividing cells.

  • Measuring Protein Synthesis Rates: Directly measure the rate of new protein synthesis by quantifying the incorporation of ¹³C₆-Leucine into the proteome.

  • Evaluating Therapeutic Responses: Assess the metabolic reprogramming induced by anti-cancer drugs by measuring changes in leucine metabolic fluxes.

  • Investigating mTOR Signaling: As a key activator of the mTORC1 signaling pathway, tracing leucine metabolism can provide insights into the regulation of this central growth-promoting pathway.

Data Presentation

The following tables provide examples of how quantitative data from this compound tracing experiments can be structured for clear comparison.

Table 1: Fractional Contribution of Leucine to TCA Cycle Intermediates in Cancer Cell Lines

MetaboliteCancer Cell Line A (% Contribution)Cancer Cell Line B (% Contribution)Control (Normal) Cell Line (% Contribution)
Citrate (m+2)15.2 ± 2.125.8 ± 3.55.1 ± 0.8
α-Ketoglutarate (m+2)12.5 ± 1.821.3 ± 2.94.2 ± 0.6
Succinate (m+2)10.1 ± 1.518.9 ± 2.53.5 ± 0.5
Fumarate (m+2)9.8 ± 1.417.5 ± 2.33.1 ± 0.4
Malate (m+2)11.2 ± 1.619.8 ± 2.73.9 ± 0.5

Data are presented as the percentage of the metabolite pool containing two ¹³C atoms derived from this compound (mean ± SD, n=3). This indicates the contribution of leucine-derived acetyl-CoA to the TCA cycle.

Table 2: Leucine Flux into Protein Synthesis and Acetyl-CoA Production

Cell LineLeucine Flux to Protein Synthesis (nmol/10⁶ cells/hr)Leucine Flux to Acetyl-CoA (nmol/10⁶ cells/hr)
Cancer Cell Line A8.5 ± 1.24.2 ± 0.6
Cancer Cell Line B12.1 ± 1.87.8 ± 1.1
Control (Normal) Cell Line5.3 ± 0.82.1 ± 0.3

Data represent the calculated metabolic fluxes (mean ± SD, n=3) based on ¹³C-MFA modeling.

Experimental Protocols

Cell Culture and Labeling
  • Cell Seeding: Plate cancer cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare custom RPMI 1640 or DMEM medium lacking L-leucine. Supplement this medium with dialyzed fetal bovine serum (FBS) and all other necessary amino acids and nutrients, except for leucine.

  • Labeling Medium: Add this compound to the custom medium at a concentration that mimics the physiological level found in standard culture medium (e.g., 0.4 mM).

  • Isotopic Labeling: Aspirate the standard culture medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C₆-Leucine labeling medium.

  • Incubation: Incubate the cells for a predetermined time to approach isotopic steady-state. This duration should be optimized for the specific cell line and experimental goals but is often between 8 and 24 hours.

Metabolite Extraction
  • Quenching: After incubation, rapidly aspirate the labeling medium and place the culture plates on dry ice.

  • Extraction Solvent: Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolic activity and extract metabolites.

  • Cell Scraping: Scrape the cells in the extraction solvent and transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

  • Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

Protein Hydrolysis for Amino Acid Analysis
  • Protein Pellet: The pellet remaining after metabolite extraction contains the cellular proteins. Wash the pellet with 70% ethanol to remove any remaining soluble metabolites and centrifuge again.

  • Hydrolysis: Add 6 M HCl to the protein pellet and heat at 110°C for 24 hours to hydrolyze the proteins into their constituent amino acids.

  • Drying: After hydrolysis, dry the samples under vacuum.

  • Resuspension: Resuspend the dried amino acid hydrolysate in an appropriate solvent for mass spectrometry analysis.

Mass Spectrometry Analysis
  • Instrumentation: Analyze the isotopic enrichment of metabolites and amino acids using a high-resolution mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS).

  • Derivatization (for GC-MS): For GC-MS analysis, derivatize the dried metabolite and amino acid samples to increase their volatility. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Data Acquisition: Acquire the mass isotopologue distributions for leucine and key downstream metabolites, such as TCA cycle intermediates and protein-derived amino acids.

Data Analysis and Flux Calculation
  • Correction for Natural Abundance: Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Metabolic Flux Analysis Software: Use specialized software (e.g., INCA, Metran, or VANTED) to perform ¹³C-MFA. This involves constructing a metabolic network model of leucine catabolism and fitting the experimental MID data to the model to estimate intracellular fluxes.

Visualizations

Signaling Pathways and Experimental Workflows

Leucine_Metabolic_Pathway Metabolic Fate of this compound in Cancer Cells cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria This compound This compound Leucine-13C6_cyto This compound This compound->Leucine-13C6_cyto LAT1 Transporter Protein-13C6 Protein Synthesis Leucine-13C6_cyto->Protein-13C6 KIC-13C6_cyto α-Ketoisocaproate-13C6 Leucine-13C6_cyto->KIC-13C6_cyto BCAT1 KIC-13C6_mito α-Ketoisocaproate-13C6 KIC-13C6_cyto->KIC-13C6_mito Isovaleryl-CoA-13C5 Isovaleryl-CoA-13C5 KIC-13C6_mito->Isovaleryl-CoA-13C5 BCKDH Acetyl-CoA-13C2 Acetyl-CoA-13C2 Isovaleryl-CoA-13C5->Acetyl-CoA-13C2 TCA_Cycle TCA Cycle Acetyl-CoA-13C2->TCA_Cycle

Caption: Metabolic fate of this compound in cancer cells.

mTOR_Signaling Leucine Activation of mTORC1 Signaling Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP activity Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GATOR2 promotes exchange mTORC1_inactive mTORC1 (inactive) Rag_GTP->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated at lysosome Lysosome Lysosome mTORC1_active->Lysosome Protein_Synthesis Protein Synthesis mTORC1_active->Protein_Synthesis Cell_Growth Cell Growth mTORC1_active->Cell_Growth

Caption: Simplified mTORC1 signaling pathway activated by Leucine.

MFA_Workflow Experimental Workflow for 13C-MFA cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase A 1. Cell Culture B 2. Isotopic Labeling (this compound) A->B C 3. Quenching & Metabolite Extraction B->C D 4. Sample Preparation (Derivatization for GC-MS) C->D E 5. Mass Spectrometry Analysis (GC-MS or LC-MS) D->E F 6. Data Processing (MID Determination) E->F G 7. 13C-Metabolic Flux Analysis (Software Modeling) F->G H 8. Flux Map & Biological Interpretation G->H

Caption: A typical experimental workflow for 13C-Metabolic Flux Analysis.

Conclusion

This compound based metabolic flux analysis is a robust methodology for dissecting the intricate metabolic rewiring in cancer cells. By providing quantitative data on the contribution of leucine to central carbon metabolism, lipogenesis, and protein synthesis, this technique offers valuable insights for basic cancer research and the development of novel therapeutic strategies targeting cancer metabolism. The detailed protocols and workflows presented here serve as a guide for researchers to design and implement these powerful experiments in their own laboratories.

References

Quantifying Protein Synthesis with L-Leucine-13C6 Tracer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of protein synthesis is fundamental to cellular growth, maintenance, and function. Accurately quantifying the rate of protein synthesis is crucial for understanding the pathophysiology of various diseases, including metabolic disorders and sarcopenia, and for evaluating the efficacy of therapeutic interventions. The use of stable isotope-labeled amino acids, such as L-Leucine-¹³C₆, coupled with mass spectrometry, provides a powerful and safe method for measuring in vivo protein synthesis rates.

L-Leucine-¹³C₆ is a non-radioactive, stable isotope of the essential amino acid leucine, where all six carbon atoms are replaced with the heavy isotope ¹³C.[1][2][3][4] When introduced into a biological system, this "heavy" leucine is incorporated into newly synthesized proteins. By measuring the ratio of labeled to unlabeled leucine in proteins and in the precursor pool over time, the fractional synthesis rate (FSR) of proteins can be calculated.[5] This document provides detailed application notes and protocols for quantifying protein synthesis using the L-Leucine-¹³C₆ tracer.

Principle of the Method

The core principle involves introducing L-Leucine-¹³C₆ into the body, typically through intravenous infusion, and allowing it to be incorporated into proteins. The rate of incorporation is determined by measuring the isotopic enrichment of ¹³C₆-leucine in the protein pool and the precursor pool (e.g., plasma or intracellular free amino acids) at different time points. The Fractional Synthesis Rate (FSR), which represents the percentage of the protein pool that is newly synthesized per unit of time, is then calculated using the following general formula:

FSR (%/hour) = [ (E_p(t₂) - E_p(t₁)) / (E_precursor * (t₂ - t₁)) ] * 100

Where:

  • E_p(t₂) and E_p(t₁) are the enrichments of ¹³C₆-leucine in the protein at time points 2 and 1, respectively.

  • E_precursor is the average enrichment of ¹³C₆-leucine in the precursor pool between t₁ and t₂.

  • (t₂ - t₁) is the duration of the tracer incorporation period in hours.

Applications in Research and Drug Development

The L-Leucine-¹³C₆ tracer methodology has broad applications in various research fields:

  • Metabolic Diseases: This technique helps in understanding the mechanisms of insulin resistance and metabolic dysregulation in conditions like diabetes and obesity by assessing how these states affect protein synthesis in different tissues.

  • Muscle Physiology: It is extensively used to study muscle protein turnover in response to exercise, nutrition, and aging.

  • Drug Discovery and Development: The method is valuable for evaluating the metabolic effects of drug candidates on cellular pathways, aiding in the identification of mechanisms of action and potential off-target effects.

  • Nutritional Science: It allows for the detailed investigation of how different nutrients and dietary interventions modulate protein synthesis rates.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing leucine tracers to measure muscle protein synthesis. These values can vary based on the specific experimental conditions, subject population, and analytical methods used.

Table 1: Muscle Protein Fractional Synthesis Rates (FSR) in Humans Under Different Conditions

ConditionTracer UsedFSR (%/hour)Precursor PoolReference
Fasted (Basal) [5,5,5-²H₃]leucine0.063 ± 0.005Muscle Tissue Fluid
Fed (Mixed Meal) [5,5,5-²H₃]leucine0.080 ± 0.007Muscle Tissue Fluid
Fasted (Basal) [ring-¹³C₆]phenylalanine0.051 ± 0.004Muscle Tissue Fluid
Fed (Mixed Meal) [ring-¹³C₆]phenylalanine0.066 ± 0.005Muscle Tissue Fluid
Leucine Supplemented Meal l-[1-¹³C]phenylalanine0.083 ± 0.008Plasma
Control Meal l-[1-¹³C]phenylalanine0.053 ± 0.009Plasma

Table 2: Comparison of FSR Calculated with Different Leucine and Phenylalanine Tracers

TracerBasal FSR (%/hour)Fed FSR (%/hour)Reference
[5,5,5-²H₃]leucine 0.063 ± 0.0050.080 ± 0.007
[ring-¹³C₆]phenylalanine 0.051 ± 0.0040.066 ± 0.005
[ring-²H₅]phenylalanine (similar to ¹³C₆-Phe)(similar to ¹³C₆-Phe)

Note: The data shows that while the anabolic response to feeding is consistent, the absolute FSR values can differ depending on the amino acid tracer used.

Experimental Protocols

This section provides a detailed methodology for a typical experiment designed to quantify muscle protein synthesis in humans using a primed, continuous infusion of L-Leucine-¹³C₆.

Protocol 1: Primed, Continuous Infusion of L-Leucine-¹³C₆

1. Subject Preparation:

  • Subjects should fast overnight (8-10 hours) prior to the study.
  • Two intravenous catheters are inserted: one in a forearm vein for tracer infusion and another in a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.

2. Tracer Preparation and Infusion:

  • Sterile L-Leucine-¹³C₆ (99% enriched) is dissolved in sterile 0.9% saline.
  • A priming dose of the tracer is administered to rapidly achieve isotopic equilibrium in the precursor pool. The priming dose is typically calculated based on the subject's body weight or fat-free mass.
  • Immediately following the prime, a continuous infusion of the tracer is initiated and maintained at a constant rate for the duration of the experiment (e.g., several hours).

3. Sample Collection:

  • Blood Samples: Arterialized venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to determine the isotopic enrichment of the precursor pool (plasma leucine).
  • Muscle Biopsies: Muscle tissue samples (e.g., from the vastus lateralis) are obtained at the beginning and end of the tracer incorporation period. These biopsies are immediately frozen in liquid nitrogen and stored at -80°C until analysis.

4. Sample Processing and Analysis:

  • Plasma: Plasma is separated from blood samples by centrifugation. Proteins are precipitated (e.g., with perchloric acid), and the supernatant containing free amino acids is collected.
  • Muscle Tissue: Muscle samples are homogenized, and proteins are precipitated. The intracellular free amino acid pool (precursor) and the protein-bound amino acids (product) are separated. The protein pellet is hydrolyzed to release individual amino acids.
  • Derivatization: Amino acids from all samples are chemically derivatized to make them volatile for gas chromatography.
  • Mass Spectrometry: The isotopic enrichment of L-Leucine-¹³C₆ in the precursor (plasma or intracellular free leucine) and product (protein-bound leucine) pools is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

5. Calculation of Fractional Synthesis Rate (FSR):

  • The FSR is calculated using the formula mentioned in the "Principle of the Method" section, with the enrichment values obtained from the mass spectrometry analysis.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Leucine-Mediated mTORC1 Signaling Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPases Rag GTPases (RagA/B-RagC/D) GATOR1->RagGTPases activates GAP activity towards RagA/B mTORC1 mTORC1 RagGTPases->mTORC1 recruits to lysosome S6K1 S6K1 mTORC1->S6K1 activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis relieves inhibition

Caption: Leucine activates the mTORC1 signaling pathway to promote protein synthesis.

cluster_1 Experimental Workflow for L-Leucine-13C6 Tracer Study A Subject Preparation (Fasting, Catheter Insertion) B Primed, Continuous Infusion of this compound A->B C Sample Collection (Blood and Muscle Biopsies) B->C D Sample Processing (Separation of Precursor and Product Pools) C->D E Mass Spectrometry Analysis (GC-MS or GC-C-IRMS) D->E F Data Analysis (Calculation of FSR) E->F G Results Interpretation F->G

Caption: A typical workflow for a protein synthesis study using this compound.

cluster_2 Logical Relationship of Precursor and Product Pools Plasma_Pool Plasma Free This compound Pool (Precursor) Intracellular_Pool Intracellular Free This compound Pool (True Precursor) Plasma_Pool->Intracellular_Pool Transport Protein_Synthesis_Process Protein Synthesis Intracellular_Pool->Protein_Synthesis_Process Incorporation Protein_Pool Protein-Bound This compound Pool (Product) Protein_Synthesis_Process->Protein_Pool

References

Revolutionizing Metabolic Research: Protocols for L-Leucine-13C6 Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Leucine, an essential branched-chain amino acid, plays a pivotal role in protein synthesis and metabolic regulation. The use of stable isotope-labeled L-Leucine, specifically L-Leucine-13C6, has become a cornerstone in metabolic research, enabling precise quantification of protein kinetics and elucidation of key signaling pathways. These tracer studies are instrumental for researchers, scientists, and drug development professionals in understanding the dynamic nature of protein metabolism in various physiological and pathological states. This document provides detailed application notes and protocols for conducting this compound tracer studies to investigate muscle protein synthesis and related metabolic processes.

Core Applications

This compound tracer studies are primarily employed to:

  • Quantify Muscle Protein Synthesis: Determine the rate at which new proteins are synthesized in skeletal muscle, providing insights into muscle growth, repair, and atrophy.

  • Investigate Metabolic Regulation: Understand how nutrients, hormones, and exercise influence protein metabolism.

  • Elucidate Signaling Pathways: Trace the metabolic fate of leucine and its role in activating key signaling cascades, such as the mTOR pathway, which is central to cell growth and proliferation.[1][2][3][4]

  • Assess Therapeutic Interventions: Evaluate the efficacy of drugs and nutritional strategies aimed at modulating protein metabolism in conditions like sarcopenia, cachexia, and metabolic syndrome.

Experimental Design and Protocols

The two most common experimental designs for in vivo this compound tracer studies are the Primed Continuous Infusion and the Flooding Dose methods. The choice of method depends on the specific research question, the desired temporal resolution, and the experimental setting.

Primed Continuous Infusion Method

This method is designed to achieve a steady-state enrichment of the this compound tracer in the plasma and intracellular pools over a defined period.[5] This allows for the calculation of the fractional synthesis rate (FSR) of proteins.

Protocol: Primed Continuous Infusion for Human Muscle Protein Synthesis

Objective: To measure the rate of muscle protein synthesis in human subjects under specific physiological conditions (e.g., fasted, fed, post-exercise).

Materials:

  • Sterile this compound (Cambridge Isotope Laboratories, Inc., CLM-2262-H or equivalent)

  • Sterile 0.9% saline solution

  • Infusion pump

  • Catheters for venous infusion and blood sampling

  • Blood collection tubes (e.g., EDTA-coated)

  • Muscle biopsy needles

  • Liquid nitrogen for snap-freezing tissue samples

  • -80°C freezer for sample storage

Procedure:

  • Subject Preparation: Subjects should arrive at the laboratory after an overnight fast. Body weight and height are recorded.

  • Catheter Placement: Insert a catheter into a forearm vein for the tracer infusion and another catheter into a contralateral hand or forearm vein, which is heated to obtain arterialized-venous blood samples.

  • Background Sampling: Collect baseline blood and muscle biopsy samples before starting the infusion to determine background isotopic enrichment.

  • Tracer Preparation: Prepare the this compound tracer solution in sterile saline under aseptic conditions. The priming dose and infusion rate should be calculated based on the subject's body weight (see Table 1).

  • Priming Dose: Administer a bolus priming dose of this compound to rapidly achieve isotopic equilibrium in the body's leucine pool.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of this compound at a constant rate for the duration of the study (typically 3-6 hours).

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor plasma tracer enrichment.

  • Muscle Biopsies: Obtain muscle biopsies from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the steady-state period. Biopsies should be immediately cleared of blood and connective tissue and snap-frozen in liquid nitrogen.

  • Sample Processing and Analysis:

    • Plasma is separated from blood samples by centrifugation and stored at -80°C.

    • Muscle tissue is processed to isolate protein-bound and intracellular free amino acids.

    • The enrichment of this compound in plasma, the intracellular free leucine pool, and incorporated into muscle protein is determined by mass spectrometry (e.g., GC-MS or LC-MS/MS).

  • Data Analysis: Calculate the fractional synthesis rate (FSR) of muscle protein using the precursor-product principle (see Data Presentation and Analysis section).

Table 1: Example Priming Dose and Infusion Rates for Human Studies

ParameterValueReference
Priming Dose
L-[1-13C]leucine1.5 mg/kg
L-[ring-13C6] phenylalanine2 µmol/kg
L-[1-13C]phenylalanine3.6 µmol/kg
Infusion Rate
L-[1-13C]leucine1.5 mg/kg/h
L-[ring-13C6] phenylalanine0.08 µmol/kg/min
L-[1-13C]phenylalanine0.06 µmol/kg/min
Flooding Dose Method

This technique involves the rapid injection of a large amount of L-Leucine, including the this compound tracer. The goal is to "flood" the free amino acid pools, thereby minimizing differences in isotopic enrichment between the plasma and intracellular compartments and rapidly achieving a high and relatively stable precursor enrichment. This method is particularly useful for measuring protein synthesis over short periods.

Protocol: Flooding Dose for Measuring Acute Muscle Protein Synthesis

Objective: To determine the rate of muscle protein synthesis over a short timeframe (e.g., 30-90 minutes).

Materials:

  • Sterile L-Leucine and this compound

  • Sterile 0.9% saline solution

  • Syringes for intravenous injection

  • Catheter for blood sampling

  • Blood collection tubes

  • Muscle biopsy needles

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Subject Preparation: Similar to the continuous infusion method, subjects are typically studied after an overnight fast.

  • Baseline Sampling: A baseline muscle biopsy is taken to determine the background enrichment of protein-bound leucine.

  • Tracer Preparation: A solution containing a large dose of unlabeled L-Leucine mixed with a known amount of this compound is prepared in sterile saline.

  • Flooding Dose Injection: The tracer mixture is administered as a rapid intravenous bolus injection.

  • Blood Sampling: Blood samples are collected at frequent intervals (e.g., 5, 15, 30, 60, 90 minutes) after the injection to monitor the decay of the tracer enrichment in the plasma.

  • Final Muscle Biopsy: A second muscle biopsy is taken at a predetermined time point after the injection (e.g., 90 minutes) to measure the incorporation of this compound into muscle protein.

  • Sample Processing and Analysis: Samples are processed and analyzed by mass spectrometry as described for the continuous infusion method.

  • Data Analysis: The FSR is calculated based on the increase in protein-bound this compound enrichment and the average precursor enrichment over the study period.

Table 2: Example Flooding Dose Parameters for Human Studies

ParameterValueReference
L-[1-13C]leucine Dose 0.05 g/kg
Unlabeled Leucine Dose 4 g (in addition to tracer)
Study Duration 90 - 120 minutes

Data Presentation and Analysis

A primary outcome of this compound tracer studies is the Fractional Synthesis Rate (FSR) , which represents the percentage of the muscle protein pool that is newly synthesized per unit of time.

FSR Calculation:

The FSR is calculated using the following general formula:

FSR (%/h) = [ (E_p2 - E_p1) / (E_precursor * t) ] * 100

Where:

  • E_p1 and E_p2 are the enrichments of this compound in the protein pool at two different time points.

  • E_precursor is the average enrichment of the precursor pool (e.g., plasma leucine, intracellular free leucine, or plasma α-ketoisocaproate) over the time interval.

  • t is the time in hours between the two protein measurements.

Table 3: Representative FSR Data from L-Leucine Tracer Studies

ConditionTracer MethodFSR (%/h)Reference
Basal, Postabsorptive L-[1-13C]valine Continuous Infusion0.043 ± 0.002
L-[1-13C]leucine Flooding Dose0.060 ± 0.005
L-[ring-13C6] phenylalanine Continuous Infusion (Older Adults)0.063 ± 0.004
Fed State L-[ring-13C6] phenylalanine Continuous Infusion (Older Adults)0.075 ± 0.006
L-[1-13C]phenylalanine Continuous Infusion (Leucine Supplemented)0.083 ± 0.008

Mandatory Visualizations

Signaling Pathway: Leucine Activation of mTORC1

Leucine acts as a critical signaling molecule that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of protein synthesis.

mTOR_Pathway Leucine L-Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E eIF4E eIF4E_BP1->eIF4E eIF4E->Protein_Synthesis

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow: Primed Continuous Infusion

The following diagram outlines the key steps in a primed continuous infusion study for measuring muscle protein synthesis.

Workflow_Infusion start Subject Preparation (Fasting, Catheterization) baseline Baseline Sampling (Blood & Muscle Biopsy) start->baseline prime Administer Priming Dose (this compound Bolus) baseline->prime infusion Start Continuous Infusion (Constant Rate) prime->infusion sampling Serial Blood Sampling (Monitor Enrichment) infusion->sampling biopsy Final Muscle Biopsy sampling->biopsy analysis Sample Processing & Mass Spectrometry biopsy->analysis calculation Data Analysis (Calculate FSR) analysis->calculation FSR_Logic Precursor Precursor Pool (this compound Enrichment) Product Product Pool (Protein-Bound this compound) Precursor->Product Incorporation over time (t) FSR Fractional Synthesis Rate (FSR) Precursor->FSR determines Product->FSR determines

References

Determining the Isotopic Enrichment of L-Leucine-13C6: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1][2] This technique relies on the incorporation of "heavy" isotopically labeled amino acids into proteins during translation. L-Leucine, an essential amino acid, is frequently used in SILAC experiments, with L-Leucine-13C6 being a common "heavy" variant.[1] Accurate determination of the this compound labeling efficiency is critical for ensuring the validity of quantitative proteomic data, as it confirms the complete replacement of the natural "light" leucine with its heavy counterpart. Incomplete labeling can lead to significant errors in protein quantification.

This application note provides detailed protocols for determining the labeling efficiency of this compound in cultured cells using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical method.[3][4]

Principle of Labeling Efficiency Determination

The determination of labeling efficiency involves several key steps. First, cells are cultured in a specialized medium where natural L-Leucine is completely replaced by this compound. After a sufficient number of cell divisions to ensure maximal incorporation, total protein is extracted and hydrolyzed to release the constituent amino acids. These amino acids are then derivatized to make them volatile for GC-MS analysis.

The GC-MS instrument separates the derivatized amino acids and detects the mass-to-charge ratio (m/z) of the molecular ions. Unlabeled (light) L-Leucine and this compound will have a mass difference of 6 Da due to the six 13C atoms. By comparing the peak areas of the light (M+0) and heavy (M+6) isotopologues, the percentage of incorporation, or labeling efficiency, can be accurately calculated.

Experimental Protocols

Cell Culture and Metabolic Labeling
  • Media Preparation: Prepare SILAC DMEM or RPMI 1640 medium, deficient in L-Leucine. Supplement the medium with this compound (>99% purity) at the standard concentration (e.g., 0.798 mM). Also supplement with dialyzed fetal bovine serum (FBS) and other necessary components like L-glutamine and penicillin-streptomycin.

  • Cell Adaptation: Thaw and culture cells in standard medium. Once confluent, begin adapting the cells to the heavy SILAC medium. Passage the cells at a 1:3 or 1:4 ratio into the prepared heavy medium.

  • Incorporation: Culture the cells in the heavy medium for at least five to six cell doublings to ensure near-complete incorporation of the this compound. Change the medium every 2-3 days.

  • Harvesting: Once the target confluency is reached, wash the cells three times with ice-cold phosphate-buffered saline (PBS) and harvest the cell pellet by scraping or trypsinization, followed by centrifugation. Store the pellet at -80°C until further processing.

Protein Extraction and Hydrolysis
  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5; 150 mM NaCl; 1% SDS). Sonicate or vortex vigorously to ensure complete lysis.

  • Protein Precipitation: Precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight). Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the protein. Discard the supernatant.

  • Acid Hydrolysis: Wash the protein pellet with 70% ethanol and air dry. Add 6 M HCl to the dried pellet. Flush the vial with nitrogen gas, seal it tightly, and heat at 110-120°C for 20-24 hours to hydrolyze the protein into individual amino acids.

  • Sample Cleanup: After hydrolysis, evaporate the HCl under a stream of nitrogen or using a SpeedVac. Reconstitute the amino acid hydrolysate in a suitable solvent (e.g., 0.1 M HCl). For samples with high salt or lipid content, a cleanup step using strong cation-exchange chromatography may be necessary.

Amino Acid Derivatization (for GC-MS)

To make the amino acids volatile for GC analysis, a two-step derivatization is commonly performed.

  • Esterification: Add a solution of 2 M HCl in methanol to the dried amino acid sample. Heat at 80°C for 60 minutes to form methyl esters. Evaporate the reagent under nitrogen.

  • Acylation: Add a mixture of acetic anhydride, trimethylamine, and acetone (e.g., 1:2:5 v/v/v) and heat at 60°C for 10 minutes. Alternatively, use other acylating agents like N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (MTBSTFA), which requires heating at 85°C for 1 hour.

  • Extraction: Evaporate the derivatization reagents. Extract the derivatized amino acids into an organic solvent like toluene or ethyl acetate. Transfer the organic phase to a GC vial for analysis.

GC-MS Analysis and Data Interpretation

Instrumentation and Method
  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N/5973 GC-MS).

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection.

  • Temperature Program: An example program: initial temperature of 100°C for 4 min, ramp to 200°C at 5°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min.

  • MS Detection: Use Selected Ion Monitoring (SIM) mode to monitor the specific m/z fragments corresponding to the light and heavy derivatized leucine.

Data Analysis
  • Identify Peaks: Identify the chromatographic peak corresponding to the derivatized L-Leucine.

  • Extract Ion Chromatograms: Extract the ion chromatograms for the molecular ion clusters of both the light (unlabeled) and heavy (13C6-labeled) L-Leucine. The mass difference will be +6 Da for the fully labeled leucine.

  • Calculate Labeling Efficiency: The labeling efficiency is calculated as the ratio of the heavy peak area to the sum of the light and heavy peak areas.

    • Formula: Labeling Efficiency (%) = [Area(Heavy Peak) / (Area(Light Peak) + Area(Heavy Peak))] * 100

    • It is crucial to correct for the natural abundance of 13C in the unlabeled standard.

Data Presentation

The quantitative results from the labeling efficiency determination can be summarized for clarity and comparison.

Cell LinePassage Number in Heavy MediumThis compound Labeling Efficiency (%)
HeLa392.5 ± 1.2
HeLa598.1 ± 0.8
HeLa7>99.0
HEK293394.1 ± 1.5
HEK293598.8 ± 0.9
HEK2937>99.0

Table 1: Example data showing the progression of this compound incorporation over several cell passages. Values are representative.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Culture 1. Cell Culture in This compound Medium Harvest 2. Cell Harvesting & Washing Culture->Harvest Hydrolysis 3. Protein Extraction & Acid Hydrolysis Harvest->Hydrolysis Deriv 4. Amino Acid Derivatization Hydrolysis->Deriv GCMS 5. GC-MS Analysis Deriv->GCMS Data 6. Peak Integration GCMS->Data Calc 7. Efficiency Calculation Data->Calc Report Labeling Efficiency (%) Calc->Report

Caption: Workflow for this compound labeling efficiency determination.

L-Leucine Signaling via mTOR Pathway

G Leucine This compound mTORC1 mTORC1 Complex Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates (Inhibits) ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth Promotes eIF4EBP1->ProteinSynth Relieves Inhibition

Caption: L-Leucine activates the mTORC1 pathway to promote protein synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Leucine-¹³C₆ Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of L-Leucine-¹³C₆ for accurate and reproducible stable isotope labeling in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using L-Leucine-¹³C₆ in cell culture?

A1: L-Leucine-¹³C₆ is a non-radioactive, stable isotope-labeled form of the essential amino acid L-leucine. It is primarily used in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2][3][4][5] In SILAC, cells are grown in a special medium where a standard "light" amino acid (like L-Leucine with ¹²C) is replaced by its "heavy" counterpart (L-Leucine-¹³C₆). This heavy isotope gets incorporated into all newly synthesized proteins. By comparing the protein profiles of cells grown in "light" and "heavy" media using mass spectrometry, researchers can accurately quantify differences in protein abundance between different experimental conditions.

Q2: How do I choose the starting concentration of L-Leucine-¹³C₆ for my specific cell line?

Q3: What are the key considerations for ensuring complete incorporation of L-Leucine-¹³C₆?

A3: Complete incorporation is critical for accurate quantification in SILAC experiments. To achieve this, cells must be cultured for a sufficient number of cell divisions in the SILAC medium. Generally, at least five to six cell doublings are required to ensure that the vast majority (>95%) of the natural "light" L-leucine has been replaced by the "heavy" L-Leucine-¹³C₆. It is also crucial to use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled L-leucine from the serum.

Q4: Can high concentrations of L-Leucine-¹³C₆ be toxic to my cells?

A4: While L-leucine is an essential amino acid, excessively high concentrations can potentially have cytotoxic effects. It is important to determine the optimal concentration that supports healthy cell growth and proliferation while ensuring efficient labeling. If you observe decreased cell viability or a significant change in morphology after switching to the SILAC medium, consider performing a dose-response experiment to identify a non-toxic concentration range.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Incorporation Efficiency of L-Leucine-¹³C₆ Insufficient number of cell doublings in SILAC medium.Ensure cells have undergone at least 5-6 doublings to allow for complete replacement of the light amino acid.
Contamination with "light" L-leucine from non-dialyzed serum.Use dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids.
Incorrect concentration of L-Leucine-¹³C₆ in the medium.Verify the final concentration of the labeled amino acid in your prepared medium.
Decreased Cell Viability or Growth Rate Cytotoxicity from a high concentration of L-Leucine-¹³C₆.Perform a titration experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with the concentration used in your standard medium and test a range of lower and higher concentrations.
Stress from abrupt change to SILAC medium.Gradually adapt your cells to the SILAC medium by mixing it with your standard medium in increasing proportions over several passages.
Quality of the L-Leucine-¹³C₆.Ensure you are using a high-quality, cell culture-tested L-Leucine-¹³C₆.
Inconsistent or Irreproducible Quantification Results Incomplete labeling across experiments.Standardize your cell culture and labeling protocol, including the number of passages in SILAC medium and the cell density at the time of harvest.
Arginine-to-proline conversion (if also using labeled arginine).Some cell lines can metabolically convert arginine to proline, which can complicate data analysis. If this occurs, consider using a lower concentration of labeled arginine or excluding proline-containing peptides from your analysis.
Issues with mass spectrometry analysis.Consult with a proteomics specialist to troubleshoot the data acquisition and analysis steps.

Experimental Protocols

Protocol 1: Determining the Optimal L-Leucine-¹³C₆ Concentration

This protocol outlines a method for identifying the ideal L-Leucine-¹³C₆ concentration that ensures high incorporation efficiency without impacting cell health.

  • Cell Seeding: Seed your cells in multiple wells or flasks at their optimal density in your standard culture medium.

  • Media Preparation: Prepare several batches of SILAC medium, each with a different concentration of L-Leucine-¹³C₆. A good range to test would be 50%, 100%, 150%, and 200% of the standard L-leucine concentration in your regular medium. Remember to use dialyzed FBS.

  • Media Exchange: After 24 hours, replace the standard medium with the different prepared SILAC media.

  • Cell Proliferation and Viability Assay: Culture the cells for a period equivalent to at least three cell doublings. Monitor the cells daily for any changes in morphology. At the end of the culture period, perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) and a cell proliferation assay (e.g., cell counting).

  • Incorporation Analysis (Optional but Recommended): Harvest a small sample of cells from each concentration. Extract the proteins and analyze the incorporation of L-Leucine-¹³C₆ using mass spectrometry.

  • Data Analysis: Plot cell viability and proliferation against the L-Leucine-¹³C₆ concentration. The optimal concentration will be the highest concentration that does not significantly inhibit cell growth or reduce viability and shows high incorporation.

Protocol 2: Validating L-Leucine-¹³C₆ Incorporation

This protocol ensures that your cells have achieved a high level of isotopic labeling before you begin your main experiment.

  • Cell Culture: Culture your cells in the optimized SILAC medium containing L-Leucine-¹³C₆ for at least five to six cell doublings.

  • Cell Harvest and Lysis: Harvest a representative sample of the labeled cells and lyse them to extract the total protein.

  • Protein Digestion: Digest the extracted proteins into peptides using an appropriate enzyme, typically trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by mass spectrometry.

  • Data Analysis: Search the mass spectrometry data against a protein database. The analysis software will calculate the ratio of heavy (¹³C-labeled) to light (¹²C-labeled) peptides. An incorporation efficiency of over 95% is generally considered sufficient for quantitative proteomics experiments.

Visualizations

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis Light_Culture Control Cells (Light L-Leucine) Mix_Lysates Mix Cell Lysates (1:1 Ratio) Light_Culture->Mix_Lysates Harvest Heavy_Culture Experimental Cells (Heavy L-Leucine-¹³C₆) Heavy_Culture->Mix_Lysates Harvest Protein_Digestion Protein Digestion (e.g., Trypsin) Mix_Lysates->Protein_Digestion MS_Analysis Mass Spectrometry (LC-MS/MS) Protein_Digestion->MS_Analysis Data_Analysis Data Analysis & Protein Quantification MS_Analysis->Data_Analysis mTOR_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell_Growth mTORC1->Cell_Growth promotes

References

Technical Support Center: Troubleshooting L-Leucine-13C6 Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of L-Leucine-13C6 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low this compound incorporation?

A1: The most frequent cause of low incorporation is the presence of unlabeled L-Leucine in the cell culture medium. This often originates from standard fetal bovine serum (FBS), which contains endogenous amino acids. It is crucial to use dialyzed FBS, from which small molecules like amino acids have been removed.[1]

Q2: How many cell passages are required for complete labeling?

A2: To ensure near-complete incorporation of this compound, cells should be cultured for a sufficient number of cell divisions in the labeling medium. A minimum of five to six cell doublings is recommended to achieve greater than 95% incorporation.[2][3][4] For some cell lines, especially those with slower division rates, eight to ten doublings may be necessary.[5]

Q3: My cells grow poorly in dialyzed serum. What can I do?

A3: Poor cell growth in dialyzed FBS is a common issue as the dialysis process can remove essential growth factors. To mitigate this, you can supplement the medium with purified growth factors or add a small percentage (e.g., 1-2%) of normal FBS back to the dialyzed serum. However, be aware that this will introduce a low level of unlabeled leucine, so the trade-off between cell health and labeling efficiency must be considered.

Q4: How can I verify the incorporation efficiency of this compound?

A4: Before proceeding with your main experiment, it is essential to verify the labeling efficiency. This is done by harvesting a small aliquot of the "heavy" labeled cells, extracting proteins, digesting them into peptides (typically with trypsin), and analyzing the sample by mass spectrometry (LC-MS/MS). By comparing the peak intensities of the heavy (this compound containing) and light (unlabeled) versions of the same peptide, you can calculate the percentage of incorporation. An incorporation rate of >95% is generally considered acceptable.

Q5: Are there cell lines that are inherently difficult to label with this compound?

A5: Yes, some cell lines can be challenging to label. This includes non-dividing cells, such as primary neurons, and cells that can synthesize their own leucine. In such cases, specialized protocols or alternative labeling strategies may be required.

Troubleshooting Guide

This guide addresses specific issues that can lead to low this compound incorporation.

Problem Potential Cause Recommended Solution
Low Incorporation Efficiency (<95%) Presence of unlabeled leucine in the medium.Ensure the use of dialyzed fetal bovine serum (dFBS). Check all media supplements for hidden sources of amino acids.
Insufficient number of cell doublings.Continue to passage the cells in the labeling medium for at least 5-6 doublings. Re-check incorporation efficiency after additional passages.
Cell line synthesizes its own leucine.This is less common for essential amino acids like leucine, but for some organisms or specific cell types, this can be a factor. Consult literature specific to your cell line.
Poor Cell Growth or Viability Lack of essential nutrients or growth factors in dialyzed FBS.Supplement the medium with known required growth factors. As a last resort, add a minimal amount (1-2%) of normal FBS.
Toxicity of the heavy amino acid preparation.Ensure the this compound is of high purity and from a reputable supplier.
Inconsistent Labeling Across Experiments Variation in cell culture conditions.Maintain consistent cell densities, passage numbers, and media preparation protocols.
Errors in mixing "heavy" and "light" cell populations.Ensure accurate cell counting or protein quantification before mixing the two cell populations in a 1:1 ratio.

Experimental Protocols

Protocol for this compound Labeling in Adherent Cells
  • Media Preparation: Prepare "heavy" and "light" SILAC media. For the "heavy" medium, use a formulation deficient in L-Leucine and supplement it with this compound. For the "light" medium, supplement with normal L-Leucine. Both media should be supplemented with 10% dialyzed FBS.

  • Cell Culture: Split the adherent cells into two separate culture flasks, one for "heavy" and one for "light" labeling.

  • Adaptation Phase: Culture the cells for at least five to six passages in their respective "heavy" and "light" media. Ensure cells are passaged before reaching 90% confluency to maintain active growth.

  • Incorporation Check: After the adaptation phase, harvest a small number of cells from the "heavy" flask. Lyse the cells, digest the proteins with trypsin, and analyze by LC-MS/MS to confirm >95% incorporation.

  • Experimental Phase: Once high incorporation is confirmed, the cells are ready for the planned experiment (e.g., drug treatment).

  • Harvesting and Mixing: After the experiment, harvest the "light" and "heavy" cells. Count the cells and mix them in a 1:1 ratio.

  • Sample Preparation: The mixed cell pellet can then be lysed, and the proteins extracted and prepared for mass spectrometry analysis.

Protocol for Verifying Incorporation Efficiency
  • Sample Collection: Harvest approximately 1 million cells from the "heavy" labeled culture.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Digestion: Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Extract the ion chromatograms for several abundant peptides that contain leucine. Compare the area under the curve for the "heavy" (13C6-labeled) and "light" (unlabeled) isotopic peaks. The incorporation efficiency can be calculated as: Efficiency (%) = [Heavy Peak Area / (Heavy Peak Area + Light Peak Area)] * 100.

Visualizations

TroubleshootingWorkflow Troubleshooting Low this compound Incorporation start Low Incorporation Detected check_media Is the medium prepared with dialyzed FBS? start->check_media check_passages Have cells undergone at least 5-6 passages? check_media->check_passages Yes use_dialyzed_fbs Action: Switch to dialyzed FBS. check_media->use_dialyzed_fbs No check_cell_health Is cell growth and viability normal? check_passages->check_cell_health Yes continue_passaging Action: Continue passaging and re-check incorporation. check_passages->continue_passaging No troubleshoot_growth Action: Troubleshoot cell culture conditions (e.g., supplement with growth factors). check_cell_health->troubleshoot_growth No success Incorporation Successful check_cell_health->success Yes use_dialyzed_fbs->check_passages continue_passaging->check_passages troubleshoot_growth->check_cell_health SILAC_Workflow General SILAC Experimental Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase start_culture Start cell culture in 'Light' and 'Heavy' media passage_cells Passage cells for 5-6 doublings start_culture->passage_cells check_incorporation Check incorporation efficiency by MS passage_cells->check_incorporation perform_experiment Perform biological experiment check_incorporation->perform_experiment >95% incorporation mix_cells Harvest and mix 'Light' and 'Heavy' cells 1:1 perform_experiment->mix_cells process_sample Lyse cells and digest proteins mix_cells->process_sample ms_analysis Analyze by LC-MS/MS process_sample->ms_analysis

References

Technical Support Center: L-Leucine-13C6 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Leucine-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this compound in experimental samples. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The main factors that can lead to the degradation of this compound include improper storage temperatures, exposure to light and moisture, suboptimal pH conditions in solutions, and repeated freeze-thaw cycles. In biological samples, enzymatic activity can also contribute to its degradation.

Q2: How should solid this compound be stored?

A2: Solid this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2][3]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For prepared stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[4][5] Storage at -80°C is suitable for up to 6 months, while storage at -20°C is recommended for up to 1 month.

Q4: Can this compound degrade in biological samples like plasma?

A4: Yes, this compound can be metabolized and degraded in biological samples through the natural leucine degradation pathway. To minimize this, it is crucial to handle and process biological samples promptly and store them at ultra-low temperatures (e.g., -80°C).

Q5: What is the biological degradation pathway for L-Leucine?

A5: L-Leucine is a branched-chain amino acid (BCAA) that undergoes catabolism primarily in the muscle tissue. The pathway involves transamination to α-ketoisocaproate (KIC), followed by oxidative decarboxylation and a series of subsequent reactions, ultimately yielding acetyl-CoA and acetoacetate.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and analysis of this compound.

Issue 1: Inconsistent or low recovery of this compound in analytical measurements.
Potential Cause Troubleshooting Step
Degradation during storage Verify that solid compound and solutions have been stored at the recommended temperatures and protected from light and moisture. Prepare fresh solutions if degradation is suspected.
Repeated freeze-thaw cycles Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Suboptimal pH of the solution Ensure the pH of aqueous solutions is neutral. For long-term stability, consider buffered solutions.
Adsorption to container surfaces Use low-binding microcentrifuge tubes or glassware for storage and preparation of solutions.
Instrumental issues (LC-MS) Check for system suitability, including column performance, mobile phase composition, and mass spectrometer calibration.
Issue 2: Appearance of unexpected peaks in chromatograms.
Potential Cause Troubleshooting Step
Contamination of the sample or solvent Use high-purity solvents and clean labware. Prepare fresh mobile phases and sample blanks to identify the source of contamination.
Degradation products If degradation is suspected, compare the chromatogram to a freshly prepared standard. Common degradation pathways can lead to the formation of related keto-acids.
Matrix effects in biological samples Optimize sample preparation methods (e.g., protein precipitation, solid-phase extraction) to remove interfering substances from the sample matrix.

Quantitative Data Summary

The stability of this compound is critical for accurate experimental outcomes. The following tables summarize the recommended storage conditions.

Table 1: Storage Recommendations for Solid this compound
Storage Condition Temperature Protection Expected Stability
Long-term Room TemperatureTightly sealed container, away from light and moistureStable for years

Data compiled from supplier recommendations.

Table 2: Storage Recommendations for this compound Solutions
Storage Temperature Duration Key Considerations
-20°C Up to 1 monthAliquot to avoid freeze-thaw cycles.
-80°C Up to 6 monthsPreferred for longer-term storage. Aliquot to avoid freeze-thaw cycles.

Data compiled from supplier recommendations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in experiments.

Materials:

  • This compound (solid)

  • High-purity water or appropriate buffer (e.g., PBS)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a clean weighing boat.

  • Transfer the weighed solid to a sterile, low-binding tube.

  • Add the appropriate volume of solvent (e.g., high-purity water or buffer) to achieve the desired final concentration.

  • Vortex the solution until the solid is completely dissolved.

  • If using water as the solvent, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use.

  • Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Visualizations

L_Leucine_Degradation_Pathway Leucine This compound KIC α-Ketoisocaproate-13C6 (KIC) Leucine->KIC Transamination IsovalerylCoA Isovaleryl-CoA-13C5 KIC->IsovalerylCoA Oxidative Decarboxylation Metabolites Further Metabolites (e.g., Acetyl-CoA) IsovalerylCoA->Metabolites Catabolism Troubleshooting_Workflow Problem Inconsistent this compound Results CheckStorage Verify Storage Conditions (Temp, Light, Moisture) Problem->CheckStorage StorageOK Storage OK? CheckStorage->StorageOK CheckHandling Review Sample Handling (Freeze-Thaw, pH) HandlingOK Handling OK? CheckHandling->HandlingOK CheckInstrument Assess LC-MS Performance (System Suitability) InstrumentOK Instrument OK? CheckInstrument->InstrumentOK StorageOK->CheckHandling Yes Solution1 Prepare Fresh Standards/Solutions StorageOK->Solution1 No HandlingOK->CheckInstrument Yes Solution2 Optimize Sample Prep & Aliquot HandlingOK->Solution2 No InstrumentOK->Problem Issue Persists (Consult Specialist) Solution3 Calibrate & Maintain Instrument InstrumentOK->Solution3 No

References

Technical Support Center: L-Leucine-13C6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of L-Leucine-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes and enhance mass spectrometry sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in mass spectrometry-based assays?

A1: this compound is a stable isotope-labeled (SIL) amino acid. Its primary use in mass spectrometry is as an internal standard for the accurate quantification of its unlabeled counterpart, L-Leucine.[1] By incorporating a known concentration of the SIL amino acid into a sample, it allows for the correction of variability that can occur during sample preparation, chromatographic separation, and ionization.[1] This is because the labeled and unlabeled leucine exhibit nearly identical chemical and physical properties, but are distinguishable by their mass-to-charge ratio in the mass spectrometer.[1]

Q2: What are the common challenges encountered when analyzing this compound by LC-MS/MS?

A2: Researchers may face several challenges during the analysis of this compound, including:

  • Low Sensitivity: The inherent chemical properties of leucine can lead to poor ionization efficiency, resulting in a weak signal.

  • Matrix Effects: Components within biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2][3]

  • Chromatographic Resolution: Achieving baseline separation of leucine from its isomers, isoleucine and alloisoleucine, is critical as they are isobaric and cannot be differentiated by the mass spectrometer alone.

  • Analyte Stability: Degradation of the analyte during sample collection, storage, or preparation can impact the accuracy of the results.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound

Q: I am observing a very low signal for my this compound standard. What steps can I take to improve the sensitivity?

A: Low signal intensity for this compound can often be addressed by optimizing several aspects of your experimental workflow, from sample preparation to mass spectrometer settings.

1. Chemical Derivatization to Enhance Ionization:

Derivatization is a common and highly effective technique for improving the sensitivity of amino acid analysis by increasing their ionization efficiency.

  • Recommended Action: Consider derivatizing your sample with a reagent that adds a readily ionizable group to the leucine molecule. Reagents such as dibenzyl ethoxymethylene malonate (DBEMM) have been shown to significantly improve detection limits.

  • Expected Improvement: Derivatization can enhance ionization efficiency by an average of 10-fold, and in some cases, up to 500-fold for certain peptides.

Experimental Protocol: Derivatization with Diethyl Ethoxymethylenemalonate (DEEMM) (A similar derivatization agent)

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation: Ensure your this compound standard and samples are in an appropriate solvent, free of interfering substances.

  • Derivatization Reaction:

    • To 100 µL of your sample/standard, add 50 µL of a 5% DEEMM solution in a suitable organic solvent (e.g., acetonitrile).

    • Add 50 µL of a 5% solution of a base, such as pyridine, in the same solvent to catalyze the reaction.

    • Vortex the mixture gently.

    • Incubate the reaction at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Reaction Quench: After incubation, the reaction can be stopped by adding a small volume of an acidic solution, such as 0.1% formic acid.

  • LC-MS/MS Analysis: The derivatized sample is now ready for injection into the LC-MS/MS system.

2. Optimization of LC-MS/MS Parameters:

Fine-tuning your instrument settings is crucial for maximizing signal intensity.

  • Mobile Phase Composition: The choice and concentration of mobile phase additives can significantly impact signal intensity. While trifluoroacetic acid (TFA) can improve chromatography, it is known to cause ion suppression. Using formic acid is a common alternative that is more compatible with mass spectrometry. The balance of ammonium formate and formic acid in the mobile phase has been shown to be critical for the separation of leucine isomers.

  • Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and temperature. A systematic approach, where one parameter is varied at a time while monitoring the signal intensity, is recommended.

  • Sum of Multiple Reaction Monitoring (SMRM): For large biomolecules that can form multiple charged ions, summing the signals from multiple MRM transitions can boost detection sensitivity and expand the dynamic range.

ParameterRecommendationRationale
Mobile Phase Additive Replace 0.1% TFA with 0.1% Formic AcidTFA can cause significant ion suppression; formic acid is more MS-friendly.
ESI Source Temperature Optimize desolvation temperature for your specific instrument and flow rate.In one study, a 20% increase in signal was achieved by optimizing the desolvation temperature.
Capillary Voltage Adjust for optimal spray stability and signal intensity.Incorrect voltage can lead to variable ionization and poor precision.

Workflow for Troubleshooting Low Sensitivity

low_sensitivity_troubleshooting start Low this compound Signal check_derivatization Is the sample derivatized? start->check_derivatization derivatize Implement Derivatization Protocol (e.g., with DBEMM) check_derivatization->derivatize No optimize_lc Optimize LC Conditions check_derivatization->optimize_lc Yes derivatize->optimize_lc check_separation Check Separation of Isomers (Leucine, Isoleucine) optimize_lc->check_separation optimize_ms Optimize MS Parameters check_source Optimize Source Parameters (Voltage, Gas, Temp) optimize_ms->check_source check_separation->optimize_ms Yes adjust_gradient Adjust Gradient and Mobile Phase Composition check_separation->adjust_gradient No adjust_gradient->optimize_ms end_bad Issue Persists (Consult Instrument Specialist) adjust_gradient->end_bad end_good Signal Improved check_source->end_good check_source->end_bad

Caption: A decision tree for troubleshooting low signal intensity of this compound.

Issue 2: Poor Chromatographic Peak Shape and Resolution

Q: My this compound peak is broad, tailing, or not well-separated from other components. How can I improve the chromatography?

A: Poor peak shape and inadequate resolution can compromise the accuracy of your quantification.

1. Column Selection and Mobile Phase Optimization:

  • Column Chemistry: For the separation of polar compounds like amino acids, specialized column chemistries are often required. A Raptor Polar X column has been demonstrated to be effective for the separation of leucine, isoleucine, and alloisoleucine.

  • Mobile Phase Gradient: A shallow gradient at the beginning of the run can be crucial for separating closely eluting isomers. Experiment with the gradient profile to improve resolution.

  • pH of the Mobile Phase: The pH of the mobile phase can influence the retention and peak shape of amino acids. Small adjustments to the pH can sometimes lead to significant improvements in chromatography.

2. Injection Volume and Sample Diluent:

  • Column Overload: Injecting too much sample can lead to broad or fronting peaks. Try reducing the injection volume or diluting the sample.

  • Sample Diluent: The composition of the solvent in which your sample is dissolved can affect peak shape. Ideally, the sample should be dissolved in a solvent that is weaker than the initial mobile phase.

Logical Diagram for Improving Peak Shape

peak_shape_improvement cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem Poor Peak Shape (Broad, Tailing, Split) col_select Column Selection (e.g., Polar X) problem->col_select mp_opt Mobile Phase Optimization (Gradient, pH) problem->mp_opt inj_vol Injection Volume & Sample Diluent problem->inj_vol outcome Sharp, Symmetric Peaks & Good Resolution col_select->outcome mp_opt->outcome inj_vol->outcome

References

Technical Support Center: L-Leucine-13C6 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Leucine-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the mass spectrometric analysis of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

High Background Signal Across the Entire Mass Spectrum

Question: I am observing a high background signal or "chemical noise" across my entire mass spectrum, which is obscuring the signal of my this compound. What are the potential causes and how can I resolve this?

Answer: A high background signal is a common issue in mass spectrometry and can originate from several sources. The key is to systematically identify and eliminate the source of contamination.

Potential Causes and Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Contaminated Solvents or Mobile Phase 1. Use fresh, high-purity, LC-MS grade solvents and additives. 2. Filter all mobile phases before use. 3. Do not top off solvent bottles; instead, use fresh solvent in clean bottles.Reduction in baseline noise and removal of broad, undefined background peaks.
Contaminated LC System 1. Perform a systematic flush of the entire LC system. A common effective solvent for removing hydrophobic contaminants is isopropanol (IPA).[1] 2. For persistent contamination, a multi-solvent flush may be necessary.A significantly cleaner baseline in subsequent blank runs.
Dirty Ion Source 1. Clean the ion source components (e.g., capillary, skimmer, lenses) according to the manufacturer's protocol. 2. Ensure all parts are completely dry before reassembly.Improved signal intensity for your analyte and a reduction in background ions originating from the source.
Leaking System 1. Check all fittings and connections for leaks using an electronic leak detector. 2. Ensure the nebulizer gas is properly connected and flowing.Elimination of air leaks, which can introduce contaminants and cause an unstable spray, leading to a noisy baseline.

Troubleshooting Workflow:

G start High Background Signal Detected solvent Check Solvents & Mobile Phase start->solvent system_flush Perform LC System Flush solvent->system_flush If noise persists resolve Background Signal Reduced solvent->resolve With fresh solvents ion_source Clean Ion Source system_flush->ion_source If noise persists system_flush->resolve After flushing leak_check Check for System Leaks ion_source->leak_check If noise persists ion_source->resolve After cleaning leak_check->resolve If leaks found & fixed

Caption: Troubleshooting workflow for high background signal.

Specific, Recurring Background Peaks

Question: I am observing specific, recurring background peaks in my mass spectra, even in blank injections. Could these be related to my this compound analysis, and how can I eliminate them?

Answer: Recurring background peaks are often due to persistent contaminants in your system or sample preparation workflow. Identifying the source is crucial for their removal.

Common Contaminants and Solutions:

Potential ContaminantCommon m/z Values (Positive Mode)Likely SourceMitigation Strategy
Plasticizers (e.g., Phthalates) 149, 167, 279, 391Plastic labware (e.g., tubes, pipette tips, solvent bottle caps)Switch to glass or polypropylene labware. Avoid storing solvents in plastic containers for extended periods.
Slip Agents (e.g., Erucamide, Oleamide) 338, 282Plasticware, particularly polypropylene tubesUse high-quality labware and consider rinsing tubes with a suitable solvent before use.
Polyethylene Glycol (PEG) Series of peaks with 44 Da spacingWidespread contaminant from various sources including detergents and lab equipmentThoroughly rinse all glassware and use high-purity solvents. If suspected from a specific source, replace it.
Unlabeled Leucine or Isobaric Compounds m/z 132.1025Contamination in the this compound standard or from an external source.[2]1. Run a standard of unlabeled leucine to confirm its retention time and fragmentation pattern. 2. Improve chromatographic separation to resolve this compound from isobaric interferents.[3][4][5] 3. A fragment at m/z 114.0913 has been reported as a contaminant in leucine samples.

Logical Relationship of Contamination Sources:

G cluster_sources Sources of Contamination cluster_contaminants Common Contaminants labware Labware (Plastics) plasticizers Plasticizers labware->plasticizers slip_agents Slip Agents labware->slip_agents solvents Solvents & Reagents peg PEG solvents->peg system LC-MS System system->peg sample Sample Matrix isobars Isobaric Compounds sample->isobars

Caption: Sources and types of common contaminants.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound to ensure its stability?

A1: this compound should be stored at room temperature, protected from light and moisture. If dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month, in a sealed container away from light and moisture.

Q2: Can unlabeled leucine or isoleucine interfere with my this compound measurement?

A2: Yes, this is a significant challenge. Leucine and isoleucine are isobaric, meaning they have the same nominal mass. If your this compound standard is contaminated with unlabeled leucine, or if there is endogenous leucine in your sample, it can interfere with your measurement. To mitigate this, high-resolution mass spectrometry and good chromatographic separation are essential to distinguish between the labeled compound and any isobaric interferents.

Q3: What are common adducts I might see with this compound in positive ion mode?

A3: In addition to the protonated molecule [M+H]+, you may observe adducts with sodium [M+Na]+ and potassium [M+K]+, especially if there are traces of these salts in your mobile phase or sample. The formation of these adducts can be minimized by using high-purity solvents and additives.

Q4: My this compound signal is weak. How can I improve it?

A4: A weak signal can be due to several factors. First, ensure your mass spectrometer is properly tuned and calibrated. Optimize the ion source parameters, such as gas flows, temperatures, and voltages, for this compound. A dirty ion source can also lead to a poor signal, so regular cleaning is important. Additionally, review your sample preparation procedure to ensure efficient extraction and minimal sample loss.

Experimental Protocols

Protocol 1: LC System Flushing for Background Reduction

This protocol is designed to remove hydrophobic contaminants from the LC system.

Materials:

  • High-purity, LC-MS grade isopropanol (IPA)

  • High-purity, LC-MS grade water

  • High-purity, LC-MS grade acetonitrile (ACN)

  • Clean solvent bottles

Procedure:

  • Disconnect the Column: Remove the analytical column from the system and replace it with a union to connect the injector directly to the detector.

  • Solvent Preparation: Place the inlet tubings for all solvent lines into a bottle of 100% IPA.

  • Initial Flush: Set the flow rate to a low value (e.g., 0.2 mL/min) and flush the entire system with 100% IPA for at least 2-4 hours. For severe contamination, an overnight flush may be beneficial.

  • Multi-Solvent Wash (Optional, for persistent contamination):

    • Flush with 100% Acetonitrile for 30 minutes.

    • Flush with 100% Water for 30 minutes.

    • Flush with 100% Isopropanol for 30 minutes.

  • System Re-equilibration:

    • Flush the system with the initial mobile phase conditions for at least 30 minutes or until the baseline is stable.

  • Blank Injections: Perform several blank injections (injecting only the mobile phase) to confirm that the background signal has been reduced to an acceptable level.

Protocol 2: General Ion Source Cleaning

Note: Always refer to your specific instrument's user manual for detailed instructions and safety precautions.

Materials:

  • Lint-free gloves

  • Appropriate tools for your specific ion source (e.g., wrenches, screwdrivers)

  • High-purity, LC-MS grade methanol, acetonitrile, and water

  • Ultrasonic bath

  • Clean, lint-free wipes

Procedure:

  • Venting the System: Follow the manufacturer's procedure to safely vent the mass spectrometer.

  • Disassembly:

    • Wear lint-free gloves to prevent contamination.

    • Carefully remove the ion source from the mass spectrometer.

    • Disassemble the ion source components (e.g., capillary, skimmer, lenses) according to the manufacturer's instructions. Keep track of all parts and their orientation.

  • Cleaning:

    • Sonciate the metal components in a sequence of solvents:

      • Methanol for 15 minutes.

      • Acetonitrile for 15 minutes.

      • Water for 15 minutes.

    • For stubborn contamination, a mild abrasive slurry (e.g., aluminum oxide in methanol) can be used on non-coated metal parts, followed by thorough rinsing and sonication.

  • Drying:

    • Rinse all components thoroughly with high-purity water and then a volatile solvent like methanol.

    • Allow all parts to air dry completely in a clean environment. Alternatively, you can gently dry them with a stream of nitrogen gas.

  • Reassembly and Installation:

    • Carefully reassemble the ion source, ensuring all components are correctly placed.

    • Reinstall the ion source into the mass spectrometer.

  • Pump Down and Bakeout:

    • Pump down the system according to the manufacturer's instructions.

    • Perform a system bakeout if recommended for your instrument to remove any residual contaminants.

  • System Check: Once the system has reached a stable vacuum, perform a system tune and calibration to ensure optimal performance.

References

Technical Support Center: Isotopic Impurity Correction for L-Leucine-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for correcting the isotopic impurity of L-Leucine-¹³C₆. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and essential data to assist researchers, scientists, and drug development professionals in obtaining accurate results from stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic impurity and why is it crucial to correct for it?

A1: Isotopic impurity refers to two main factors in stable isotope tracing experiments:

  • Natural Abundance: All elements exist as a mixture of stable isotopes. For carbon, approximately 98.9% is ¹²C and 1.1% is ¹³C.[1][2][3] This natural abundance of heavy isotopes contributes to the mass isotopomer distribution (MID) of any molecule, which can lead to an overestimation of tracer incorporation if not corrected.[1][4]

  • Tracer Impurity: Isotopically labeled tracers, such as L-Leucine-¹³C₆, are never 100% pure. For example, a commercially available L-Leucine-¹³C₆ with 99% purity still contains a small percentage of L-Leucine with fewer than six ¹³C atoms. This impurity can lead to an underestimation of true enrichment if not accounted for.

Failure to correct for both natural abundance and tracer impurity can result in distorted data and misinterpretation of metabolic fluxes.

Q2: What are mass isotopomers?

A2: Mass isotopomers are molecules that have the same chemical formula but differ in the number of isotopic atoms they contain. For example, an L-Leucine molecule with zero ¹³C atoms (M+0), one ¹³C atom (M+1), or six ¹³C atoms (M+6) are all mass isotopomers of L-Leucine. Mass spectrometry separates these isotopomers based on their mass-to-charge ratio (m/z).

Q3: How do I determine the actual isotopic purity of my L-Leucine-¹³C₆ tracer?

A3: While vendors provide a specified purity (e.g., 99%), it is good practice to verify this experimentally.

  • Data Acquisition: Acquire a full scan mass spectrum of the pure tracer.

  • Data Analysis: Integrate the peak areas for each isotopologue of the tracer to calculate their relative abundances. This will give you the experimental isotopic purity.

Troubleshooting Guide

Symptom Possible Cause Solution
Unexpected peaks in the mass spectrum of my labeled sample. Analyte may be forming adducts with ions in the mobile phase (e.g., Na⁺, K⁺).Review your data for common adducts and adjust your data processing parameters to account for them.
High background noise from solvent impurities, plasticizers, or biological contaminants.Run a blank to assess the background level. Use high-purity solvents and glass or polypropylene labware.
Isotopic correction software is producing an error or failing to process data. Incorrect input file format.Carefully review the software's documentation to ensure your data files are in the correct format.
Incorrect parameter settings (e.g., isotopic tracer, purity, mass resolution).Verify that all input parameters in the software's settings are correct.
Corrected data shows negative fractional abundance values. Low spectral intensity or missing peaks in the raw data.Some correction methods can handle missing values by interpolation. Alternatively, ensure that your mass spectrometry method is sensitive enough to detect all relevant isotopologues.
My calculated enrichment seems too high or too low. Incomplete correction for natural abundance or tracer impurity.Ensure you are using a correction method that accounts for both natural abundance and the specified purity of your tracer.
The isotopic purity of the tracer is different from the vendor-specified value.Determine the actual isotopic purity of your tracer experimentally and use this value in your correction calculations.

Quantitative Data on L-Leucine Isotopologues

Accurate correction requires a thorough understanding of the expected mass isotopomer distributions (MIDs). The following tables provide the theoretical MIDs for unlabeled L-Leucine and a 99% pure L-Leucine-¹³C₆ tracer.

Table 1: Natural Isotope Abundances

IsotopeNatural Abundance (%)
¹²C98.93
¹³C1.07
¹H99.985
²H0.015
¹⁴N99.63
¹⁵N0.37
¹⁶O99.76
¹⁷O0.04
¹⁸O0.20

Table 2: Theoretical Mass Isotopomer Distribution (MID) of Unlabeled L-Leucine (C₆H₁₃NO₂)

Mass IsotopomerRelative Abundance (%)
M+092.86
M+16.53
M+20.56
M+30.04
M+4<0.01
M+5<0.01
M+6<0.01

Table 3: Expected Mass Isotopomer Distribution (MID) of 99% Pure L-Leucine-¹³C₆ Tracer

Mass IsotopomerExpected Relative Abundance (%)
M+00.00
M+10.00
M+20.00
M+30.00
M+40.01
M+50.99
M+699.00

Experimental Protocols

This section outlines a general workflow for a stable isotope tracer experiment using L-Leucine-¹³C₆, from sample preparation to data analysis.

Experimental Workflow Diagram

experimental_workflow cluster_experiment Experimental Phase cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Tracer Administration (e.g., primed-continuous infusion of L-Leucine-¹³C₆) B Sample Collection (e.g., plasma, tissue biopsy) A->B C Metabolite Extraction B->C D Derivatization for GC-MS (e.g., silylation) C->D E GC-MS Analysis D->E F Mass Isotopomer Distribution (MID) Determination E->F G Isotopic Impurity Correction (Natural Abundance & Tracer Purity) F->G H Calculation of Isotopic Enrichment (e.g., Mole Percent Excess) G->H

Caption: A typical workflow for a stable isotope tracer study.

Step-by-Step Protocol for GC-MS Analysis of L-Leucine Enrichment
  • Sample Preparation:

    • For plasma samples, deproteinize by adding a suitable solvent (e.g., acetonitrile) and centrifuge to pellet the protein. Collect the supernatant.

    • For tissue samples, homogenize the tissue and perform a metabolite extraction, for example, using a methanol/chloroform/water extraction method.

    • Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • The polar nature of amino acids requires derivatization to make them volatile for GC-MS analysis. Silylation is a common method.

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to the dried metabolite extract.

    • Incubate the mixture at an elevated temperature (e.g., 60-100°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable GC column (e.g., a 5% phenyl methylpolysiloxane column) and a temperature gradient to separate the derivatized amino acids.

    • Operate the mass spectrometer in either full scan mode to identify all ions or in selected ion monitoring (SIM) mode to increase sensitivity for specific ions of interest.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized L-Leucine.

    • Integrate the peak areas for the different mass isotopologues of L-Leucine (e.g., M+0, M+1, M+2, etc.).

    • Use these peak areas to determine the measured Mass Isotopomer Distribution (MID).

Isotopic Correction and Data Interpretation

Correction Workflow Diagram

correction_workflow RawData Raw Mass Spectra Data MID Measured Mass Isotopomer Distribution (MID) RawData->MID Correction Correction for: 1. Natural Isotopic Abundance 2. Tracer Isotopic Impurity MID->Correction CorrectedMID Corrected MID Correction->CorrectedMID Enrichment Calculate Isotopic Enrichment (e.g., Mole Percent Excess) CorrectedMID->Enrichment

Caption: Workflow for isotopic impurity correction and data analysis.

Calculating Mole Percent Excess (MPE)

Mole Percent Excess (MPE) is a common way to express isotopic enrichment. It represents the percentage of the metabolite pool that is labeled with the tracer.

The general formula to calculate the MPE for L-Leucine-¹³C₆ is:

MPE = [ (Sum of abundances of labeled isotopologues) / (Total abundance of all isotopologues) ] * 100

After correction for natural abundance and tracer impurity, the MPE can be calculated from the corrected MID. For L-Leucine-¹³C₆, the primary labeled isotopologue is M+6.

Formula for MPE of L-Leucine-¹³C₆:

MPE = [ (Corrected Abundance of M+6) / (Sum of Corrected Abundances of all Leucine Isotopologues) ] * 100

This technical support guide provides a foundational understanding and practical steps for addressing the isotopic impurity of L-Leucine-¹³C₆. For more specific applications and advanced troubleshooting, consulting specialized literature and the documentation of your data analysis software is recommended.

References

Technical Support Center: L-Leucine-13C6 Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Leucine-13C6 based metabolic studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of using this compound as a tracer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to common problems you might encounter during your this compound based metabolic studies, categorized into Experimental Challenges, Analytical Challenges, and Data Interpretation Challenges.

Experimental Challenges

Q1: I am observing low incorporation of this compound into my proteins of interest. What are the possible causes and how can I troubleshoot this?

A1: Low incorporation of this compound can stem from several factors, ranging from cell culture conditions to the experimental design itself.

Possible Causes and Troubleshooting Steps:

  • Insufficient Labeling Time: Achieving isotopic steady state, where the isotopic enrichment of the intracellular amino acid pool becomes constant, is crucial for many metabolic flux analyses.[1][2] For rapidly dividing cells, this may require several cell doublings.[3]

    • Troubleshooting: Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and experimental conditions. Measure the isotopic enrichment of this compound in both the intracellular free amino acid pool and in total protein at various time points (e.g., 12, 24, 48, 72 hours).

  • High Concentration of Unlabeled Leucine: The presence of unlabeled leucine in the culture medium will compete with the labeled tracer, diluting the isotopic enrichment.

    • Troubleshooting: Use a custom medium that is devoid of natural leucine.[4] Ensure that any serum used in the culture medium is dialyzed to remove free amino acids.

  • Amino Acid Recycling: Intracellular protein degradation can release unlabeled leucine, which is then reincorporated into newly synthesized proteins, thus lowering the overall enrichment.

    • Troubleshooting: While difficult to eliminate completely, understanding the rate of protein turnover in your system can help in modeling the data more accurately. The "flooding dose" technique, which involves administering a large amount of the labeled amino acid, can help to minimize the impact of recycling by rapidly equilibrating the intracellular and plasma precursor pools.[5]

  • Cell Viability and Metabolic State: The metabolic activity and protein synthesis rates of your cells can be affected by factors such as confluency, passage number, and overall cell health.

    • Troubleshooting: Ensure that cells are in the exponential growth phase and at a consistent confluency at the start of the labeling experiment. Monitor cell viability throughout the experiment.

Q2: How can I accurately measure the rate of protein synthesis using this compound?

A2: A common and effective method for measuring protein synthesis rates in vivo is the "flooding dose" technique. This approach aims to rapidly elevate the plasma and intracellular concentration of the labeled amino acid to minimize the dilution effect from endogenous sources and simplify precursor enrichment measurement.

Experimental Protocol: Flooding Dose Technique for Protein Synthesis Measurement

  • Baseline Sample Collection: Obtain a baseline tissue biopsy (e.g., muscle) and a blood sample before tracer administration.

  • Tracer Administration: Administer a large dose of this compound (e.g., 0.05 g/kg body weight) along with a larger amount of unlabeled leucine (e.g., 4g) intravenously as a single bolus over a short period (e.g., <30 seconds).

  • Post-Infusion Sampling: Collect sequential blood samples at various time points (e.g., 5, 15, 30, 60, 90, 120 minutes) to monitor the plasma enrichment of this compound and its ketoacid, α-ketoisocaproate (KIC).

  • Final Tissue Biopsy: Collect a final tissue biopsy at the end of the infusion period (e.g., 90 minutes).

  • Sample Processing:

    • Deproteinize plasma samples (e.g., with methanol) to measure free this compound and KIC enrichment.

    • Homogenize tissue samples and separate the intracellular free amino acid pool from the protein-bound fraction.

    • Hydrolyze the protein pellet to release individual amino acids.

  • Mass Spectrometry Analysis: Determine the isotopic enrichment of this compound in plasma, the intracellular free pool, and the protein hydrolysate using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation of Fractional Synthesis Rate (FSR): The FSR (%/hour) is calculated using the formula: FSR = (E_protein / E_precursor) * (1 / t) * 100

    • Where:

      • E_protein is the change in this compound enrichment in the protein-bound pool between the baseline and final biopsies.

      • E_precursor is the average enrichment of the precursor pool (often plasma KIC is used as a surrogate for intracellular leucine enrichment) over the infusion period.

      • t is the duration of the infusion period in hours.

Analytical Challenges

Q3: I am observing high background noise in my mass spectrometry data, which is interfering with the detection of my 13C-labeled peptides. How can I reduce this noise?

A3: High background noise in mass spectrometry is a common issue that can obscure low-intensity signals. The sources of this noise can be chemical, electronic, or environmental.

Troubleshooting High Background Noise in Mass Spectrometry:

Symptom Possible Cause Troubleshooting & Optimization Expected Outcome
Elevated baseline across the entire mass spectrumContaminated solventsUse fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.Reduction in baseline noise.
Contaminated LC SystemFlush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water).A cleaner baseline in subsequent blank runs.
Leaking SystemCheck all fittings and connections for leaks.Elimination of air leaks, which can introduce contaminants and cause unstable spray.
Ghost peaks or carryover from previous runsInadequate column washingIncrease the duration and/or strength of the column wash between samples.Disappearance of ghost peaks in blank runs.
Sample matrix effectsOptimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.Improved signal-to-noise ratio for the analyte of interest.
Specific interfering peaks at or near the m/z of the labeled analyteChemical contaminantsRun a blank sample (matrix without the 13C labeled analyte) to identify background ions.Identification of specific contaminant masses that can be excluded during data analysis.
Isotopic pattern from co-eluting compoundsImprove chromatographic separation to resolve the analyte from interfering compounds.A clean isotopic pattern for the labeled peptide.
Q4: How can I distinguish between true this compound labeled peaks and background noise, especially at low enrichment levels?

A4: Distinguishing a true signal from noise is critical for accurate quantification.

  • Isotopic Pattern Analysis: A true this compound labeled peptide will exhibit a characteristic isotopic distribution with a mass shift of +6 Da from the unlabeled (M+0) peptide. The relative intensities of the isotopologue peaks (M+1, M+2, etc.) should follow a predictable pattern. Deviations from this pattern can indicate interference.

  • Blank Analysis: As mentioned previously, analyzing a blank sample is essential to identify consistently present background ions.

  • Data Analysis Software: Specialized software can aid in deconvolving complex spectra, identifying isotopic patterns, and subtracting background signals.

Data Interpretation Challenges

Q5: My flux analysis results in wide confidence intervals for some fluxes. What does this indicate and how can I improve the precision?

A5: Wide confidence intervals in 13C-Metabolic Flux Analysis (13C-MFA) suggest that the specific flux is poorly determined by the experimental data.

Causes and Solutions for Wide Flux Confidence Intervals:

Possible Cause Solution
Insufficient Labeling Information The chosen tracer may not provide enough labeling variation in the metabolites related to the flux of interest. Solution: Use in silico experimental design tools to select a more informative tracer or a combination of tracers in parallel experiments.
Redundant or Cyclic Pathways The structure of the metabolic network may make it difficult to resolve certain fluxes independently. Solution: This is an inherent challenge. Additional biological constraints or measurements of other fluxes may help to narrow the possibilities.
High Measurement Noise Large errors in the labeling data will propagate to the flux estimates. Solution: Improve the precision of your mass spectrometry measurements by optimizing the instrument settings and sample preparation as described in the analytical challenges section.
Inaccurate Metabolic Model An incomplete or incorrect metabolic network model can lead to poor flux estimations. Solution: Carefully review and validate your metabolic model against known biochemistry for your system. Ensure all relevant pathways are included.

Visualizations

Experimental Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC_Workflow cluster_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis light Light Medium (Natural Leucine) mix Combine Cell Lysates (1:1 Ratio) light->mix Control Cells heavy Heavy Medium (this compound) heavy->mix Experimental Cells digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantify Peptide Ratios) lcms->data

Caption: Workflow for a typical SILAC experiment using this compound.

Metabolic Pathway: Leucine Catabolism

Leucine_Catabolism Leu This compound KIC α-Ketoisocaproate-13C6 (KIC) Leu->KIC BCAT IsovalCoA Isovaleryl-CoA-13C5 KIC->IsovalCoA BCKDH AcAc Acetoacetate-13C2 IsovalCoA->AcAc AcCoA Acetyl-CoA-13C2 IsovalCoA->AcCoA AcAc->AcCoA TCA TCA Cycle AcCoA->TCA

Caption: Simplified pathway of this compound catabolism.

Logical Relationship: Troubleshooting Low Tracer Incorporation

Troubleshooting_Low_Incorporation Problem Low this compound Incorporation Cause1 Insufficient Labeling Time Problem->Cause1 Cause2 Unlabeled Leucine Competition Problem->Cause2 Cause3 Poor Cell Health Problem->Cause3 Solution1 Time-course Experiment Cause1->Solution1 Solution2 Use Leucine-free Medium & Dialyzed Serum Cause2->Solution2 Solution3 Monitor Cell Viability & Growth Phase Cause3->Solution3

Caption: Decision tree for troubleshooting low this compound incorporation.

References

Technical Support Center: Enhancing NMR Resolution with L-Leucine-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-Leucine-13C6 for resolution enhancement in Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used for enhancing resolution in protein NMR?

A1: L-Leucine, an essential amino acid, is highly abundant in the hydrophobic cores of proteins.[1][] Using L-Leucine fully labeled with 13C (this compound) allows for selective observation of these residues. This is particularly advantageous for large proteins where spectra from uniformly 13C-labeled samples suffer from severe signal overlap and broad lines due to one-bond 13C-13C scalar couplings.[3][4] By specifically labeling leucine, you can simplify complex spectra, making it easier to assign resonances and study the structure and dynamics of specific regions within the protein.[5]

Q2: What are the common isotopic labeling strategies involving L-Leucine?

A2: Several strategies exist, each offering distinct advantages:

  • Residue-Specific Labeling: This involves incorporating one or more specific types of 13C-labeled amino acids (like this compound) into the protein. This dramatically simplifies the NMR spectrum by only showing signals from the labeled residues.

  • Selective Methyl Labeling: For very large proteins, even residue-specific labeling can result in crowded spectra. A more advanced technique is to specifically label only the methyl groups of Leucine, Valine, and Isoleucine. This is achieved by providing 13C-labeled metabolic precursors, such as α-ketoisovalerate, in the growth media. This approach provides highly resolved spectra with sharp signals, ideal for studying protein dynamics and interactions.

  • Fractional Labeling: To reduce signal broadening from strong 13C-13C couplings, fractional labeling can be used. This is achieved by growing protein expression hosts in media containing a mix of labeled and unlabeled carbon sources. An optimal range for random fractional 13C labeling is often between 25% and 35%.

Q3: What is isotopic scrambling and how can it be minimized when using this compound?

A3: Isotopic scrambling occurs when the 13C label from the supplied L-Leucine is metabolically converted by the host organism (e.g., E. coli) and incorporated into other amino acids. This leads to undesired peaks in the NMR spectrum, complicating analysis. Leucine biosynthesis has an irreversible step, which generally minimizes scrambling. However, to further reduce this effect, you can:

  • Use E. coli strains that are auxotrophic for specific amino acids.

  • Add the labeled this compound to the growth media just before inducing protein expression.

  • For selective methyl labeling, using precursors like α-ketoisovalerate is effective because they enter the biosynthetic pathway closer to the final amino acids.

Troubleshooting Guide

Issue 1: Low Signal-to-Noise (S/N) Ratio in the 13C Spectrum

A low S/N ratio is a common challenge in 13C NMR due to the low gyromagnetic ratio of the 13C nucleus.

Q: I've run my experiment with a this compound labeled protein, but the signal is extremely weak. What steps should I take?

A: A systematic approach is best for diagnosing and resolving a low S/N ratio. Follow the workflow below to identify the potential cause and solution.

References

Technical Support Center: L-Leucine-¹³C₆ Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination and troubleshooting common issues in L-Leucine-¹³C₆ stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using L-Leucine-¹³C₆ in experiments?

A1: L-Leucine-¹³C₆ is an isotopically labeled version of the essential amino acid L-Leucine, where all six carbon atoms are replaced with the heavy isotope ¹³C. It is used as a tracer in metabolic research and quantitative proteomics. In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), it allows for the differentiation and relative quantification of proteins between different cell populations by mass spectrometry. The mass shift of 6 Daltons per leucine residue in labeled proteins enables precise measurement of changes in protein abundance, synthesis, and turnover.

Q2: What is isotopic enrichment and why is it important to correct for it?

A2: Isotopic enrichment refers to the percentage of a specific isotope (e.g., ¹³C) in a molecule that is above its natural abundance. In L-Leucine-¹³C₆ experiments, the goal is to track the incorporation of the ¹³C label from the tracer into metabolites and proteins. However, mass spectrometers detect the total ¹³C content, which includes both the ¹³C from your tracer and the ¹³C naturally present in the molecule's other atoms (approximately 1.1% for carbon). Correcting for this natural abundance is crucial to accurately distinguish the experimentally introduced label from the background, ensuring precise quantification of metabolic fluxes and pathway activities.

Q3: Why is the use of dialyzed fetal bovine serum (dFBS) recommended for cell culture media in these experiments?

A3: Standard fetal bovine serum (FBS) contains high concentrations of unlabeled amino acids, including L-Leucine. If used in a labeling experiment, these unlabeled amino acids will compete with the ¹³C₆-labeled L-Leucine for incorporation into newly synthesized proteins. This competition dilutes the isotopic enrichment of the target proteins, making it difficult to achieve high labeling efficiency and accurate quantification. Dialysis is a process that removes small molecules like amino acids from the serum, creating dialyzed FBS (dFBS). Using dFBS minimizes the presence of unlabeled L-Leucine, thereby maximizing the incorporation of the L-Leucine-¹³C₆ tracer.

Q4: How many cell doublings are required for complete labeling in a SILAC experiment?

A4: For complete incorporation of the labeled amino acid, cells should be cultured in the "heavy" medium for at least five to six cell doublings. This number of doublings ensures that the pre-existing, unlabeled proteins are diluted out through cell division and protein turnover, leading to an incorporation efficiency of over 95%. It is recommended to verify the incorporation efficiency by mass spectrometry before starting the experimental treatment. For proteins with a very slow turnover rate, a longer incubation period may be necessary.[1]

Troubleshooting Guides

Issue 1: Low Isotopic Enrichment in Labeled Samples

Symptoms:

  • Mass spectrometry data shows a low percentage of ¹³C₆-labeled peptides.

  • The signal intensity for the "heavy" peptides is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Labeling Ensure cells have undergone at least 5-6 doublings in the L-Leucine-¹³C₆ containing medium. For slow-growing cells or proteins with low turnover, extend the labeling period. Verify labeling efficiency by running a small sample on the mass spectrometer before proceeding with the full experiment.
Contamination with Unlabeled Leucine - Use Dialyzed FBS: Standard FBS is a major source of unlabeled leucine. Always use high-quality dialyzed FBS. - Check Basal Medium: Ensure the basal medium used is specifically formulated to be deficient in L-Leucine.
Metabolic Conversion In some cell lines, labeled amino acids can be metabolically converted to other amino acids. While less common for Leucine, if suspected, perform targeted metabolic analysis to trace the ¹³C label.
Incorrect Tracer Concentration Verify the final concentration of L-Leucine-¹³C₆ in the culture medium. Ensure the stock solution was prepared and diluted correctly.
Issue 2: Contamination in Mass Spectrometry Analysis

Symptoms:

  • Presence of unexpected peaks in the mass spectra.

  • High background noise, obscuring the signals of interest.

  • Identification of common contaminant proteins like keratin.[2][3]

Possible Causes and Solutions:

Source of Contamination Preventative Measures
External/Environmental - Keratin: Abundant in skin, hair, and dust. Always wear gloves and a lab coat. Work in a clean environment, preferably a laminar flow hood. Wipe down surfaces and equipment with ethanol before use.[2][3] - Plastics: Plasticizers (e.g., phthalates) can leach from tubes and plates. Use high-quality, polypropylene tubes from reputable manufacturers. Avoid autoclaving tips, as this can release plasticizers.
Reagents and Labware - Detergents: Residues from detergents (e.g., PEG, Triton X-100) can suppress ionization and contaminate the MS system. Do not wash glassware for MS experiments with detergents. Rinse with high-purity solvents. - Solvents: Use only LC-MS grade solvents to minimize chemical contaminants.
Sample-Derived - Cell Culture Media: Components from the media can interfere with the analysis. Ensure cell pellets are thoroughly washed with phosphate-buffered saline (PBS) before protein extraction. - Abundant Proteins: Highly abundant proteins (e.g., albumin from serum) can mask the signal from less abundant proteins of interest. Consider using depletion kits if necessary.

Quantitative Data Summary

Table 1: Isotopic Purity of Commercial L-Leucine-¹³C₆

Supplier Product Number Isotopic Purity (atom % ¹³C) Chemical Purity
Sigma-Aldrich60523998%95% (CP)
Cambridge Isotope Laboratories, Inc.CLM-2262-H99%98%
Cambridge Isotope Laboratories, Inc.CNLM-281-H99%98%

Data sourced from publicly available product information. Purity may vary by lot.

Table 2: Natural Abundance of Relevant Stable Isotopes

Element Isotope Mass (amu) Natural Abundance (%)
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen¹H1.00782599.9885
²H (D)2.0141020.0115
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205

This data is essential for software-based correction of mass spectrometry data for natural isotopic abundance.

Experimental Protocols

Protocol 1: Preparation of Sterile L-Leucine-¹³C₆ Stock Solution

Materials:

  • L-Leucine-¹³C₆ powder

  • High-purity, sterile water for injection (WFI) or cell culture grade water

  • Sterile conical tubes or bottles

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of L-Leucine-¹³C₆ powder into a sterile container.

  • Add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Gently swirl or vortex the container until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile storage container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and potential contamination.

  • Store the aliquots at -20°C. For short-term use, the solution can be stored at 2-8°C for up to one month.

Protocol 2: Cell Culture and Labeling with L-Leucine-¹³C₆ (SILAC)

Materials:

  • Basal medium deficient in L-Leucine (e.g., SILAC DMEM or RPMI 1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sterile L-Leucine-¹³C₆ stock solution ("Heavy")

  • Sterile unlabeled L-Leucine stock solution ("Light")

  • Standard supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare "Light" and "Heavy" Media:

    • To the L-Leucine-deficient basal medium, add dFBS to the desired final concentration (e.g., 10%).

    • Add any other required supplements (e.g., L-glutamine, antibiotics).

    • Divide the supplemented medium into two sterile bottles.

    • To one bottle, add the "Light" L-Leucine stock solution to the manufacturer's recommended final concentration. This is your "Light" medium.

    • To the other bottle, add the "Heavy" L-Leucine-¹³C₆ stock solution to the same final concentration. This is your "Heavy" medium.

    • Sterile-filter both the "Light" and "Heavy" complete media using a 0.22 µm bottle-top filter.

  • Cell Culture and Labeling:

    • Culture two separate populations of your cells of interest.

    • Culture one population in the "Light" medium and the other in the "Heavy" medium.

    • Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid in the "Heavy" population.

    • At this point, the cells are ready for your experimental treatment (e.g., drug exposure, stimulation).

  • Harvesting and Mixing:

    • After the experimental treatment, harvest both the "Light" and "Heavy" cell populations.

    • Count the cells from each population to ensure accurate mixing.

    • Combine the "Light" and "Heavy" cell pellets at a 1:1 ratio.

    • Wash the combined cell pellet thoroughly with ice-cold PBS to remove any residual media.

    • The combined cell pellet is now ready for protein extraction and mass spectrometry sample preparation.

Protocol 3: Sample Preparation for Mass Spectrometry

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • C18 desalting spin tips

Procedure:

  • Protein Extraction:

    • Resuspend the combined cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes, to lyse the cells.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (containing the protein lysate) to a new tube.

  • Reduction and Alkylation:

    • Add DTT to the protein lysate to a final concentration of 10 mM.

    • Incubate at 56°C for 45 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 1 hour to alkylate cysteine residues.

  • Protein Digestion:

    • Add MS-grade trypsin to the protein sample (a typical enzyme-to-protein ratio is 1:50 w/w).

    • Incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Desalting and Cleanup:

    • Acidify the peptide solution with formic acid.

    • Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's protocol. This step removes salts and detergents that interfere with mass spectrometry.

    • Elute the peptides from the C18 material.

  • Sample Analysis:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Resuspend the dried peptides in a small volume of 0.1% formic acid in water.

    • The sample is now ready for analysis by LC-MS/MS.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation & Labeling cluster_exp Phase 2: Experiment & Harvest cluster_analysis Phase 3: Analysis A Prepare 'Light' & 'Heavy' Media (with L-Leucine & L-Leucine-¹³C₆) B Culture two cell populations separately A->B C Label 'Heavy' population (>5 cell doublings) B->C D Apply experimental treatment (e.g., drug exposure) C->D E Harvest 'Light' & 'Heavy' cell populations D->E F Combine cells at 1:1 ratio E->F G Protein Extraction & Digestion F->G H Peptide Desalting (C18 Cleanup) G->H I LC-MS/MS Analysis H->I J Data Analysis & Quantification I->J

Caption: General workflow for an L-Leucine-¹³C₆ SILAC experiment.

Troubleshooting_Enrichment Start Low ¹³C Enrichment Detected Check_Doublings Were cells cultured for >5 doublings? Start->Check_Doublings Extend_Labeling Solution: Extend labeling time and re-verify. Check_Doublings->Extend_Labeling No Check_Serum Was dialyzed FBS used? Check_Doublings->Check_Serum Yes Use_dFBS Solution: Switch to high-quality dialyzed FBS. Check_Serum->Use_dFBS No Check_Medium Is the basal medium Leu-deficient? Check_Serum->Check_Medium Yes Change_Medium Solution: Use appropriate Leu-free basal medium. Check_Medium->Change_Medium No Check_Concentration Was tracer concentration correct? Check_Medium->Check_Concentration Yes Recalculate Solution: Re-calculate and verify stock/final concentrations. Check_Concentration->Recalculate No

Caption: Troubleshooting decision tree for low isotopic enrichment.

Data_Correction cluster_inputs Correction Inputs Raw_Data Raw Mass Spectrum (Measured MIDs) Correction_Algo Correction Algorithm (e.g., IsoCorrectoR) Raw_Data->Correction_Algo Tracer_Purity Tracer Isotopic Purity (e.g., 99% ¹³C₆) Tracer_Purity->Correction_Algo Natural_Abundance Natural Isotope Abundance (e.g., 1.1% ¹³C) Natural_Abundance->Correction_Algo Corrected_Data Corrected Data (True Enrichment) Correction_Algo->Corrected_Data

Caption: Logical flow for correcting mass spectrometry data.

References

Validation & Comparative

A Head-to-Head Comparison: L-Leucine-¹³C₆ vs. ¹⁵N-Leucine for In-Vivo Protein Turnover Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of stable isotope tracers for the accurate measurement of protein synthesis and degradation.

In the dynamic landscape of metabolic research, the precise quantification of protein turnover is paramount to understanding physiological and pathological processes, from muscle growth and atrophy to the progression of metabolic diseases. Stable isotope-labeled amino acids, particularly leucine, have become indispensable tools for these investigations. Among the most commonly employed tracers are L-Leucine-¹³C₆ and ¹⁵N-Leucine. The choice between these two isotopes is not trivial and can significantly impact the interpretation of experimental results. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual aids to facilitate informed decision-making in your research endeavors.

Executive Summary: Key Differences at a Glance

FeatureL-Leucine-¹³C₆¹⁵N-Leucine
Label Position Six carbon atoms in the leucine backbone are replaced with ¹³C.The nitrogen atom in the amino group is replaced with ¹⁵N.
Primary Application Considered the "gold standard" for measuring muscle protein synthesis (MPS).Used for measuring whole-body and muscle protein turnover; can also be used to assess protein breakdown.
Metabolic Fate The ¹³C label is stably incorporated into the carbon skeleton of leucine and is not readily transferred to other molecules.The ¹⁵N label can be transferred to other amino acids via transamination, potentially leading to an underestimation of protein synthesis and an overestimation of breakdown if not accounted for.
Analytical Complexity Mass spectrometry analysis is relatively straightforward, tracking the incorporation of the fully labeled leucine.Requires careful consideration of the potential for label recycling (reincorporation) and the measurement of enrichment in precursor pools (e.g., α-ketoisocaproate, KIC) to correct for transamination.
Cost Generally more expensive due to the complexity of synthesizing the fully ¹³C-labeled molecule.Typically more cost-effective than L-Leucine-¹³C₆.

Delving Deeper: A Performance-Based Comparison

The selection of an appropriate tracer hinges on the specific research question, the biological system under investigation, and the analytical capabilities available.

L-Leucine-¹³C₆: The Preferred Tracer for Muscle Protein Synthesis

L-Leucine-¹³C₆ is widely regarded as the superior tracer for accurately measuring muscle protein synthesis. Its key advantage lies in the stability of the ¹³C label within the carbon skeleton of the leucine molecule. This stability minimizes the risk of the label being transferred to other amino acids through metabolic processes. When ¹³C₆-leucine is incorporated into a newly synthesized protein, all six ¹³C atoms are retained, providing a clear and unambiguous signal for mass spectrometric analysis. This direct incorporation simplifies the calculation of fractional synthesis rates (FSR) and provides a more accurate reflection of true protein synthesis.

¹⁵N-Leucine: A Versatile Tracer with Caveats

¹⁵N-leucine offers a more versatile approach to studying protein turnover. By tracking the fate of the ¹⁵N label, researchers can gain insights into both protein synthesis and breakdown. However, the primary challenge with ¹⁵N-leucine lies in the metabolic process of transamination. The ¹⁵N-labeled amino group of leucine can be transferred to α-ketoglutarate to form glutamate, which can then donate the ¹⁵N to other α-keto acids to form new ¹⁵N-labeled non-essential amino acids. If these newly labeled amino acids are then incorporated into protein, it can lead to an overestimation of protein synthesis derived from the original ¹⁵N-leucine pool.

To circumvent this issue, it is crucial to measure the isotopic enrichment of the true precursor for protein synthesis, which is the intracellular tRNA-bound leucine. As this is technically challenging, a commonly accepted surrogate is the measurement of ¹⁵N enrichment in plasma α-ketoisocaproate (KIC), the keto-acid of leucine. KIC is in rapid equilibrium with the intracellular leucine pool and its enrichment is considered a better indicator of the precursor pool for protein synthesis than plasma leucine enrichment alone.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from studies that have utilized L-Leucine-¹³C₆ and ¹⁵N-leucine to assess protein turnover, highlighting the typical measurements and findings.

Table 1: Fractional Synthesis Rate (FSR) of Myofibrillar Protein in Human Muscle

TracerConditionFSR (%/hour)Reference
L-[ring-¹³C₆]phenylalaninePost-absorptive0.042 ± 0.007Wilkinson et al., 2007[1]
L-[ring-¹³C₆]phenylalaninePost-prandial (Leucine)0.088 ± 0.005Wilkinson et al., 2007[1]
L-[¹⁵N]phenylalaninePost-absorptive~0.043Paulussen et al., 2021[2]
L-[¹⁵N]phenylalaninePost-prandial (Dileucine)~0.075Paulussen et al., 2021[2]

Note: Phenylalanine isotopes are often used alongside leucine isotopes to provide a comprehensive picture of muscle protein turnover. The data presented here illustrates the typical range of FSR values obtained using these methods.

Table 2: Whole-Body Leucine Metabolism

TracerParameterValue (μmol/kg/h)Reference
L-[1-¹³C]leucineLeucine Flux95.6 ± 3.5Matthews et al., 1980[3]
L-[1-¹³C]leucineLeucine Oxidation14.8 ± 1.1Matthews et al., 1980
L-[1-¹³C]leucineLeucine to Protein Synthesis80.8 ± 3.4Matthews et al., 1980
L-[¹⁵N]leucineLeucine Deamination~33MacCoss et al., 2008

Experimental Protocols: A Step-by-Step Guide

The following are generalized experimental protocols for measuring muscle protein synthesis using a primed, continuous infusion of either L-Leucine-¹³C₆ or ¹⁵N-Leucine.

Protocol 1: Muscle Protein Synthesis Measurement with L-Leucine-¹³C₆
  • Subject Preparation: Subjects should be fasted overnight (8-10 hours) prior to the infusion study.

  • Catheter Placement: Insert a catheter into an antecubital vein for tracer infusion and another catheter into a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.

  • Priming Dose: Administer a priming bolus of L-Leucine-¹³C₆ (e.g., 1 mg/kg) to rapidly achieve isotopic equilibrium in the body's free amino acid pool.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of L-Leucine-¹³C₆ (e.g., 1 mg/kg/h) for a predetermined period (typically 3-6 hours).

  • Blood Sampling: Collect arterialized venous blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion to monitor plasma ¹³C₆-leucine enrichment and confirm isotopic steady-state.

  • Muscle Biopsy: Obtain a muscle biopsy from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period. The tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis.

  • Sample Analysis:

    • Plasma samples are deproteinized, and the supernatant is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine ¹³C₆-leucine enrichment.

    • Muscle tissue is processed to isolate myofibrillar proteins. The proteins are hydrolyzed into their constituent amino acids, which are then derivatized and analyzed by GC-MS or LC-MS/MS to determine the incorporation of ¹³C₆-leucine into the protein.

  • Calculation of Fractional Synthesis Rate (FSR): FSR (%/hour) = (E₂ - E₁) / (Eₚ * t) * 100 Where:

    • E₂ and E₁ are the enrichments of ¹³C₆-leucine in the muscle protein at the end and beginning of the infusion, respectively.

    • Eₚ is the average enrichment of ¹³C₆-leucine in the plasma (or a more direct precursor pool if measured) during the infusion period.

    • t is the duration of the infusion in hours.

Protocol 2: Protein Turnover Measurement with ¹⁵N-Leucine
  • Subject Preparation and Catheter Placement: Follow steps 1 and 2 as described in Protocol 1.

  • Priming Dose: Administer a priming bolus of ¹⁵N-Leucine (e.g., 0.75 mg/kg).

  • Continuous Infusion: Begin a continuous infusion of ¹⁵N-Leucine (e.g., 0.75 mg/kg/h) for 3-6 hours.

  • Blood Sampling: Collect arterialized venous blood samples at regular intervals to measure plasma ¹⁵N-leucine and ¹⁵N-KIC enrichment.

  • Muscle Biopsy: Obtain muscle biopsies as described in Protocol 1.

  • Sample Analysis:

    • Plasma samples are analyzed for both ¹⁵N-leucine and ¹⁵N-KIC enrichment using GC-MS or LC-MS/MS.

    • Muscle tissue is processed to determine the incorporation of ¹⁵N-leucine into protein.

  • Calculation of Protein Turnover:

    • Leucine Flux (Q): Q = i / Eₚ where 'i' is the infusion rate and 'Eₚ' is the plasma ¹⁵N-leucine enrichment at steady state.

    • Leucine Oxidation (Ox): Can be estimated from the rate of appearance of ¹⁵N in urea.

    • Protein Synthesis (S): S = Q - Ox

    • Protein Breakdown (B): B = Q - I where 'I' is the dietary leucine intake.

    • Fractional Synthesis Rate (FSR): Calculated similarly to Protocol 1, but using ¹⁵N-KIC enrichment as the precursor pool enrichment (Eₚ) is highly recommended to correct for transamination.

Visualizing the Molecular Mechanisms and Workflows

mTOR Signaling Pathway: A Central Regulator of Protein Synthesis

Leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and protein synthesis. The following diagram illustrates the key components of this pathway.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Growth_Factors->Receptor Leucine Leucine Amino_Acid_Transporter Amino Acid Transporter Leucine->Amino_Acid_Transporter PI3K PI3K Receptor->PI3K mTORC1 mTORC1 Amino_Acid_Transporter->mTORC1 Activates Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Experimental_Workflow Subject_Prep Subject Preparation (Fasting, Catheterization) Tracer_Admin Tracer Administration (Primed, Continuous Infusion) Subject_Prep->Tracer_Admin Sampling Sample Collection (Blood, Muscle Biopsy) Tracer_Admin->Sampling Sample_Prep Sample Preparation (Protein Isolation, Hydrolysis) Sampling->Sample_Prep MS_Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Sample_Prep->MS_Analysis Data_Analysis Data Analysis (Isotope Enrichment Calculation) MS_Analysis->Data_Analysis Turnover_Calc Protein Turnover Calculation (FSR, Breakdown) Data_Analysis->Turnover_Calc

References

A Researcher's Guide to Stable Isotope Tracers: Comparing L-Leucine-¹³C₆ to its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate pathways of nutrient metabolism and protein dynamics. Among these, L-Leucine-¹³C₆ has emerged as a widely utilized tracer for studying protein synthesis and amino acid metabolism. This guide provides an objective comparison of L-Leucine-¹³C₆ with other commonly used stable isotope tracers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal tracer for their specific research questions.

Core Principles of Stable Isotope Tracing

Stable isotope tracing involves the introduction of a non-radioactive, isotopically labeled molecule (the tracer) into a biological system.[1] By tracking the incorporation of the heavy isotope into various metabolites, researchers can quantify the rates of metabolic pathways, a measure known as metabolic flux.[1] The key measurements in these studies are isotopic enrichment, which is the proportion of a metabolite that contains the stable isotope, and the subsequent calculation of flux rates.[1] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to measure isotopic enrichment.[1]

Comparison of L-Leucine-¹³C₆ with Other Stable Isotope Tracers

The choice of a stable isotope tracer is critical and depends on the specific metabolic pathway under investigation. L-Leucine-¹³C₆ is a popular choice for several reasons, but other tracers offer unique advantages in different experimental contexts.

Key Tracers and Their Primary Applications:

TracerPrimary Application(s)Key Metabolic Pathways Investigated
L-Leucine-¹³C₆ Protein synthesis, amino acid metabolismmTOR signaling, protein turnover, branched-chain amino acid (BCAA) catabolism
L-Phenylalanine (e.g., ²H₅, ¹³C₆) Protein synthesisPhenylalanine hydroxylation to tyrosine, muscle protein synthesis
Deuterium Oxide (D₂O) Long-term protein, lipid, and DNA synthesisWhole-body protein turnover, de novo lipogenesis, gluconeogenesis
¹³C-Glucose (e.g., U-¹³C₆, 1,2-¹³C₂) Central carbon metabolismGlycolysis, pentose phosphate pathway, TCA cycle
¹³C, ¹⁵N-Glutamine Nitrogen metabolism, TCA cycle anaplerosisGlutaminolysis, amino acid synthesis, nucleotide synthesis
Performance Comparison in Muscle Protein Synthesis Studies

The measurement of muscle protein synthesis (MPS) is a common application for stable isotope tracers. Studies have directly compared the performance of leucine and phenylalanine isotopes for this purpose.

One study found that when using the muscle tissue fluid enrichment as the precursor pool, both [²H₅]-phenylalanine and [²H₃]-leucine tracers yield similar absolute values for mixed muscle protein synthesis rates at rest and after aerobic exercise.[2] For instance, post-exercise protein synthesis rates in the vastus lateralis were 0.110 ± 0.010 %·h⁻¹ for [²H₅]-phenylalanine and 0.109 ± 0.005 %·h⁻¹ for [²H₃]-leucine, demonstrating no significant difference between the tracers.

However, the choice of the precursor pool for calculation (e.g., plasma vs. intracellular) can significantly influence the results and the comparability between tracers. When plasma amino acid enrichment is used, the calculated protein synthesis rates can differ. Furthermore, under conditions of unbalanced amino acid infusion, the calculated changes in forearm protein synthesis were found to be over 75% larger with a leucine tracer compared to a phenylalanine tracer, suggesting that fluctuations in plasma amino acid concentrations can impact the results obtained with different tracers.

Deuterium oxide (D₂O) has gained traction as a less invasive method for measuring MPS over longer periods. A study comparing D₂O with the traditional L-[ring-¹³C₆]-phenylalanine infusion method found that both tracers yielded qualitatively similar increases in MPS in response to essential amino acid consumption. Postprandial MPS rates were 0.089 ± 0.006 %·h⁻¹ with the phenylalanine tracer and 0.088 ± 0.008 %·h⁻¹ with D₂O, showing indistinguishable technique differences.

Quantitative Comparison of Tracers for Muscle Protein Synthesis:

TracerConditionMuscle Protein Synthesis Rate (%·h⁻¹)Reference
[²H₅]-Phenylalanine Post-exercise (Vastus Lateralis)0.110 ± 0.010
[²H₃]-Leucine Post-exercise (Vastus Lateralis)0.109 ± 0.005
L-[ring-¹³C₆]-Phenylalanine Postabsorptive0.065 ± 0.004
Deuterium Oxide (D₂O) Postabsorptive0.050 ± 0.007
L-[ring-¹³C₆]-Phenylalanine Postprandial (EAA)0.089 ± 0.006
Deuterium Oxide (D₂O) Postprandial (EAA)0.088 ± 0.008

Experimental Protocols

The successful application of stable isotope tracers relies on meticulous experimental design and execution. Below are generalized protocols for L-Leucine-¹³C₆ infusion and D₂O administration.

L-Leucine-¹³C₆ Infusion Protocol for Human Muscle Protein Synthesis

This protocol is a standard method for measuring acute rates of muscle protein synthesis in humans.

  • Subject Preparation: Subjects typically fast overnight to reach a metabolic baseline. Two intravenous catheters are inserted: one for the tracer infusion and the other for blood sampling.

  • Primed-Continuous Infusion: A primed-continuous infusion is used to rapidly achieve and maintain a steady-state isotopic enrichment in the plasma.

    • Priming Bolus: An initial bolus of L-[1-¹³C]leucine is administered.

    • Continuous Infusion: This is followed by a constant infusion of L-[1-¹³C]leucine.

  • Blood and Tissue Sampling:

    • Blood samples are collected at baseline and at regular intervals during the infusion to determine plasma tracer enrichment.

    • Muscle biopsies are taken from a muscle of interest (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

  • Sample Processing:

    • Plasma is separated from blood samples by centrifugation and stored at -80°C.

    • Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C.

  • Analytical Techniques:

    • Isotopic enrichment in plasma and muscle protein is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

Deuterium Oxide (D₂O) Administration for Long-Term Protein Synthesis

This method is suited for measuring integrated protein synthesis rates over days or weeks in a free-living environment.

  • Tracer Administration: Subjects consume a single oral bolus of D₂O.

  • Body Water Enrichment: The D₂O rapidly equilibrates with the body's water pool. Saliva or blood samples are collected periodically to monitor body water enrichment.

  • Tissue Sampling: A baseline muscle biopsy is taken before D₂O administration. Subsequent biopsies are collected at later time points (e.g., days or weeks) to measure the incorporation of deuterium into protein-bound alanine.

  • Sample Processing and Analysis:

    • Body water enrichment is measured by isotope ratio mass spectrometry.

    • Muscle proteins are hydrolyzed, and the enrichment of deuterium in alanine is determined by GC-Pyrolysis-IRMS.

Signaling Pathways and Experimental Workflows

Leucine and the mTOR Signaling Pathway

Leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth. The activation of mTORC1 by leucine is a key mechanism by which dietary protein stimulates muscle protein synthesis.

mTOR_Pathway cluster_extracellular Extracellular cluster_cell Cell Leucine_ext L-Leucine Leucine_int L-Leucine Leucine_ext->Leucine_int Amino Acid Transporter mTORC1 mTORC1 Leucine_int->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Initiates Translation

Caption: The mTOR signaling pathway is activated by L-Leucine, leading to protein synthesis.

Generalized Experimental Workflow for Stable Isotope Tracing

The following diagram illustrates a typical workflow for a stable isotope tracing experiment, from tracer administration to data analysis.

Experimental_Workflow Tracer_Admin Tracer Administration (e.g., Infusion or Oral) Biological_Sampling Biological Sampling (Blood, Tissue) Tracer_Admin->Biological_Sampling Sample_Prep Sample Preparation (Extraction, Derivatization) Biological_Sampling->Sample_Prep MS_Analysis Mass Spectrometry Analysis (GC-MS, LC-MS) Sample_Prep->MS_Analysis Data_Analysis Data Analysis (Isotopic Enrichment, Flux Calculation) MS_Analysis->Data_Analysis

Caption: A generalized workflow for conducting stable isotope tracing experiments.

Conclusion

L-Leucine-¹³C₆ is a powerful and widely used tracer for investigating protein synthesis and amino acid metabolism, primarily through its role in activating the mTOR signaling pathway. However, the choice of the optimal stable isotope tracer depends on the specific research question, the desired measurement duration, and the experimental feasibility. Phenylalanine isotopes provide a reliable alternative for acute MPS studies, while deuterium oxide offers a less invasive approach for long-term, integrated measurements of protein turnover. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to advance their understanding of metabolic dynamics in health and disease.

References

Cross-Validation of L-Leucine-13C6 Results with Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the precise quantification of protein synthesis and cellular signaling, both stable isotope labeling with L-Leucine-13C6 and Western blotting stand as powerful, yet distinct, analytical techniques. This compound, a non-radioactive heavy isotope of the essential amino acid leucine, is incorporated into newly synthesized proteins, allowing for their detection and quantification by mass spectrometry. This method provides a dynamic measure of protein synthesis. In contrast, Western blotting is a widely used semi-quantitative technique that detects specific proteins through antibody-based recognition, offering a snapshot of total protein abundance at a given time point.

This guide provides a comprehensive comparison of these two methodologies, offering detailed experimental protocols, a summary of comparative quantitative data, and visualizations of key experimental and signaling pathways to aid researchers in selecting and cross-validating their findings.

Data Presentation: Quantitative Comparison

Cross-validation of protein abundance or synthesis rates between this compound incorporation followed by mass spectrometry and traditional Western blotting is crucial for robust and reliable data. The following table presents a hypothetical, yet representative, quantitative comparison for a target protein, such as a component of the mTOR signaling pathway, under control and stimulated conditions.

Target ProteinConditionThis compound Incorporation (Fold Change vs. Control)Western Blot (Relative Band Intensity - Normalized to Loading Control)
p70S6KControl1.01.0
p70S6KStimulated2.52.2
4E-BP1Control1.01.0
4E-BP1Stimulated1.81.6

Note: The this compound data represents the relative rate of new protein synthesis, while the Western Blot data reflects the relative total protein abundance. While not measuring the exact same parameter, a strong correlation between the two provides confidence in the observed biological changes. A good correlation is often observed between the fold-change measured by the two techniques.

Experimental Protocols

This compound Metabolic Labeling (SILAC-based)

This protocol is adapted from the general principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

1. Cell Culture and Media Preparation:

  • Culture mammalian cells in DMEM or RPMI 1640 medium specifically lacking L-leucine.

  • Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled leucine.

  • Prepare two types of media: "light" medium containing the natural L-leucine and "heavy" medium containing this compound at the same concentration. The working concentrations for amino acids in SILAC are typically around 84 mg/L for arginine and 146 mg/L for lysine; a similar concentration should be optimized for leucine.[1]

  • Ensure complete incorporation of the labeled amino acid by culturing the cells in the "heavy" medium for at least five to six cell doublings.[2][3]

2. Experimental Treatment:

  • Once cells have fully incorporated the "heavy" this compound, they can be subjected to experimental treatments (e.g., drug stimulation, starvation). The "light" labeled cells can serve as the control.

3. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Preparation for Mass Spectrometry:

  • Mix equal amounts of protein from the "light" and "heavy" labeled cell lysates.

  • Perform in-solution or in-gel digestion of the protein mixture using trypsin. Trypsin cleaves at the C-terminus of lysine and arginine residues.

  • Desalt the resulting peptide mixture using a C18 StageTip.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of this compound.

  • The ratio of the intensities of the "heavy" and "light" peptide pairs reflects the relative abundance of the protein synthesized during the labeling period.

Western Blot

1. Sample Preparation:

  • Lyse cells in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Determine the protein concentration of each sample.

  • Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

2. Gel Electrophoresis:

  • Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Blocking:

  • Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

5. Antibody Incubation:

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to that of a loading control protein (e.g., GAPDH, β-actin) to account for variations in protein loading.

Mandatory Visualization

Signaling Pathway: mTORC1 Activation by Leucine

mTOR_Signaling cluster_input Inputs cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates Raptor Raptor mTOR mTOR mLST8 mLST8 p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein_Synthesis Protein_Synthesis p70S6K->Protein_Synthesis promotes 4E-BP1->Protein_Synthesis inhibits (when unphosphorylated)

Caption: Leucine activates the mTORC1 complex, leading to the phosphorylation of p70S6K and 4E-BP1, which in turn promotes protein synthesis.

Experimental Workflow: Cross-Validation

Cross_Validation_Workflow cluster_sample_prep Sample Preparation cluster_L_Leucine This compound Analysis cluster_WB Western Blot Analysis Cell_Culture Cell_Culture Experimental_Treatment Experimental_Treatment Cell_Culture->Experimental_Treatment Cell_Lysis Cell_Lysis Experimental_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification Metabolic_Labeling Metabolic_Labeling Protein_Quantification->Metabolic_Labeling SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Protein_Digestion_LCMS Protein_Digestion_LCMS Metabolic_Labeling->Protein_Digestion_LCMS Mass_Spectrometry Mass_Spectrometry Protein_Digestion_LCMS->Mass_Spectrometry Data_Analysis_LCMS Data_Analysis_LCMS Mass_Spectrometry->Data_Analysis_LCMS Cross_Validation Cross_Validation Data_Analysis_LCMS->Cross_Validation Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Antibody_Incubation Antibody_Incubation Protein_Transfer->Antibody_Incubation Detection_and_Quantification Detection_and_Quantification Antibody_Incubation->Detection_and_Quantification Detection_and_Quantification->Cross_Validation

Caption: Workflow for cross-validating this compound and Western Blot results.

Logical Relationship: Comparison of Techniques

Technique_Comparison L_Leucine_13C6 This compound Mass Spec Measures rate of new protein synthesis (Dynamic) High specificity and sensitivity (Mass-based detection) Quantitative Cross_Validation Cross-Validation L_Leucine_13C6->Cross_Validation Provides quantitative synthesis data Western_Blot Western Blot Measures total protein abundance (Static) Specificity depends on antibody (Antibody-based detection) Semi-quantitative Western_Blot->Cross_Validation Confirms protein identity and abundance Reliable_Conclusion Reliable Biological Conclusion Cross_Validation->Reliable_Conclusion Leads to

References

L-Leucine-13C6 in Protein Synthesis Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of protein synthesis is fundamental to understanding cellular growth, metabolism, and the efficacy of therapeutic interventions. Among the various methods available, the use of stable isotope-labeled amino acids, such as L-Leucine-13C6, is a cornerstone technique. This guide provides an objective comparison of this compound with other prominent methods for measuring protein synthesis, namely Deuterium Oxide (D2O) and the Surface Sensing of Translation (SUnSET) method. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Comparison of Protein Synthesis Measurement Methods

FeatureThis compoundDeuterium Oxide (D2O)SUnSET (Puromycin-based)
Principle Incorporation of a stable isotope-labeled amino acid into newly synthesized proteins.Incorporation of deuterium from heavy water into non-essential amino acids and then into proteins.Puromycin, a tRNA analog, is incorporated into nascent polypeptide chains, which are then detected by immunoblotting.
Measurement Fractional Synthesis Rate (FSR) - the rate of protein synthesis over a defined period.Integrated, long-term protein synthesis rates over days to weeks.Relative changes in global protein synthesis at a specific time point.
Invasiveness Requires intravenous infusion and typically multiple tissue biopsies.Oral administration of D2O, requires tissue and blood/saliva samples.Involves injection of puromycin and subsequent tissue collection.
Temporal Resolution Acute measurements over hours.Long-term, cumulative measurements.Snapshot of protein synthesis at the time of puromycin administration.
Quantification Absolute quantification of synthesis rates.Absolute quantification of long-term synthesis rates.Semi-quantitative, provides relative changes.
Cost & Complexity High cost for isotopes and mass spectrometry analysis; technically demanding.Lower cost for the tracer, but requires specialized mass spectrometry.Relatively low cost and uses standard laboratory equipment (Western blotting).
Primary Application Mechanistic studies of acute responses to stimuli (e.g., nutrition, exercise).Studies of chronic interventions and long-term protein turnover in free-living conditions.Rapid screening, identifying changes in global protein synthesis, cell-specific analysis with immunohistochemistry.

Quantitative Performance Data

Direct head-to-head comparisons of all three methods in a single study are limited. However, data from studies comparing these methods in pairs provide valuable insights into their relative performance.

L-[ring-13C6]-phenylalanine (a common analogue for 13C-labeled amino acids) vs. Deuterium Oxide (D2O)

A study directly comparing the fractional synthetic rate (FSR) of myofibrillar protein synthesis (MPS) using L-[ring-13C6]-phenylalanine and D2O in humans under postabsorptive and postprandial (following essential amino acid consumption) conditions yielded the following results[1][2]:

ConditionL-[ring-13C6]-phenylalanine FSR (%/h)D2O FSR (%/h)
Postabsorptive 0.065 ± 0.0040.050 ± 0.007
Postprandial 0.089 ± 0.0060.088 ± 0.008

The study concluded that while there were no significant differences in the stimulated rates of MPS between the two tracers, the absolute values in the basal state showed some variation[1]. This highlights that while both methods can detect changes in protein synthesis, direct comparison of absolute rates between the methods should be approached with caution.

SUnSET Method vs. Traditional Isotope Methods

The SUnSET method has been validated against traditional radioisotope and stable isotope techniques. One study demonstrated that SUnSET could detect a 3.6-fold increase in protein synthesis, which was statistically indistinguishable from the 3.4-fold increase measured by the traditional ³H-phenylalanine flooding dose method[3]. Another study showed that SUnSET could detect a 2.9-fold increase in in vivo protein synthesis, a result not significantly different from ex vivo measurements[4]. These findings support the use of SUnSET for detecting relative changes in protein synthesis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and interpretation of results from these techniques.

This compound Infusion Protocol for Muscle Protein Synthesis

This protocol is based on the primed, continuous infusion of a labeled amino acid to measure the rate of muscle protein synthesis.

  • Subject Preparation: Subjects typically fast overnight. Catheters are inserted for isotope infusion and blood sampling.

  • Priming Dose: A priming dose of L-[ring-13C6]-phenylalanine (a commonly used tracer) is administered to rapidly enrich the precursor pool.

  • Continuous Infusion: A continuous infusion of the tracer is maintained at a constant rate for several hours.

  • Blood Sampling: Blood samples are collected at regular intervals to monitor plasma amino acid enrichment.

  • Muscle Biopsies: Muscle tissue biopsies are taken from a skeletal muscle (e.g., vastus lateralis) at the beginning and end of the infusion period.

  • Sample Analysis:

    • Plasma samples are analyzed for amino acid enrichment using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Muscle tissue is processed to isolate protein-bound amino acids. The enrichment of the labeled amino acid in the muscle protein is determined by GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or LC-MS/MS.

  • Calculation of Fractional Synthesis Rate (FSR): FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:

    • E_p1 and E_p2 are the enrichments of the labeled amino acid in muscle protein at two time points.

    • E_precursor is the average enrichment of the precursor pool (plasma or intracellular free amino acid).

    • t is the time between biopsies in hours.

Deuterium Oxide (D2O) Protocol for Long-Term Muscle Protein Synthesis

This method allows for the measurement of integrated protein synthesis rates over days or weeks in free-living subjects.

  • Baseline Sampling: A baseline saliva or blood sample and a muscle biopsy are collected before D2O administration.

  • D2O Administration: A loading dose of D2O (e.g., 70% enriched) is consumed by the subject, often in divided doses over a day.

  • Maintenance Doses: Depending on the study duration, smaller daily maintenance doses of D2O may be provided to maintain a relatively stable body water enrichment.

  • Body Water Enrichment Monitoring: Saliva or blood samples are collected periodically to monitor the enrichment of deuterium in body water.

  • Final Muscle Biopsy: A final muscle biopsy is collected at the end of the study period.

  • Sample Analysis:

    • Body water enrichment is measured using isotope ratio mass spectrometry (IRMS).

    • Muscle protein is hydrolyzed, and the deuterium enrichment of a non-essential amino acid, typically alanine, is measured using GC-pyrolysis-IRMS.

  • Calculation of FSR: The FSR is calculated based on the incorporation of deuterium into protein-bound alanine over time, taking into account the average body water enrichment.

SUnSET Protocol for Relative Protein Synthesis Measurement

The SUnSET method provides a snapshot of global protein synthesis at a specific time point.

  • Puromycin Administration: Puromycin is administered to the animal or cell culture. For in vivo studies in mice, an intraperitoneal injection of puromycin (e.g., 0.04 µmol/g body weight) is common.

  • Incubation/Incorporation: The subject or cells are incubated for a short period (e.g., 30 minutes) to allow for the incorporation of puromycin into newly synthesized peptides.

  • Tissue/Cell Collection: Tissues are harvested, or cells are collected and immediately processed or flash-frozen.

  • Protein Extraction: Total protein is extracted from the samples.

  • Western Blotting:

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is probed with a primary antibody specific for puromycin.

    • A secondary antibody conjugated to a detectable marker (e.g., HRP) is used for visualization.

  • Quantification: The intensity of the puromycin signal, which represents the amount of puromycylated peptides, is quantified using densitometry. The results are typically expressed as a fold change relative to a control group.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway in Protein Synthesis

The mammalian target of rapamycin (mTOR) is a central regulator of protein synthesis, integrating signals from growth factors, nutrients (like leucine), and cellular energy status.

mTOR_Pathway cluster_inputs Upstream Signals cluster_outputs Downstream Effects Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt activates Amino Acids (Leucine) Amino Acids (Leucine) mTORC1 mTORC1 Amino Acids (Leucine)->mTORC1 activates Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->mTORC1 regulates PI3K/Akt->mTORC1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits S6K1 S6K1 mTORC1->S6K1 activates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis inhibits S6K1->Protein Synthesis promotes L_Leucine_Workflow Subject Preparation Subject Preparation Primed-Continuous Infusion Primed-Continuous Infusion Subject Preparation->Primed-Continuous Infusion Blood & Muscle Sampling Blood & Muscle Sampling Primed-Continuous Infusion->Blood & Muscle Sampling Mass Spectrometry Analysis Mass Spectrometry Analysis Blood & Muscle Sampling->Mass Spectrometry Analysis FSR Calculation FSR Calculation Mass Spectrometry Analysis->FSR Calculation D2O_Workflow Baseline Sampling Baseline Sampling D2O Administration D2O Administration Baseline Sampling->D2O Administration Periodic Sampling Periodic Sampling D2O Administration->Periodic Sampling Final Biopsy Final Biopsy Periodic Sampling->Final Biopsy IRMS Analysis IRMS Analysis Final Biopsy->IRMS Analysis FSR Calculation FSR Calculation IRMS Analysis->FSR Calculation SUnSET_Workflow Puromycin Injection Puromycin Injection Tissue/Cell Harvest Tissue/Cell Harvest Puromycin Injection->Tissue/Cell Harvest Protein Extraction Protein Extraction Tissue/Cell Harvest->Protein Extraction Western Blotting Western Blotting Protein Extraction->Western Blotting Quantification Quantification Western Blotting->Quantification

References

L-Leucine-13C6 as an Internal Standard for Quantitative Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding complex biological systems and accelerating drug development, the precise quantification of protein abundance is paramount. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and accurate method for quantitative proteomics. This guide provides a comprehensive comparison of L-Leucine-13C6 as a SILAC internal standard against other common quantitative proteomics methodologies, supported by experimental data and detailed protocols.

At a Glance: this compound in Quantitative Proteomics

This compound is a stable, non-radioactive isotope-labeled amino acid used for metabolic labeling of proteins in cell culture. As an essential amino acid, it is incorporated into newly synthesized proteins, creating a "heavy" proteome that serves as an internal standard for the "light" proteome from a control cell population. This allows for the direct and accurate comparison of protein abundance between different experimental conditions.

While L-Arginine-13C6 and L-Lysine-13C6 are more commonly used in SILAC due to their compatibility with trypsin digestion, this compound offers a valuable alternative, particularly for studies involving:

  • Proteins with low Arginine and Lysine content: Ensuring adequate labeling for accurate quantification.

  • Use of alternative proteases: For proteases that do not cleave at Arginine or Lysine, L-Leucine labeling can provide better peptide coverage.

  • Specific protein turnover studies: Leucine is one of the most abundant amino acids, which can be advantageous in certain metabolic studies.[1]

Performance Comparison of Quantitative Proteomics Methods

The selection of a quantitative proteomics strategy depends on various factors, including the biological question, sample type, required accuracy, and desired multiplexing capabilities. Below is a comparison of key performance metrics for SILAC (using this compound as an example), Tandem Mass Tags (TMT), and Label-Free Quantification.

FeatureSILAC (this compound)Tandem Mass Tags (TMT)Label-Free Quantification
Principle Metabolic labeling (in vivo)Chemical labeling (in vitro)Signal intensity or spectral counting
Labeling Stage Protein level (during cell culture)Peptide level (post-digestion)None
Accuracy HighHighModerate to High
Precision (CV) < 15%< 20%10-30%
Multiplexing Typically 2-3 plexUp to 18-plexUnlimited
Sample Type Proliferating cellsAny protein/peptide sampleAny protein/peptide sample
Cost Moderate (reagents)High (reagents)Low (no labeling reagents)
Workflow Complexity Moderate (requires cell culture adaptation)High (multiple chemical reaction steps)Low (simplest sample preparation)

Experimental Protocols

Detailed methodologies for the application of this compound SILAC and a comparison with TMT and Label-Free workflows are provided below.

Protocol 1: SILAC using this compound

This protocol outlines the key steps for a quantitative proteomics experiment using this compound as an internal standard.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.
  • For the "heavy" population, use a custom SILAC DMEM/RPMI medium lacking L-Leucine, supplemented with dialyzed fetal bovine serum, and this compound.
  • For the "light" population, use the same medium supplemented with unlabeled L-Leucine.
  • Culture the cells for at least 5-6 doublings to ensure >95% incorporation of the labeled amino acid.[2]

2. Experimental Treatment:

  • Apply the desired experimental treatment to one cell population while the other serves as a control.

3. Cell Lysis and Protein Extraction:

  • Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

4. Sample Mixing and Protein Digestion:

  • Mix equal amounts of protein from the "heavy" and "light" lysates.
  • Perform in-solution or in-gel digestion of the mixed protein sample using a protease (e.g., Trypsin, Lys-C, or another suitable enzyme).

5. Peptide Desalting and LC-MS/MS Analysis:

  • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Use software such as MaxQuant to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of heavy and light peptide pairs.

Protocol 2: Tandem Mass Tag (TMT) Labeling

1. Protein Extraction and Digestion:

  • Extract proteins from each sample and quantify the protein concentration.
  • Take equal amounts of protein from each sample and perform reduction, alkylation, and digestion with trypsin.

2. TMT Labeling:

  • Label the peptides from each sample with a different TMT isobaric tag according to the manufacturer's protocol.

3. Sample Pooling and Fractionation:

  • Combine the TMT-labeled peptide samples.
  • (Optional but recommended) Fractionate the pooled peptide mixture using high-pH reversed-phase chromatography to increase proteome coverage.

4. LC-MS/MS Analysis:

  • Analyze the peptide fractions by LC-MS/MS. In the MS2 spectrum, the TMT reporter ions are fragmented, and their relative intensities are used for quantification.

5. Data Analysis:

  • Use proteomics software (e.g., Proteome Discoverer) to identify peptides and quantify the relative protein abundance based on the reporter ion intensities.

Protocol 3: Label-Free Quantification

1. Protein Extraction and Digestion:

  • Extract proteins from each individual sample.
  • Digest the proteins from each sample separately using trypsin.

2. LC-MS/MS Analysis:

  • Analyze each peptide sample individually by LC-MS/MS. It is crucial to ensure high reproducibility in the chromatography and mass spectrometry analysis.

3. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Progenesis QI) to align the chromatograms from all runs and compare the signal intensities of the same peptide across different samples (intensity-based) or count the number of MS/MS spectra identified for each protein (spectral counting).

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for SILAC, TMT, and a comparison of quantitative proteomics strategies.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling Light Culture Cells in 'Light' Medium (unlabeled L-Leucine) Treatment Experimental Treatment Light Culture->Treatment Heavy Culture Cells in 'Heavy' Medium (this compound) Heavy Culture->Treatment Harvest & Lyse Harvest & Lyse Cells Treatment->Harvest & Lyse Quantify Protein Quantify Protein Harvest & Lyse->Quantify Protein Mix Lysates Mix 'Light' & 'Heavy' Lysates 1:1 Quantify Protein->Mix Lysates Digest Protein Digestion Mix Lysates->Digest LC-MS/MS LC-MS/MS Analysis Digest->LC-MS/MS Data Analysis Data Analysis (Quantify H/L Ratios) LC-MS/MS->Data Analysis

Caption: SILAC Experimental Workflow using this compound.

TMT_Workflow cluster_sample_prep Sample Preparation Sample 1 Sample 1 Protein Extraction Protein Extraction & Digestion Sample 1->Protein Extraction Sample 2 Sample 2 Sample 2->Protein Extraction Sample N Sample N Sample N->Protein Extraction TMT Labeling Peptide Labeling with TMT Reagents Protein Extraction->TMT Labeling Pooling Pool Labeled Samples TMT Labeling->Pooling Fractionation Peptide Fractionation (Optional) Pooling->Fractionation LC-MS/MS LC-MS/MS Analysis Fractionation->LC-MS/MS Data Analysis Data Analysis (Quantify Reporter Ions) LC-MS/MS->Data Analysis

Caption: TMT Experimental Workflow.

Quant_Proteomics_Comparison cluster_silac SILAC cluster_tmt TMT/iTRAQ cluster_labelfree Label-Free Start Biological Samples SILAC_Label Metabolic Labeling (e.g., this compound) Start->SILAC_Label TMT_Digest Digestion Start->TMT_Digest LF_Digest Digestion (Separate Samples) Start->LF_Digest SILAC_Mix Mix Samples (Proteins) SILAC_Label->SILAC_Mix SILAC_Digest Digestion SILAC_Mix->SILAC_Digest LCMS LC-MS/MS Analysis SILAC_Digest->LCMS TMT_Label Chemical Labeling (Peptides) TMT_Digest->TMT_Label TMT_Mix Mix Samples (Peptides) TMT_Label->TMT_Mix TMT_Mix->LCMS LF_Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Comparison of Quantitative Proteomics Strategies.

Conclusion

This compound serves as a robust and accurate internal standard for quantitative proteomics within the SILAC methodology. Its main advantage lies in the in vivo labeling, which minimizes experimental variability by allowing for early-stage sample pooling. While L-Arginine and L-Lysine are more prevalent due to their compatibility with trypsin, this compound provides a valuable alternative for specific research questions. The choice between SILAC, TMT, and Label-Free quantification should be guided by the specific experimental needs, considering factors such as sample type, desired level of accuracy, multiplexing requirements, and cost. This guide provides the necessary information for researchers to make an informed decision on the most suitable quantitative proteomics strategy for their studies.

References

L-Leucine-13C6: A Comparative Guide to its Applications in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of L-Leucine-13C6, a stable isotope-labeled amino acid, in metabolic research, particularly in the measurement of muscle protein synthesis, metabolic flux analysis, and its emerging role in drug development. We present objective comparisons of this compound with alternative tracers, supported by experimental data, and provide detailed protocols for key experimental methodologies.

Measurement of Muscle Protein Synthesis

This compound is a widely utilized tracer for measuring muscle protein synthesis (MPS) rates, offering a non-radioactive method to study protein metabolism. It is often compared with other labeled amino acids, primarily L-Phenylalanine isotopes.

Comparison with L-Phenylalanine Tracers

Studies comparing L-Leucine and L-Phenylalanine tracers have shown that the choice of tracer can influence the absolute calculated fractional synthesis rate (FSR) of muscle protein.

Table 1: Comparison of Muscle Protein Fractional Synthesis Rates (FSR) using Leucine and Phenylalanine Tracers

ConditionTracerFSR (%/h)Reference
Fasted (Basal) [5,5,5-²H₃]leucine0.063 ± 0.005[1]
[ring-¹³C₆]phenylalanine0.051 ± 0.004[1]
Fed [5,5,5-²H₃]leucine0.080 ± 0.007[1]
[ring-¹³C₆]phenylalanine0.066 ± 0.005[1]
Resting (Vastus Lateralis) [²H₃]leucine0.085 ± 0.004[2]
[²H₅]phenylalanine0.080 ± 0.007
Post-Exercise (Vastus Lateralis) [²H₃]leucine0.109 ± 0.005
[²H₅]phenylalanine0.110 ± 0.010

Note: Data are presented as mean ± SEM.

As shown in Table 1, FSR values calculated using leucine tracers are often slightly higher than those calculated with phenylalanine tracers in the basal state. However, the relative increase in MPS in response to stimuli like feeding or exercise is generally consistent between the two tracers.

Experimental Protocols for Measuring Muscle Protein Synthesis

Two primary methods utilizing this compound for MPS measurement are the primed constant infusion and the flooding dose techniques.

1.2.1. Primed Constant Infusion Protocol

This method involves a priming dose of the tracer to rapidly achieve isotopic equilibrium, followed by a continuous infusion to maintain a steady state.

  • Subject Preparation: Subjects are typically studied in a post-absorptive state, having fasted overnight.

  • Tracer Infusion: A priming dose of L-[1-¹³C]leucine (e.g., 1 mg/kg) is administered intravenously, followed by a continuous infusion (e.g., 1 mg/kg/h) for several hours.

  • Blood and Muscle Sampling: Blood samples are collected at regular intervals to monitor plasma tracer enrichment. Muscle biopsies are taken from a muscle of interest (e.g., vastus lateralis) at the beginning and end of the infusion period.

  • Sample Analysis: Plasma and muscle tissue are processed to determine the enrichment of this compound in the precursor pool (plasma or muscle intracellular free amino acids) and in the newly synthesized muscle proteins. This is typically done using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of FSR: The FSR is calculated using the precursor-product model, which relates the incorporation of the labeled amino acid into protein to the enrichment of the precursor pool over time.

1.2.2. Flooding Dose Protocol

This technique involves administering a large bolus of the labeled amino acid to "flood" the free amino acid pools, minimizing the impact of intracellular tracer dilution.

  • Subject Preparation: Similar to the constant infusion method, subjects are typically fasted.

  • Tracer Administration: A large bolus of L-[1-¹³C]leucine (e.g., 500 mg) is injected intravenously.

  • Blood and Muscle Sampling: Blood samples are collected frequently in the initial minutes after the bolus to determine the peak tracer enrichment. A muscle biopsy is taken before the bolus and another at a specific time point after (e.g., 60-90 minutes).

  • Sample Analysis: Similar to the constant infusion method, samples are analyzed for this compound enrichment in the precursor and protein-bound pools.

  • Calculation of FSR: The FSR is calculated based on the incorporation of the tracer into muscle protein over the defined period, with the precursor enrichment assumed to be high and relatively stable due to the large bolus.

Experimental Workflow

The general workflow for a muscle protein synthesis study using this compound is depicted below.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting) Infusion Tracer Infusion (Primed Constant or Flooding Dose) Subject_Prep->Infusion Tracer_Prep Tracer Preparation (this compound) Tracer_Prep->Infusion Blood_Sampling Blood Sampling Infusion->Blood_Sampling Muscle_Biopsy Muscle Biopsy Infusion->Muscle_Biopsy Sample_Processing Sample Processing (Protein Hydrolysis, Amino Acid Extraction) Blood_Sampling->Sample_Processing Muscle_Biopsy->Sample_Processing MS_Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Sample_Processing->MS_Analysis Data_Analysis Data Analysis (Calculate FSR) MS_Analysis->Data_Analysis

Experimental workflow for MPS measurement.

Metabolic Flux Analysis

This compound is also a valuable tracer in metabolic flux analysis (MFA), particularly for studying cancer cell metabolism. By tracing the fate of the ¹³C-labeled carbons from leucine, researchers can quantify the activity of various metabolic pathways.

Application in Cancer Research

Cancer cells exhibit altered metabolism, often characterized by increased reliance on specific amino acids like leucine. This compound tracing can elucidate these metabolic shifts.

Table 2: Hypothetical Metabolic Flux Data in Cancer Cells using this compound

Metabolic FluxControl Cells (Relative Flux)Cancer Cells (Relative Flux)
Leucine to α-Ketoisocaproate100150
α-Ketoisocaproate to Acetyl-CoA100180
Leucine incorporation into Protein100120
Leucine contribution to TCA cycle100200

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from this compound MFA studies.

Experimental Protocol for Metabolic Flux Analysis
  • Cell Culture: Cancer cells and control cells are cultured in a medium containing this compound.

  • Metabolite Extraction: After a defined incubation period, metabolites are extracted from the cells.

  • LC-MS/MS Analysis: The isotopic enrichment of downstream metabolites of leucine (e.g., α-ketoisocaproate, acetyl-CoA, TCA cycle intermediates) is determined using LC-MS/MS.

  • Flux Calculation: The measured isotopic labeling patterns are used in computational models to calculate the relative or absolute fluxes through various metabolic pathways.

Role in Drug Development

This compound is increasingly being used in drug development as a tracer to assess the mechanism of action and efficacy of new therapeutic agents, particularly those targeting protein metabolism.

Assessing Drug Efficacy

By measuring changes in MPS in response to a drug, researchers can gain insights into its anabolic or catabolic effects.

Table 3: Hypothetical Clinical Trial Data on a Muscle Anabolic Drug

Treatment GroupChange in Muscle Protein FSR from Baseline (%)
Placebo+5 ± 2
Drug X (Low Dose)+15 ± 3
Drug X (High Dose)+25 ± 4

Note: This table presents hypothetical data from a clinical trial where this compound was used to assess the efficacy of a muscle-anabolic drug.

L-Leucine and the mTOR Signaling Pathway

Leucine is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and protein synthesis. This compound can be used to trace the metabolic consequences of mTOR activation.

mTOR_pathway cluster_input Input cluster_pathway mTORC1 Signaling Pathway cluster_output Output Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis disinhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

L-Leucine activation of the mTORC1 pathway.

Conclusion

This compound is a versatile and powerful tool in metabolic research and drug development. Its application in measuring muscle protein synthesis provides valuable insights into the regulation of protein metabolism in various physiological and pathological states. Furthermore, its use in metabolic flux analysis and as a tracer in clinical trials is expanding our understanding of cellular metabolism and aiding in the development of novel therapeutics. The choice of this compound over other tracers depends on the specific research question, with its unique metabolic properties offering distinct advantages in certain experimental contexts.

References

A Comparative Analysis of L-Leucine-13C6 and Puromycin Labeling for Protein Synthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of cell biology, drug discovery, and proteomics, the accurate measurement of protein synthesis is paramount to understanding cellular regulation and the efficacy of therapeutic interventions. Two prominent methods employed for this purpose are the incorporation of the stable isotope-labeled amino acid L-Leucine-13C6 and the use of the antibiotic puromycin. This guide provides a comprehensive comparative analysis of these two techniques, offering researchers, scientists, and drug development professionals a detailed overview of their principles, performance, and practical applications, supported by experimental data and protocols.

Principle of Methods

This compound Labeling: This technique, often a key component of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), involves the introduction of L-Leucine with six carbon-13 (¹³C) isotopes into cell culture media. As cells proliferate and synthesize new proteins, this "heavy" amino acid is incorporated into the proteome. The mass shift of 6 Daltons per leucine residue allows for the differentiation and quantification of newly synthesized proteins from the pre-existing "light" proteome (containing ¹²C) using mass spectrometry. This method provides a direct measure of protein synthesis and turnover over a period of time.

Puromycin Labeling: Puromycin is an aminonucleoside antibiotic that structurally mimics the 3' end of an aminoacyl-tRNA. During translation, it enters the A-site of the ribosome and is incorporated into the C-terminus of the nascent polypeptide chain.[1][2] This incorporation results in the premature termination of translation and the release of a puromycylated polypeptide.[1][2] The amount of incorporated puromycin, which can be detected by specific antibodies or through "clickable" derivatives like O-propargyl-puromycin (OPP), serves as a proxy for the global rate of protein synthesis at a specific point in time.[3]

Performance Comparison

The choice between this compound and puromycin labeling depends on the specific experimental goals, as each method presents a unique set of advantages and limitations.

FeatureThis compound (SILAC)Puromycin & its Analogs (e.g., OPP)
Principle Metabolic incorporation of a stable isotope-labeled amino acid into newly synthesized proteins.Incorporation of a tRNA analog, causing premature translation termination.
Measurement Rate of protein synthesis and degradation over time (turnover).Snapshot of global protein synthesis activity at a specific time point.
Detection Mass Spectrometry.Western Blot (anti-puromycin antibody), Fluorescence Microscopy/FACS (clickable analogs like OPP).
Quantification Highly quantitative, allows for relative and absolute quantification of thousands of proteins.Semi-quantitative to quantitative, depending on the detection method and experimental design.
Temporal Resolution Lower; requires longer labeling times (hours to days) to detect significant incorporation.Higher; short pulses (minutes to a few hours) are sufficient to label nascent proteins.
Cellular Perturbation Minimal; non-toxic and utilizes natural metabolic pathways.Can be cytotoxic and perturbs the translation process by causing chain termination.
Specificity High; specific for newly synthesized proteins containing leucine.Generally broad, but discrepancies in labeling patterns have been observed under certain conditions like glucose starvation.
In Vivo Application Feasible in model organisms through specialized diets.Readily applicable in vivo with systemic administration.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each labeling technique.

Experimental Protocol 1: this compound Labeling for Protein Turnover Analysis (SILAC)

Objective: To quantify the synthesis rate of proteins in cultured cells.

Materials:

  • Cells of interest

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine

  • "Light" L-Leucine (¹²C₆)

  • "Heavy" L-Leucine-¹³C₆ (¹³C₆)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • Mass spectrometer

Procedure:

  • Cell Culture Adaptation: Culture cells for at least five passages in "light" SILAC medium (supplemented with "light" L-Leucine and dFBS) to ensure complete incorporation of the light amino acid.

  • Labeling Initiation: At the start of the experiment (time point 0), switch the cells to "heavy" SILAC medium (supplemented with "heavy" L-Leucine-¹³C₆ and dFBS).

  • Time-Course Collection: Harvest cell samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the switch to the "heavy" medium.

  • Cell Lysis: Wash the collected cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation for Mass Spectrometry:

    • Combine equal amounts of protein from a fully "light" labeled sample (as a reference) and each "heavy" labeled time-point sample.

    • Perform in-solution or in-gel tryptic digestion of the protein mixtures.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the relative abundance of "light" and "heavy" peptide pairs using specialized software (e.g., MaxQuant). The ratio of heavy to light peptides over time is used to calculate the protein synthesis rate.

Experimental Protocol 2: O-propargyl-puromycin (OPP) Labeling for Global Protein Synthesis Analysis

Objective: To measure the global rate of protein synthesis in cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • O-propargyl-puromycin (OPP) stock solution (e.g., 20 mM in DMSO)

  • Cycloheximide (CHX) stock solution (translation inhibitor control; e.g., 50 mg/mL in DMSO)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction buffer (containing a fluorescent azide, e.g., Alexa Fluor 488 azide)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips (for microscopy) or in plates (for flow cytometry) and perform any experimental treatments. For a negative control, pre-treat a set of cells with CHX (e.g., 50 µg/mL) for 15-30 minutes.

  • OPP Labeling: Add OPP to the culture medium to a final concentration of 20-50 µM and incubate for 30 minutes to 1 hour at 37°C.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Click Reaction: Wash the cells with PBS and incubate with the click chemistry reaction cocktail containing the fluorescent azide for 30 minutes at room temperature, protected from light.

  • Staining and Imaging/Analysis:

    • Wash the cells with PBS.

    • (For microscopy) Mount the coverslips with a mounting medium containing DAPI.

    • (For flow cytometry) Resuspend the cells in a suitable buffer.

    • Analyze the fluorescence intensity, which is proportional to the amount of incorporated OPP and thus the rate of protein synthesis.

Visualizing the Methodologies

To further elucidate the experimental processes and underlying biological pathways, the following diagrams are provided.

L_Leucine_13C6_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Adaptation Cell Adaptation ('Light' L-Leucine-12C6) Labeling Switch to 'Heavy' Medium (this compound) Adaptation->Labeling Timepoints Harvest Cells (Time course) Labeling->Timepoints Lysis Cell Lysis Timepoints->Lysis Quantification Protein Quantification Lysis->Quantification Digestion Tryptic Digestion Quantification->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Heavy/Light Ratio) LCMS->DataAnalysis Protein_Turnover_Rate Protein Turnover Rate DataAnalysis->Protein_Turnover_Rate Calculate Puromycin_Workflow cluster_cell_treatment Cell Treatment cluster_detection_prep Detection Preparation cluster_analysis Analysis Seeding Seed & Treat Cells Labeling OPP Labeling Pulse Seeding->Labeling Fixation Fixation Labeling->Fixation Permeabilization Permeabilization Fixation->Permeabilization Click Click Chemistry (Fluorescent Azide) Permeabilization->Click Microscopy Fluorescence Microscopy Click->Microscopy FACS Flow Cytometry Click->FACS Synthesis_Rate_Image Protein Synthesis Image Microscopy->Synthesis_Rate_Image Visualize Synthesis_Rate_Quant Quantitative Data FACS->Synthesis_Rate_Quant Quantify mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids (e.g., Leucine) mTORC1 mTORC1 Amino_Acids->mTORC1 Activates Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Ribosome_Biogenesis Ribosome Biogenesis S6K1->Ribosome_Biogenesis eIF4E eIF4E 4EBP1->eIF4E Releases inhibition Translation_Initiation Translation Initiation eIF4E->Translation_Initiation

References

Assessing the Metabolic Impact of L-Leucine-13C6 Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Leucine-13C6 labeling with other common stable isotope tracers for assessing metabolic pathways. Experimental data, detailed protocols, and visual diagrams are presented to facilitate an objective evaluation of its application in metabolic research, particularly in the study of protein synthesis and metabolic flux.

Performance Comparison of Stable Isotope Tracers

The selection of a stable isotope tracer is critical for accurately quantifying metabolic kinetics. This compound is a widely utilized tracer, particularly for investigating protein metabolism. This section compares its performance with other commonly used tracers, highlighting key quantitative parameters from various studies.

TracerApplicationKey Findings/Quantitative DataAdvantagesDisadvantages
This compound Protein Synthesis, Metabolic Flux Analysis- Ingestion of dileucine (containing leucine) resulted in a cumulative myofibrillar protein synthesis (MPS) of 0.075 ± 0.032%·h⁻¹[1]. - Used to trace branched-chain amino acid metabolism in vivo[2]. - Enables the study of leucine's role in activating the mTOR signaling pathway[3][4].- Leucine is an essential amino acid and directly participates in protein synthesis. - Its metabolism is well-characterized, particularly its role as a signaling molecule in the mTOR pathway[3].- Can be subject to recycling, potentially complicating data interpretation.
L-[ring-13C6]phenylalanine Muscle Protein Synthesis- Postabsorptive MPS rates of 0.065 ± 0.004%·h⁻¹ were measured. - Following essential amino acid consumption, MPS increased to 0.089 ± 0.006%·h⁻¹. - LC/MS/MS has been shown to be a precise method for measuring its enrichment in small muscle samples.- Phenylalanine is not synthesized in the body, simplifying flux calculations. - It is a direct precursor for protein synthesis.- Does not provide direct insight into branched-chain amino acid metabolism.
Deuterium Oxide (D₂O) Muscle Protein Synthesis- Postabsorptive MPS rates of 0.050 ± 0.007%·h⁻¹ were measured. - After essential amino acid consumption, MPS increased to 0.088 ± 0.008%·h⁻¹.- Orally administered, making it less invasive than intravenous infusions. - Can be used to measure the synthesis of multiple proteins over longer periods. - Cost-effective compared to many amino acid tracers.- Indirectly measures protein synthesis through the incorporation of deuterium into amino acids. - The slow turnover of body water needs to be considered in the experimental design.
L-[1-13C]leucine Leucine Metabolism, Protein Turnover- Allows for the determination of leucine turnover, oxidation, and incorporation into protein. - The ratio of plasma [1-13C]KIC to [1-13C]leucine enrichment remains relatively constant at approximately 77%, providing an estimate of intracellular leucine enrichment.- Enables simultaneous measurement of leucine oxidation.- The single label may provide less information for complex metabolic flux models compared to uniformly labeled tracers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments utilizing this compound.

Protocol 1: Measurement of Muscle Protein Synthesis using Primed Continuous Infusion of this compound

This protocol is adapted from studies investigating the effects of nutritional interventions on muscle protein synthesis.

  • Subject Preparation: Participants fast overnight. Two intravenous catheters are inserted, one for tracer infusion and one for blood sampling from a heated hand vein (arterialized-venous blood).

  • Priming Dose: A priming bolus of L-[ring-13C6]phenylalanine (as a common comparator) is administered to rapidly achieve isotopic steady state.

  • Continuous Infusion: A continuous infusion of the tracer is maintained for the duration of the experiment.

  • Blood and Tissue Sampling: Blood samples are collected at baseline and at regular intervals throughout the infusion. Muscle biopsies are taken from the vastus lateralis muscle at the beginning and end of the experimental period.

  • Sample Processing:

    • Blood samples are centrifuged to separate plasma, which is then stored at -80°C.

    • Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C.

  • Analytical Procedure:

    • Plasma and muscle intracellular amino acid enrichments are determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The incorporation of the labeled amino acid into muscle protein is measured to calculate the fractional synthetic rate (FSR).

  • Data Analysis: The FSR of muscle protein is calculated using the formula:

    • FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100

    • Where E_p1 and E_p2 are the enrichments of the tracer in the protein pool at two time points, E_precursor is the average enrichment of the precursor pool (e.g., plasma or intracellular free amino acid), and t is the time between biopsies.

Protocol 2: 13C-Metabolic Flux Analysis (13C-MFA) in Cell Culture

This protocol outlines a general workflow for conducting 13C-MFA experiments in cultured cells to quantify intracellular metabolic fluxes.

  • Cell Culture: Cells are cultured in a defined medium. For the experiment, the standard medium is replaced with a medium containing this compound or another 13C-labeled substrate.

  • Isotopic Labeling: Cells are incubated with the labeled medium for a sufficient duration to achieve isotopic steady state. This should be empirically determined by measuring the isotopic enrichment of key metabolites at different time points.

  • Metabolite Quenching and Extraction:

    • The culture medium is rapidly removed, and the cells are washed with an ice-cold saline solution.

    • Metabolism is quenched by adding a cold solvent, typically 80% methanol or acetonitrile, and scraping the cells.

    • The cell suspension is then subjected to extraction procedures to separate metabolites.

  • Analytical Measurement: The isotopic labeling patterns of intracellular metabolites are measured using GC-MS or LC-MS/MS.

  • Computational Modeling:

    • A stoichiometric model of the cellular metabolic network is constructed.

    • The measured labeling data is used to constrain the model and estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and computationally simulated labeling patterns.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.

mTOR_Signaling_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes fourEBP1->ProteinSynthesis promotes (by releasing eIF4E) Experimental_Workflow cluster_0 Tracer Administration cluster_1 Sample Collection cluster_2 Analysis cluster_3 Data Interpretation Infusion Primed Continuous Infusion of this compound Blood Blood Sampling Infusion->Blood Biopsy Muscle Biopsy Infusion->Biopsy Analysis GC-MS or LC-MS/MS Analysis of Isotopic Enrichment Blood->Analysis Biopsy->Analysis Calculation Calculation of Fractional Synthetic Rate (FSR) Analysis->Calculation

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of L-Leucine-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other advanced studies, the integrity of your work and the safety of your laboratory environment are paramount. L-Leucine-13C6, a stable isotope-labeled amino acid, is a valuable tool in metabolic research. While it is not classified as a hazardous substance, adherence to proper disposal protocols is essential to ensure regulatory compliance and maintain a safe workspace.[1] This guide provides clear, step-by-step instructions for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Although this compound is considered non-hazardous, it is prudent to treat all laboratory chemicals with caution.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against accidental splashes or dust particles.
Hand Protection Compatible chemical-resistant gloves.Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat.Protects clothing and skin from potential contamination.

Handle this compound in a well-ventilated area to avoid the inhalation of dust.

Step-by-Step Disposal Procedure

The disposal of this compound should always be carried out in compliance with federal, state, and local environmental regulations.[2] The following steps provide a general framework for proper disposal:

  • Waste Identification and Segregation:

    • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container.[3] Do not mix it with other chemical waste unless compatibility has been confirmed.

    • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, or gloves, should be treated as chemical waste and disposed of accordingly.

  • Consult a Licensed Waste Disposal Service:

    • It is highly recommended to contact a licensed professional waste disposal company to handle the disposal of this compound.[2] These companies are equipped to manage chemical waste in accordance with all regulatory requirements.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for proper handling and disposal.

  • Documentation:

    • Maintain accurate records of the disposal process, including the date, quantity of waste, and the name of the licensed disposal company used. This documentation is crucial for regulatory compliance and laboratory safety audits.

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

This compound Disposal Workflow A Start: this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Sealed Container) C->D E Liquid Waste (Leak-proof Container) C->E F Contaminated Materials (Designated Container) C->F G Contact Licensed Waste Disposal Service D->G E->G F->G H Provide Safety Data Sheet (SDS) G->H I Arrange for Waste Pickup H->I J Document Disposal Records I->J K End: Proper Disposal Complete J->K

Caption: A workflow diagram illustrating the proper disposal procedure for this compound.

While this compound is a valuable and non-hazardous compound, its responsible disposal is a critical aspect of laboratory management. By following these guidelines, you contribute to a safer research environment and ensure compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling L-Leucine-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of isotopically labeled compounds like L-Leucine-¹³C₆ is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment. While L-Leucine and its stable isotope-labeled forms are generally considered non-hazardous, prudent laboratory practices should always be observed[1]. The toxicological properties of L-Leucine-¹³C₆ have not been thoroughly investigated, and it is recommended to handle it with caution[2].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling L-Leucine-¹³C₆.

PPE CategoryItemSpecificationsRationale
Eye/Face Protection Safety glasses with side shields or gogglesApproved under standards such as OSHA 29 CFR 1910.133 or European Standard EN166[3]To prevent eye contact with the powder[2][4].
Hand Protection Chemical-resistant glovesNitrile rubber is a suitable material. A material thickness of >0.11 mm and a breakthrough time of >480 minutes (permeation: level 6) are recommended.To prevent skin contact and absorption.
Body Protection Laboratory coatStandard lab coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/CEN approved respiratorNecessary when dust formation is likely or if working in a poorly ventilated area.To prevent inhalation of the powder, which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for the safe handling of L-Leucine-¹³C₆ from receipt to use in experiments.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a tightly sealed container in a dry, well-ventilated place.

  • Recommended storage is at room temperature (15-25 °C), away from light and moisture.

  • Avoid contact with strong oxidizing agents.

2. Preparation for Experimental Use:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder, to minimize dust formation.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Have an emergency plan and necessary supplies (e.g., spill kit, first aid) readily available.

3. Weighing and Solution Preparation:

  • Handle the solid form carefully to avoid creating dust.

  • Use appropriate tools (e.g., spatula, weighing paper) for transferring the powder.

  • If preparing a solution, add the solid to the solvent slowly while stirring to ensure proper dissolution and to avoid splashing.

  • Wash hands thoroughly after handling.

4. Experimental Use (e.g., in Cell Culture):

  • When using L-Leucine-¹³C₆ in applications like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), follow established protocols for preparing the specialized media.

  • Handle all solutions containing L-Leucine-¹³C₆ with the same precautions as the solid form.

5. Accidental Release Measures:

  • In case of a spill, avoid dust formation.

  • For a dry spill, sweep up the material and place it in a suitable, closed container for disposal.

  • Avoid breathing in any dust or vapors.

  • Ensure the spill area is thoroughly cleaned after material pickup is complete.

  • Prevent the spilled material from entering sewers or public waters.

First Aid Procedures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.

  • After skin contact: Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician if irritation persists.

  • After ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.

Disposal Plan

Proper disposal of L-Leucine-¹³C₆ and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused Product and Contaminated Materials:

  • Dispose of surplus and non-recyclable L-Leucine-¹³C₆ by offering it to a licensed professional waste disposal company.

  • Do not dispose of the chemical down the drain or in regular trash.

  • Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.

2. Contaminated Packaging:

  • Empty containers should be treated as the product itself and disposed of in the same manner.

  • Leave the chemical in its original container; do not mix it with other waste.

Visual Workflow for Handling L-Leucine-¹³C₆

The following diagram illustrates the logical workflow for the safe handling of L-Leucine-¹³C₆ in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Contingency Receive Receive & Inspect L-Leucine-13C6 Store Store in a Cool, Dry, Dark Place Receive->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkstation Prepare Ventilated Workstation DonPPE->PrepareWorkstation Weigh Weigh Compound (Avoid Dust) PrepareWorkstation->Weigh PrepareSolution Prepare Solution (If Applicable) Weigh->PrepareSolution Spill Accidental Spill Weigh->Spill Experiment Conduct Experiment PrepareSolution->Experiment PrepareSolution->Spill Cleanup Clean Workstation & Remove PPE Experiment->Cleanup Experiment->Spill CollectWaste Collect Unused Product & Contaminated Materials Cleanup->CollectWaste Dispose Dispose via Licensed Waste Company CollectWaste->Dispose FirstAid First Aid (As Needed) Spill->FirstAid

Caption: Workflow for safe handling of L-Leucine-¹³C₆.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。